Trimethoxy(propyl)silane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
trimethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYALQRYBUJWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26355-29-3 | |
| Record name | Propyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6042494 | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.8 [mmHg] | |
| Record name | Trimethoxypropylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1067-25-0 | |
| Record name | Propyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72C7N9XO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethoxy(propyl)silane chemical structure and properties
An In-depth Technical Guide to Trimethoxy(propyl)silane: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as n-propyltrimethoxysilane, is an organosilicon compound with the chemical formula C6H16O3Si.[1][2] It is a versatile molecule widely utilized in various industrial and scientific applications due to its unique chemical structure.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a focus on its role as a surface modifier and coupling agent. The information presented herein is intended to support researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 1067-25-0[1][4][5] |
| Molecular Formula | C6H16O3Si[1][3][6] |
| Molecular Weight | 164.27 g/mol [1][4][7] |
| Synonyms | n-Propyltrimethoxysilane, Propyltrimethoxysilane[1][5][8] |
| Linear Formula | CH3CH2CH2Si(OCH3)3[4][7] |
| SMILES | CCC--INVALID-LINK--(OC)OC[3][9] |
| InChI Key | HQYALQRYBUJWDH-UHFFFAOYSA-N[1][3][9] |
Chemical Structure
The structure of this compound consists of a central silicon atom bonded to a propyl group and three methoxy (B1213986) groups. This bifunctional nature, with a stable organic propyl group and hydrolyzable methoxy groups, is key to its utility.[2]
Chemical structure of this compound.
Physical and Chemical Properties
This compound is a colorless, clear liquid with a low viscosity.[1] It is sensitive to moisture and will react with water.[1][8]
Tabulated Physical Properties
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[1][5] |
| Boiling Point | 142 °C (lit.)[1] |
| Density | 0.932 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.391 (lit.)[1] |
| Vapor Pressure | 0.15 psi at 20 °C[1][9] |
| Flash Point | 97 °F (36 °C)[1] |
| Solubility | Soluble in most organic solvents; reacts with water[2][8] |
Reactivity and Stability
The key chemical property of this compound is the reactivity of its methoxy groups, which can undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds.[2]
The compound is stable under anhydrous conditions but is moisture-sensitive.[1] It is incompatible with strong oxidizing agents, acids, bases, and alcohols.[1]
Experimental Protocols
Synthesis of this compound (General Procedure)
While specific industrial synthesis protocols are proprietary, a general method involves the hydrosilylation of propylene (B89431) with trimethoxysilane (B1233946) in the presence of a catalyst.
Materials:
-
Trimethoxysilane
-
Propylene
-
Hydrosilylation catalyst (e.g., a platinum-based catalyst)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
A reaction vessel is charged with trimethoxysilane and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The catalyst is added to the reaction mixture.
-
Propylene gas is then bubbled through the solution at a controlled rate and temperature.
-
The reaction is monitored for completion using an appropriate analytical technique, such as gas chromatography (GC).
-
Upon completion, the catalyst is removed by filtration.
-
The solvent and any unreacted starting materials are removed by distillation.
-
The final product, this compound, is purified by fractional distillation under reduced pressure.
Surface Modification of Glass Substrates
This protocol describes a general procedure for modifying the surface of glass slides to impart hydrophobicity.
Materials:
-
Glass slides
-
Detergent solution
-
Deionized water
-
This compound
-
Anhydrous toluene (B28343)
-
Acetic acid (for pH adjustment)
Procedure:
-
Cleaning: The glass slides are first thoroughly cleaned to expose surface hydroxyl groups. This can be achieved by sonicating the slides in a detergent solution, followed by extensive rinsing with deionized water and then ethanol. The cleaned slides are then dried in an oven at 110 °C.
-
Silanization Solution Preparation: A 2% (v/v) solution of this compound in anhydrous toluene is prepared. A small amount of acetic acid can be added to catalyze the hydrolysis reaction.
-
Surface Treatment: The dried glass slides are immersed in the silanization solution for a specified period, typically ranging from a few minutes to several hours, at room temperature.
-
Rinsing: After immersion, the slides are rinsed with fresh toluene to remove any excess, unreacted silane (B1218182).
-
Curing: The coated slides are then cured in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds between the silanol groups and the glass surface.
-
Final Rinse: The cured slides are rinsed with ethanol and dried.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of organosilicon compounds (e.g., a low- to mid-polarity column).
General Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
Sample Preparation:
-
Samples are typically diluted in a dry, aprotic solvent such as hexane (B92381) or toluene before injection.
Signaling Pathways and Experimental Workflows
Hydrolysis and Condensation Pathway
The utility of this compound as a coupling agent and for surface modification stems from its hydrolysis and subsequent condensation reactions.
Hydrolysis and condensation of this compound.
Experimental Workflow for Surface Modification
The following diagram illustrates a typical workflow for the surface modification of a substrate using this compound.
Workflow for substrate surface modification.
Applications
This compound is utilized in a variety of applications, primarily leveraging its ability to couple organic and inorganic materials.
-
Coupling Agent: It is used to improve the adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices in composites.[6] This enhances the mechanical properties and durability of the composite material.
-
Surface Modification: It can be used to render surfaces such as glass, ceramics, and metals hydrophobic.[1][2] This is useful for creating water-repellent coatings, anti-fouling surfaces, and for controlling the surface energy of materials.[2]
-
Sol-Gel Processes: this compound is an important precursor in sol-gel synthesis, where it can be used to incorporate organic functionality into an inorganic silica network.[1]
-
Adhesion Promoter: In coatings, adhesives, and sealants, it can be used as a primer or additive to improve adhesion to various substrates.[2]
-
Crosslinking Agent: It can act as a crosslinker in certain polymer systems, particularly in moisture-cured formulations.[2]
Safety and Handling
This compound is a flammable liquid and vapor.[1][4] It can cause skin and eye irritation.[10][11] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][11] Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place away from moisture.[1][5] In case of fire, use foam, carbon dioxide, or dry chemical extinguishers.[10]
Conclusion
This compound is a valuable and versatile chemical with a wide range of applications in materials science and chemistry. Its unique bifunctional structure allows for the effective coupling of organic and inorganic materials, the modification of surface properties, and the synthesis of hybrid materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial settings.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane - Google Patents [patents.google.com]
- 5. CN104086586A - Preparation method of 3-(2,3-epoxypropoxy)propyl trimethoxy silane - Google Patents [patents.google.com]
- 6. thescipub.com [thescipub.com]
- 7. silicorex.com [silicorex.com]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
An In-Depth Technical Guide to the Synthesis of Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoxy(propyl)silane is a versatile organosilicon compound with significant applications across various scientific and industrial fields, including surface modification, as a coupling agent, and in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on hydrosilylation and Grignard reaction methodologies. Detailed experimental protocols, comparative data, and reaction pathway visualizations are presented to serve as a practical resource for researchers and professionals in drug development and materials science.
Introduction
This compound, with the chemical formula C₆H₁₆O₃Si, is an organofunctional alkoxysilane that possesses both a reactive propyl group and hydrolyzable methoxy (B1213986) groups.[1] This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in the formulation of coatings, adhesives, and sealants.[1] Its ability to modify surface properties also finds utility in chromatography and drug delivery systems. The primary industrial synthesis methods for this compound are the hydrosilylation of propene with trimethoxysilane (B1233946) and the Grignard reaction of a propyl magnesium halide with a silicon compound.[1]
Core Synthesis Routes
This section details the most prevalent and industrially significant methods for the synthesis of this compound.
Hydrosilylation of Propene with Trimethoxysilane
Hydrosilylation is the most common and efficient method for the synthesis of this compound, often achieving yields of over 90%.[1] This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of propene, typically catalyzed by a platinum complex.[1][2]
Reaction Pathway:
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of trimethoxy(propyl)silane. It details the reaction pathways, influencing factors, and quantitative kinetics, supported by established experimental protocols for analysis. This document is intended to serve as a foundational resource for professionals utilizing silane (B1218182) chemistry in surface modification, material science, and advanced drug delivery systems.
Core Principles: Hydrolysis and Condensation
The transformation of this compound from a monomeric species into a polymeric polysiloxane network is a complex process governed by two fundamental, sequential reactions: hydrolysis and condensation.[1] The overall process is often referred to as a sol-gel reaction.
Hydrolysis: Formation of Silanols
The initial step is the hydrolysis of the methoxy (B1213986) groups (–OCH₃) attached to the silicon atom.[1] In this reaction, a water molecule cleaves the Si–O–C bond, replacing the methoxy group with a hydroxyl group (–OH), known as a silanol (B1196071).[2] This process releases methanol (B129727) as a byproduct.[3] The reaction proceeds stepwise, meaning the three methoxy groups are replaced one at a time, leading to the formation of mono-, di-, and fully hydrolyzed silanetriol species.
Reaction Scheme:
-
Step 1: R–Si(OCH₃)₃ + H₂O ⇌ R–Si(OCH₃)₂(OH) + CH₃OH
-
Step 2: R–Si(OCH₃)₂(OH) + H₂O ⇌ R–Si(OCH₃)(OH)₂ + CH₃OH
-
Step 3: R–Si(OCH₃)(OH)₂ + H₂O ⇌ R–Si(OH)₃ + CH₃OH (Where R = CH₃CH₂CH₂–)
Condensation: Formation of Siloxane Bonds
Following hydrolysis, the newly formed, reactive silanol groups undergo condensation to form stable siloxane bridges (Si–O–Si).[1] This is the polymerization step that builds the inorganic network. Condensation can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.[1]
-
Reaction: ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O
-
-
Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule.[1]
-
Reaction: ≡Si–OH + CH₃O–Si≡ ⇌ ≡Si–O–Si≡ + CH₃OH
-
These condensation reactions lead to the formation of dimers, and subsequently, linear chains, cyclic structures, and ultimately a highly cross-linked three-dimensional polysiloxane network.[4][5]
Reaction Mechanisms and Catalysis
The rates of both hydrolysis and condensation are highly dependent on the pH of the solution, as the reactions can be catalyzed by both acids and bases.[6]
-
Acid Catalysis: Under acidic conditions, a hydronium ion (H₃O⁺) protonates a methoxy group, making it a better leaving group (methanol) and facilitating the nucleophilic attack by water on the silicon atom.[6] Acidic conditions generally enhance the rate of hydrolysis while slowing the rate of condensation, allowing for a higher concentration of silanol species to form before significant polymerization occurs.[7][8][9]
-
Base Catalysis: In basic media, a hydroxide (B78521) ion (OH⁻) directly performs a nucleophilic attack on the electron-deficient silicon atom.[1][6] This forms a pentacoordinate intermediate which then expels a methoxy group. Base catalysis typically accelerates the condensation reaction more significantly than the hydrolysis reaction.[7]
Quantitative Data Summary
The kinetics of silane hydrolysis and condensation are influenced by factors including the organic substituent on the silicon atom, solvent composition, temperature, and the presence of catalysts.[1] Below is a summary of available kinetic data.
Table 1: Reaction Rate Constant for this compound
| Silane | Catalyst | Solvent | Temperature | Rate Constant (k) | Reference |
| This compound (PrTMS) | K₂CO₃ | THF (in excess water) | Not Specified | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | [1] |
Table 2: Comparative Kinetic Data for Analogous Trimethoxysilanes
| Silane | Condition | Parameter | Value | Reference |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4, 26°C, 2 wt% aqueous dilution | Pseudo-first order rate constant (1st hydrolysis step) | 0.026 min⁻¹ | [3] |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4, 26-70°C | Activation Energy (epoxy ring opening) | 68.4 kJ/mol | [3] |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃, THF (excess water) | Rate Constant (k) | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | [1] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃, THF (excess water) | Rate Constant (k) | 1.42 ± 0.11 x 10⁻⁸ M⁻¹.³ s⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Acidic medium (<0.003 M HCl) | Activation Energy | 11 to 16 kcal mol⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Alkaline medium (0.04 to 3 M NH₃) | Activation Energy | 6 kcal mol⁻¹ | [1] |
Experimental Protocols for Analysis
Monitoring the progression of hydrolysis and condensation is crucial for controlling the final properties of the resulting material. Several analytical techniques are commonly employed for this purpose.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ²⁹Si NMR, is a powerful non-invasive technique for real-time monitoring of the reactions.[3][10] It allows for the direct identification and quantification of the parent silane, various hydrolyzed intermediates, and different condensed species (designated as T¹, T², and T³ structures, corresponding to silicon atoms with one, two, or three siloxane bridges, respectively).[11][12]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent system, typically an ethanol/water mixture (e.g., 80:20 w/w).[8][11] For locking purposes, deuterated water (D₂O) or another deuterated solvent can be used.[3]
-
Catalyst Addition: If required, add a catalyst (e.g., acetic acid for acidic conditions) to the solution.[8]
-
Data Acquisition: Place the sample immediately into the NMR spectrometer. Acquire ²⁹Si NMR (and optionally ¹H and ¹³C NMR) spectra at predetermined time intervals.[13]
-
Analysis: Integrate the signal intensities of the different silicon species in the ²⁹Si NMR spectra. The chemical shifts will correspond to the unreacted silane, hydrolyzed intermediates, and T¹, T², and T³ condensed structures.[11]
-
Kinetic Modeling: Plot the concentration of each species versus time to determine the reaction rates and build a kinetic model.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to track changes in the chemical bonding throughout the reaction.[4][5] It is particularly useful for observing the disappearance of Si–O–CH₃ bonds and the appearance of Si–OH and Si–O–Si bonds.[2][4]
Methodology:
-
Reaction Setup: Initiate the hydrolysis/condensation reaction in a suitable vessel.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for FTIR: Cast the aliquot onto an appropriate IR-transparent window (e.g., KBr, ZnSe) and allow the solvent to evaporate, or use an Attenuated Total Reflectance (ATR) probe directly in the reaction solution.
-
Spectral Analysis: Record the FTIR spectrum. Monitor the decrease in the intensity of the Si–O–C stretching band and the increase in the broad Si–OH stretching band and the Si–O–Si stretching band.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to monitor the concentration of the parent silane and soluble oligomeric species over time.[10]
Methodology:
-
Reaction Setup: In a thermostated reactor, initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot from the reaction mixture.[10]
-
Quenching: Immediately stop the reaction in the aliquot by diluting it in a vial containing a cold mobile phase.[10]
-
HPLC Analysis: Inject the quenched sample into an HPLC system, typically equipped with a C18 reverse-phase column.[10]
-
Data Analysis: Determine the concentration of the unreacted silane by measuring the area of its corresponding peak in the chromatogram.[10]
Conclusion
The hydrolysis and condensation of this compound are fundamental processes critical to its application as a coupling agent and surface modifier. The transformation from monomer to a stable polysiloxane network is a multi-step reaction involving the formation of reactive silanol intermediates followed by their polymerization. The kinetics and final structure of the network are highly tunable by controlling reaction parameters such as pH, catalyst, solvent, and temperature. A thorough understanding of these mechanisms, supported by robust analytical methodologies like NMR and FTIR spectroscopy, is essential for researchers aiming to design and control the properties of advanced materials for scientific and drug development applications.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Trimethoxy(propyl)silane for Creating Hydrophobic Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of trimethoxy(propyl)silane for the creation of hydrophobic surfaces. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed methodologies and quantitative data to support advanced surface modification applications.
Introduction to this compound
This compound (C₆H₁₆O₃Si), also known as n-propyltrimethoxysilane, is an organosilicon compound widely utilized as a surface modifying agent to impart hydrophobicity.[1] Its molecular structure consists of a hydrolyzable trimethoxy silyl (B83357) group and a non-polar propyl group. This bifunctional nature allows it to covalently bond with a variety of substrates possessing hydroxyl groups (e.g., glass, ceramics, and metals) while presenting a low-energy, water-repellent propyl-functionalized surface.[1] The creation of hydrophobic surfaces is critical in numerous applications, including the development of self-cleaning coatings, moisture-resistant barriers for medical devices, and controlled drug release systems.[2]
Core Principles: The Chemistry of Hydrophobic Surface Formation
The hydrophobic modification of a surface using this compound is a two-step process involving hydrolysis and condensation.
Step 1: Hydrolysis In the presence of water, the methoxy (B1213986) groups (-OCH₃) of this compound hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or a base.
Step 2: Condensation The newly formed silanol groups are highly reactive and can condense in two ways:
-
Intermolecular Condensation: Silanol groups from adjacent silane (B1218182) molecules react to form stable siloxane bonds (-Si-O-Si-), creating a cross-linked polysiloxane network.
-
Surface Reaction: The silanol groups also react with the hydroxyl groups (-OH) present on the substrate surface, forming strong covalent bonds (M-O-Si, where M is a substrate atom like Si, Al, etc.).[3]
This process results in a durable, chemically-grafted monolayer or a thin polymeric film where the hydrophobic propyl groups are oriented away from the surface, leading to a significant reduction in surface energy and an increase in water repellency.
Quantitative Data on Surface Properties
The effectiveness of hydrophobic coatings derived from this compound is primarily quantified by the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following tables summarize key quantitative data from various studies.
Table 1: Water Contact Angles on Various Substrates Treated with Propyltrimethoxysilane
| Substrate | Treatment Conditions | Initial WCA (°C) | Final WCA (°C) | Reference |
| Glass | Immersion in ethanol (B145695) solution of this compound | < 10 | 90 - 110 | [1] |
| Anodized Aluminum | Sol-gel coating with TEOS:TMPSi (0.5:1 M ratio) | Not specified | > 90 | [4] |
| Concrete | Surface impregnation | < 50 | ~145 | [5][6] |
| Polycarbonate | Sol-gel coating with silica (B1680970) nanoparticles | 83 | ~94 | |
| Polyurethane | Addition of 10% vinyltrimethoxysilane (B1682223) (A172) | 71 | 100 | [7] |
Table 2: Performance Metrics of this compound Coatings
| Property | Coating System | Improvement | Reference |
| Adhesion Strength | 5-10% this compound in epoxy resin on aluminum | 50-100% increase | [1] |
| Adhesion Strength | 5-10% this compound in polyurethane resin on glass | 30-50% increase | [1] |
| Pencil Hardness | 5-10% this compound in polyurethane resin | Reaches 2-3H | [1] |
| Gloss Retention | 1-2% this compound in acrylic resin (after 1000h QUV) | 70-90% retention | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of hydrophobic surfaces using this compound.
General Experimental Workflow
The creation of a hydrophobic surface using this compound typically follows a standardized workflow, from substrate preparation to final characterization.
Detailed Protocol for Hydrophobic Coating on Glass Slides
This protocol describes a common solution-phase deposition method.
Materials and Reagents:
-
Glass microscope slides
-
This compound
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) (for pH adjustment)
-
Beakers and graduated cylinders
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Clean the glass slides by sonicating them in a sequence of deionized water, acetone, and finally ethanol, for 15 minutes each.
-
Dry the slides with a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
For enhanced reactivity, the slides can be plasma-treated or immersed in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in 95% ethanol/5% water.
-
Adjust the pH of the solution to between 4.5 and 5.5 with a dilute acid (e.g., HCl) to catalyze the hydrolysis reaction. The solution should be stirred for at least 1 hour to allow for sufficient hydrolysis before use.
-
-
Coating Application (Dip-Coating):
-
Immerse the cleaned and dried glass slides into the prepared silane solution for a predetermined time (typically ranging from 2 minutes to 2 hours).
-
Withdraw the slides from the solution at a constant, slow speed to ensure a uniform coating.
-
-
Rinsing and Curing:
-
Gently rinse the coated slides with fresh ethanol to remove any excess, unreacted silane.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and covalent bond formation with the surface. Alternatively, curing can be done at room temperature for 24 hours.
-
Characterization Methods
-
Water Contact Angle (WCA) Measurement:
-
Use a contact angle goniometer to measure the static water contact angle.
-
Place a small droplet (2-5 µL) of deionized water on the coated surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[8]
-
Perform measurements at multiple locations on the surface to ensure uniformity.[8]
-
-
Surface Energy Calculation:
-
Measure the contact angles of at least two different liquids with known surface tension components (e.g., water and diiodomethane).
-
Use theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the total surface free energy and its polar and dispersive components.
-
-
Durability Testing:
-
Abrasion Resistance: Subject the coated surface to a specified number of cycles on an abrasion tester with a defined load and abrasive material. Measure the WCA before and after the test.
-
Chemical Stability: Immerse the coated substrate in solutions of varying pH or in relevant solvents for a defined period and measure any changes in the WCA.
-
Thermal Stability: Expose the coated surface to elevated temperatures and measure the WCA to assess the coating's thermal degradation.
-
UV Resistance: Expose the samples to UV radiation for a set duration and evaluate the change in hydrophobicity.[5]
-
Applications in Research and Drug Development
The ability of this compound to create biocompatible and hydrophobic surfaces makes it a valuable tool in the life sciences.
-
Medical Devices: Silane coatings can be applied to medical devices to reduce biofouling, improve biocompatibility, and provide a moisture barrier.[2] For instance, coating surgical instruments can reduce tissue adhesion, while treating catheters can minimize bacterial colonization.[2]
-
Drug Delivery: The hydrophobicity of a surface can be precisely controlled to modulate the release of therapeutic agents. Surface functionalization of mesoporous silica nanoparticles with silanes can enhance the loading and control the release of drugs.[9] By creating a hydrophobic barrier, the dissolution rate of a drug can be slowed, allowing for sustained release profiles.
-
Biomolecule Immobilization: While this compound itself creates a hydrophobic surface, other organofunctional silanes are used to create surfaces for the covalent immobilization of biomolecules like DNA and proteins for applications in biosensors and microarrays. The principles of silane chemistry are fundamental to these applications.
Conclusion
This compound is a versatile and effective reagent for creating durable and highly hydrophobic surfaces on a wide range of substrates. A thorough understanding of the underlying hydrolysis and condensation chemistry, coupled with well-defined experimental protocols, enables researchers and drug development professionals to precisely tailor surface properties for specific applications. The quantitative data and methodologies presented in this guide serve as a valuable resource for the successful implementation of this compound-based surface modification in advanced research and development.
References
- 1. innospk.com [innospk.com]
- 2. dakenchem.com [dakenchem.com]
- 3. russoindustrial.ru [russoindustrial.ru]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Trimethoxy(propyl)silane in Sol-Gel Processes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Sol-Gel Process at a Glance
The sol-gel process is a versatile and widely utilized wet-chemical technique for fabricating materials with a broad range of properties and forms, including powders, fibers, and thin films.[1][2][3] At its core, the process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase (a continuous three-dimensional network).[4] The fundamental chemical reactions driving this transformation are the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS) or, in the context of this guide, organo-functionalized silanes.[5][6][7]
This guide focuses specifically on Trimethoxy(propyl)silane (TMPS) , an organotrialkoxysilane that serves as a critical precursor and modifying agent in the synthesis of hybrid organic-inorganic materials.[1][8] Its unique structure, combining hydrolyzable methoxy (B1213986) groups with a stable, non-hydrolyzable propyl group, allows for precise tuning of the final material's properties.
Core Functions of this compound in Sol-Gel Chemistry
This compound, with the chemical formula CH₃CH₂CH₂Si(OCH₃)₃, is a dual-function molecule. The three methoxy (-OCH₃) groups provide the inorganic reactivity, while the propyl (CH₃CH₂CH₂-) group introduces organic characteristics into the final material.
Network Modification and Hydrophobicity Control
The primary role of the propyl group is to act as a network modifier . Unlike tetra-functional silanes (e.g., TEOS) which form a purely inorganic silica (B1680970) (SiO₂) network, the incorporation of TMPS introduces stable, non-hydrolyzable Si-C bonds.[9] This covalent integration of the organic propyl group into the inorganic siloxane (Si-O-Si) backbone results in a hybrid material.
The key consequence of this modification is the impartation of hydrophobicity . The nonpolar alkyl chain of the propyl group reduces the surface energy of the material, repelling water. This is a significant advantage in applications requiring water-resistant coatings, corrosion protection, and carriers for hydrophobic drugs.[5][8] The degree of hydrophobicity can be controlled by adjusting the molar ratio of TMPS to other silica precursors like TEOS.[8]
Influence on Reaction Kinetics and Gel Structure
The presence of the propyl group sterically hinders the silicon atom, which influences the rates of hydrolysis and condensation.[5] Compared to TEOS, the condensation of alkyltrimethoxysilanes (ATMS) like TMPS is generally slower.[5] This difference in reaction rates is a crucial tool for controlling the final structure of the material.
-
Slower Condensation: The steric bulk of the propyl group can slow down the formation of the Si-O-Si network, allowing for more controlled growth of particles or films.[5]
-
Structural Differences: The incorporation of a trifunctional precursor like TMPS leads to a less cross-linked and more flexible network compared to a network formed exclusively from a tetrafunctional precursor.[1]
The Chemistry of TMPS in Sol-Gel Processes: Hydrolysis and Condensation
The transformation from a sol to a gel involves two fundamental, often simultaneous, chemical reactions.
Hydrolysis
In the first step, the methoxy groups (-OCH₃) of TMPS react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727) (CH₃OH) as a byproduct. This reaction can be catalyzed by either an acid or a base.[10][11]
Reaction: CH₃CH₂CH₂Si(OCH₃)₃ + 3H₂O ⇌ CH₃CH₂CH₂Si(OH)₃ + 3CH₃OH
The rate of hydrolysis is significantly influenced by pH, water concentration, and the presence of co-solvents like ethanol (B145695).[12][13]
Condensation
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the gel network.[13] This process releases either water or alcohol.
-
Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O
-
Alcohol-producing condensation: Si-OCH₃ + HO-Si → Si-O-Si + CH₃OH
These condensation reactions continue, leading to the growth of oligomers, then polymers, and ultimately forming a single, sample-spanning network, a phenomenon known as the gel point.[4]
Data Presentation: Reaction Parameters and Material Properties
Quantitative data from various studies are summarized below to provide a comparative overview of how reaction conditions affect the properties of TMPS-derived materials.
Table 1: Summary of Experimental Conditions for Sol-Gel Processes Involving TMPS
| Precursors & Molar Ratio | Catalyst | Solvent | Temperature (°C) | Application/Focus | Reference |
| TEOS:TMPSi (1:0.5) | - | Ethanol | - | Hydrophobic, corrosion-resistant coating | [8] |
| TEOS:TMPSi (0.5:1) | - | Ethanol | - | Hydrophobic, corrosion-resistant coating | [8] |
| TEOS:PrTMS (varied ratios) | Ammonium (B1175870) Hydroxide (B78521) (pH 10.5) | Ethanol:Water (95:5) | Room Temp | Superhydrophobic coatings | [5] |
| Propyltrimethoxysilane (PrTMS) | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | - | Kinetic study of hydrolysis/condensation | [14] |
| n-propyltrimethoxysilane (nPM) | Weak Acid (pH 1.7 - 4.0) | Water | - | Kinetic study of hydrolysis/condensation | [15] |
Table 2: Quantitative Properties of TMPS-Modified Materials
| Material System | Property Measured | Value | Method | Reference |
| Anodized Al + TEOS:TMPSi (0.5:1) | Water Contact Angle (WCA) | >90° (Hydrophobic) | Goniometry | [8] |
| TEOS:PrTMS (5:5) | Water Contact Angle (WCA) | >150° (Superhydrophobic) | Goniometry | [5] |
| TEOS:PrTMS (5:5) | Water Sliding Angle (WSA) | <5° | Goniometry | [5] |
| Propyltrimethoxysilane (PrTMS) | Condensation Rate Constant (k) | 1.26 ± 0.11 e−8 M⁻².¹ s⁻¹ | Kinetic Analysis | [14] |
| n-propyltrimethoxysilane (nPM) | Hydrolysis Rate | Faster than fluorinated analog (3F) | Turbidity Scanning | [15] |
| n-propyltrimethoxysilane (nPM) | Condensation Rate | Slower than fluorinated analog (3F) | Turbidity Scanning | [15] |
Experimental Protocols
Below is a representative methodology for the synthesis of a hydrophobic coating on a substrate using a TMPS-based sol, adapted from literature procedures.[5][8]
Protocol: Preparation of a Hydrophobic Coating via Dip-Coating
1. Materials and Reagents:
-
This compound (TMPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Deionized Water
-
Ammonium Hydroxide (28-30%) or Hydrochloric Acid (0.1 M) as catalyst
-
Substrates (e.g., glass slides, aluminum panels)
2. Substrate Preparation:
-
Clean the substrates by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates in an oven at 100°C or under a stream of nitrogen.
-
For enhanced adhesion, the surface can be activated using a plasma cleaner or by immersion in an activating acid or base solution, followed by rinsing and drying.[16]
3. Sol Preparation:
-
In a clean glass beaker, mix ethanol and deionized water.
-
Add the catalyst (e.g., ammonium hydroxide to reach a pH of ~10.5) to the solution and stir for 5 minutes.
-
In a separate container, mix the desired molar ratio of TEOS and TMPS.
-
Slowly add the silane (B1218182) precursor mixture to the ethanol/water/catalyst solution under vigorous stirring.
-
Seal the container and allow the sol to stir at room temperature for a specified aging time (e.g., 24 hours) to ensure sufficient hydrolysis and initial condensation.
4. Coating Deposition (Dip-Coating Method):
-
Immerse the prepared substrate into the aged sol.
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 100 mm/min). The film thickness is dependent on the withdrawal speed and sol viscosity.
-
Allow the coated substrate to air dry for 10-15 minutes.
5. Curing/Densification:
-
Place the coated substrates in an oven for thermal treatment. A typical curing cycle might be 1-2 hours at 100-150°C. This step removes residual solvents and promotes further condensation of the siloxane network, hardening the film.
6. Characterization:
-
The final coating can be characterized for its hydrophobicity using a contact angle goniometer, for its surface morphology using SEM or AFM, and for its chemical composition using FTIR spectroscopy.[8][16]
Mandatory Visualizations: Pathways and Workflows
Diagram 1: Chemical Pathway of TMPS Sol-Gel Formation
Caption: Core chemical reactions for TMPS in a sol-gel process.
Diagram 2: Experimental Workflow for Sol-Gel Coating
Caption: A typical workflow for creating a TMPS-based coating.
Diagram 3: Logic Diagram of Property Modification
Caption: How TMPS molecular structure dictates material properties.
Conclusion
This compound is a cornerstone precursor in the development of advanced hybrid materials via sol-gel processing. Its unique bifunctional nature allows for the creation of materials that seamlessly blend the robustness of an inorganic silica network with the functional properties of organic chemistry. By introducing the propyl group, researchers can precisely control critical material characteristics such as hydrophobicity, network flexibility, and reaction kinetics. This level of control makes TMPS an invaluable tool for scientists and engineers in fields ranging from protective coatings and corrosion science to advanced drug delivery systems, where surface properties and material compatibility are paramount.
References
- 1. osti.gov [osti.gov]
- 2. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. azonano.com [azonano.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Self-Assembled Monolayer Formation with Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of self-assembled monolayers (SAMs) using trimethoxy(propyl)silane. This document details the underlying mechanisms, experimental protocols, characterization techniques, and key applications relevant to research and development in the pharmaceutical and biotechnology sectors.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid surface.[1][2] The formation is driven by the chemisorption of a specific head group of an organic molecule to the substrate.[3][4] Silane-based SAMs, in particular, offer a robust and versatile method for modifying surface properties due to the formation of strong covalent siloxane bonds (Si-O-Si) with hydroxylated surfaces.[1][5] this compound is a commonly used precursor for generating a hydrophobic surface with a propyl chain termination.
The Mechanism of this compound SAM Formation
The formation of a this compound SAM on a hydroxyl-terminated substrate, such as silicon dioxide (SiO2) or glass, is a multi-step process. The presence of a thin layer of water on the substrate surface is critical for the process to occur.[6]
The process can be summarized in the following key steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of the this compound molecules react with water to form silanol (B1196071) groups (-Si-OH).
-
Physisorption: The resulting silanol-containing molecules physisorb onto the hydroxylated substrate through hydrogen bonding.
-
Condensation and Covalent Bonding: Covalent Si-O-Si bonds form between the silane (B1218182) molecules and the substrate, as well as between adjacent silane molecules. This condensation reaction releases water and methanol (B129727) as byproducts, leading to the formation of a stable, cross-linked monolayer.
This multi-stage process is crucial for creating a densely packed and stable monolayer.
Experimental Protocol for SAM Formation
This section provides a detailed methodology for the formation of a this compound SAM on a silicon substrate.
Materials
-
This compound (C6H16O3Si)
-
Silicon wafers (or other hydroxylated substrates)
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Nitrogen gas (for drying)
Substrate Preparation (Cleaning)
Proper substrate cleaning is critical to ensure a uniform and well-ordered SAM.
-
Sonication: Sonicate the silicon wafers in a sequence of solvents to remove organic and particulate contaminants. A typical sequence is:
-
Deionized water for 15 minutes.
-
Ethanol for 15 minutes.
-
-
Hydroxylation: To ensure a high density of hydroxyl groups on the surface, the substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV-Ozone. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water and then dry them under a stream of nitrogen gas.
SAM Deposition
The deposition is typically carried out from a dilute solution in an anhydrous solvent to control the rate of hydrolysis and prevent polymerization in the bulk solution.
-
Solution Preparation: Prepare a 1% (v/v) solution of this compound in anhydrous toluene. The use of a dry solvent is crucial to prevent premature hydrolysis and aggregation of the silane molecules in the solution.[6]
-
Immersion: Immerse the cleaned and dried substrates in the silane solution. The immersion time can vary, but a typical duration is between 60 to 90 minutes at room temperature.[7][8]
-
Rinsing: After immersion, rinse the substrates thoroughly with toluene to remove any non-covalently bonded silane molecules.
-
Curing: Cure the coated substrates in an oven at 100-120°C for about 1 hour to promote further cross-linking within the monolayer and strengthen the covalent bonds to the substrate.
-
Final Rinsing and Drying: Perform a final rinse with ethanol and dry the substrates under a stream of nitrogen.
Characterization of this compound SAMs
Several surface-sensitive techniques are employed to characterize the quality, thickness, and properties of the formed SAMs.
| Characterization Technique | Information Obtained | Typical Values for Propylsilane SAMs |
| Contact Angle Goniometry | Surface hydrophobicity and monolayer coverage. | Water contact angles typically increase from near 0° for a clean hydroxylated surface to around 80° for a complete propylsilane SAM.[5] |
| Ellipsometry | Monolayer thickness. | Thickness is generally in the range of 0.47 nm.[5] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and uniformity. | A well-formed SAM exhibits a low root-mean-square (RMS) roughness, often less than 1 nm.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Confirms the presence of Si, C, and O from the silane and can be used to verify the chemical bonding. |
Table 1: Summary of Characterization Techniques and Typical Data
| Immersion Time (minutes) | Water Contact Angle (°) | Surface Roughness (Ra) (nm) |
| 1 | Increases from ~0° | - |
| 30 | Continues to increase | - |
| 90 | Reaches a plateau around 72° | Optimal, indicating a complete monolayer |
| >90 | Remains stable | May increase due to multilayer formation |
Table 2: Evolution of SAM Properties with Immersion Time (Data synthesized from multiple sources) [7]
Factors Influencing SAM Formation
The quality of the resulting SAM is highly dependent on several experimental parameters:
-
Water Content: A small amount of water is necessary for hydrolysis, but excess water in the solution can lead to silane polymerization in the bulk solution, resulting in a disordered and rough surface.[6][9]
-
Solvent: Anhydrous, non-polar solvents like toluene are preferred to control the hydrolysis reaction at the substrate surface.
-
Concentration: The concentration of the silane solution affects the rate of SAM formation.[10][11]
-
Immersion Time: Sufficient time is required for the monolayer to fully form and order. However, excessively long immersion times can sometimes lead to the formation of multilayers.[7]
-
Temperature: The reaction is typically carried out at room temperature, while a post-deposition curing step at an elevated temperature is often used to enhance cross-linking.
Applications in Drug Development and Research
The ability to precisely control surface properties makes SAMs of this compound and other organosilanes valuable in various biomedical and pharmaceutical applications:
-
Biocompatible Coatings: Modifying the surface of medical implants to improve their biocompatibility and reduce non-specific protein adsorption.[3]
-
Biosensors: Creating well-defined surfaces for the immobilization of biomolecules in biosensing applications.[12]
-
Drug Delivery: Functionalizing nanoparticles and other drug delivery vehicles to control their interaction with biological systems.[3]
-
Cell Culture: Engineering surfaces with specific wettability and chemical functionalities to control cell adhesion and growth.
-
Microfluidics: Modifying the surface of microfluidic channels to control fluid flow and prevent biofouling.
Conclusion
The formation of self-assembled monolayers with this compound is a robust and versatile technique for surface modification. By carefully controlling the experimental conditions, it is possible to create well-defined, hydrophobic surfaces with a high degree of order. These tailored surfaces have significant potential in a wide range of applications within the fields of drug development, materials science, and biomedical research. A thorough understanding of the formation mechanism and the factors that influence it is crucial for the successful and reproducible fabrication of high-quality SAMs.
References
- 1. Self-Assembled Monolayers | [gelest.com]
- 2. scispace.com [scispace.com]
- 3. ossila.com [ossila.com]
- 4. youtube.com [youtube.com]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. Studies on Self-Assembly of Methoxy Polyethylene Oxide Propyl Trimethoxysilane on Silicon Substrate | Scientific.Net [scientific.net]
- 9. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Trimethoxy(propyl)silane: A Comprehensive Technical Guide to its Application as an Adhesion Promoter in Coatings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethoxy(propyl)silane is a versatile organofunctional silane (B1218182) that plays a critical role as an adhesion promoter in a wide array of coating systems. Its bifunctional nature allows it to form a durable chemical bridge between inorganic substrates and organic coating resins, significantly enhancing interfacial adhesion and overall coating performance. This technical guide provides an in-depth analysis of the core principles governing the function of this compound, detailed experimental protocols for its evaluation, and a summary of its performance-enhancing effects in various coating formulations. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists engaged in the development of advanced coating technologies.
Chemical Properties and Specifications
This compound, also known as propyltrimethoxysilane, is a colorless liquid with the chemical formula C₆H₁₆O₃Si.[1] It is characterized by a propyl group and three hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₃Si | [1] |
| Molecular Weight | 164.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.932 g/mL at 25 °C | [1] |
| Boiling Point | 142 °C | [1] |
| Refractive Index | 1.391 at 20 °C | [1] |
| Solubility | Soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons. Reacts with water. | [1] |
Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter stems from its unique molecular structure, which facilitates a two-stage reaction mechanism: hydrolysis and condensation. This process creates a robust link between the inorganic substrate and the organic polymer matrix of the coating.[1][2]
Hydrolysis
In the presence of moisture, the three methoxy groups (-OCH₃) of the silane molecule hydrolyze to form reactive silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct.[2][3] This initial step is crucial for the subsequent bonding to the substrate. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts.[3]
Condensation and Interfacial Bonding
The newly formed silanol groups are highly reactive and can condense in two primary ways:
-
Bonding to the Substrate: The silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (e.g., metals, glass, ceramics) to form stable covalent M-O-Si bonds (where M represents the substrate atom, such as Al, Fe, or Si).[2] This reaction anchors the silane molecule to the substrate surface.
-
Self-Condensation: The silanol groups can also condense with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface.[3][4] This network provides a cohesive and durable interlayer that enhances the overall strength and stability of the bond.
The non-hydrolyzable propyl group of the silane molecule is organophilic and extends away from the substrate surface. This organic tail becomes physically entangled and can co-react with the polymer backbone of the coating resin during the curing process, thus completing the chemical bridge between the inorganic substrate and the organic coating.[1]
Performance in Coating Systems
The incorporation of this compound as an adhesion promoter has been shown to significantly improve the performance of various coating systems on a range of substrates.
Epoxy Coatings
In epoxy resin systems, this compound acts as a surface modifier and wetting agent, enhancing both adhesion and water resistance.[1] The addition of 5-10% this compound to an epoxy resin can increase the adhesion strength to aluminum by 50-100%.[1] Furthermore, immersion of aluminum substrates in a dilute ethanol (B145695) solution of this compound can boost the adhesion of subsequent epoxy coatings by 100-200%.[1]
Table 2: Performance of this compound in Epoxy Coatings
| Substrate | Silane Concentration | Adhesion Improvement | Water Contact Angle | Reference |
| Aluminum | 5-10% in resin | 50-100% increase | 90-110° | [1] |
| Aluminum | Pre-treatment | 100-200% increase | N/A | [1] |
| Steel | N/A | N/A | N/A | |
| Glass | N/A | N/A | N/A |
Polyurethane Coatings
As a coupling agent and crosslinker in polyurethane coatings, this compound improves adhesion and durability.[1] The addition of 5-10% of this silane to a polyurethane resin can lead to a 30-50% increase in adhesion strength to glass substrates.[1] It also enhances the hydrophobicity and scratch resistance of the cured film.[1]
Table 3: Performance of this compound in Polyurethane Coatings
| Substrate | Silane Concentration | Adhesion Improvement | Other Improvements | Reference |
| Glass | 5-10% in resin | 30-50% increase | Pencil hardness of 2-3H | [1] |
| Steel | N/A | N/A | N/A | |
| Aluminum | N/A | N/A | N/A |
Acrylic Coatings
In acrylic coating formulations, this compound functions as a surface modifier and dispersant, which improves the compatibility and stability of the coating.[1] The addition of 1-2% of the silane can increase the gloss of the coating by 10-20% and significantly enhance its weatherability, with a gloss retention of 70-90% after 1000 hours of QUV exposure.[1]
Table 4: Performance of this compound in Acrylic Coatings
| Substrate | Silane Concentration | Gloss Improvement | Weatherability Improvement | Reference |
| N/A | 1-2% in resin | 10-20% increase | 70-90% gloss retention after 1000h QUV | [1] |
| Aluminum | N/A | N/A | N/A | |
| Glass | N/A | N/A | N/A |
Experimental Protocols
To quantitatively assess the effectiveness of this compound as an adhesion promoter, standardized testing methodologies are essential. The following protocols outline the key experimental procedures.
Substrate Preparation and Silane Application
-
Cleaning: The substrate (e.g., metal, glass) is first degreased with a suitable solvent like acetone (B3395972) or ethanol to remove organic contaminants.
-
Surface Activation: For metallic substrates, a deoxidation step (e.g., acid or alkaline etching) may be necessary to create a fresh, reactive oxide layer with abundant hydroxyl groups.
-
Silane Solution Preparation: A dilute solution of this compound (typically 1-5% by volume) is prepared in a solvent, often a mixture of ethanol and water. The solution is typically allowed to hydrolyze for a specific period before application.
-
Application: The silane solution can be applied to the prepared substrate by dipping, spraying, or wiping.
-
Curing: The treated substrate is then cured, typically at elevated temperatures (e.g., 100-150°C), to promote the condensation reactions and the formation of covalent bonds with the substrate.
Coating Application and Curing
The desired coating system (epoxy, polyurethane, or acrylic) is applied to the silane-treated and untreated (control) substrates using a standardized method (e.g., doctor blade, spray application) to ensure uniform film thickness. The coated panels are then cured according to the manufacturer's specifications.
Adhesion Testing
5.3.1 Cross-Cut Adhesion Test (ASTM D3359)
This qualitative test provides a rapid assessment of adhesion.
-
A lattice pattern is cut through the coating to the substrate using a special cross-cut tool.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
The adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment) by visually comparing the grid area to the standard.
5.3.2 Pull-Off Adhesion Test (ASTM D4541)
This quantitative test measures the force required to pull a specified diameter of coating away from the substrate.
-
A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive.
-
Once the adhesive is cured, a portable pull-off adhesion tester is attached to the dolly.
-
The tester applies a perpendicular tensile force to the dolly until it detaches.
-
The force at which detachment occurs (the pull-off strength) is recorded in units of pressure (e.g., MPa or psi).
-
The nature of the failure (cohesive within the coating, adhesive at the coating-substrate interface, or adhesive at the dolly-coating interface) is also noted.
References
An In-Depth Technical Guide to the Functionalization of Nanoparticles with Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, protocols, and characterization of nanoparticles functionalized with trimethoxy(propyl)silane. This surface modification technique is pivotal for tailoring the physicochemical properties of nanoparticles, particularly for applications in advanced drug delivery systems and material science. By rendering nanoparticle surfaces hydrophobic, this compound functionalization can enhance their interaction with non-polar matrices, control drug release kinetics, and improve colloidal stability in organic media.
Core Principles of Silanization
The functionalization of nanoparticles with this compound is a covalent modification process predicated on the principles of silane (B1218182) chemistry. The process can be broadly categorized into two fundamental steps: hydrolysis and condensation. This surface modification is particularly effective for nanoparticles with hydroxyl groups (-OH) on their surface, such as silica (B1680970) and various metal oxide nanoparticles.
Hydrolysis: The initial step involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of this compound in the presence of water. This reaction forms reactive silanol (B1196071) intermediates (Si-OH).
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups on the nanoparticle surface. This condensation reaction results in the formation of stable siloxane bonds (Si-O-Si), covalently grafting the propylsilane onto the nanoparticle.
The propyl group, being a non-polar alkyl chain, imparts a hydrophobic character to the nanoparticle surface. The extent of this hydrophobicity and the density of the grafted propylsilane can be controlled by optimizing reaction conditions such as the concentration of the silane, reaction time, temperature, and pH.
Experimental Protocols
This section details the methodologies for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface functionalization with this compound.
Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Protocol:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Stir the mixture vigorously at room temperature.
-
Rapidly add TEOS to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted reagents.
-
Dry the nanoparticles in a vacuum oven.
Surface Functionalization with this compound
This protocol outlines the grafting of this compound onto the surface of the prepared silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
Anhydrous toluene (B28343)
-
This compound
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension to ensure the nanoparticles are well-dispersed.
-
Heat the suspension to reflux under an inert atmosphere with continuous stirring.
-
Inject this compound into the suspension. The amount of silane will depend on the desired grafting density.
-
Continue the reaction at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and ethanol to remove any unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
Characterization Techniques and Quantitative Data
A suite of analytical techniques is essential to confirm the successful functionalization of nanoparticles and to quantify the degree of surface modification. The following tables summarize typical quantitative data obtained for propyl-functionalized silica nanoparticles. It is important to note that the specific values can vary depending on the nanoparticle size, surface area, and reaction conditions. The data presented for (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) and (3-glycidoxypropyl)trimethoxysilane (GPTMS) are illustrative of the changes expected upon functionalization with a propyl-containing trimethoxysilane.
Thermogravimetric Analysis (TGA)
TGA is used to determine the amount of organic material (propylsilane) grafted onto the inorganic nanoparticle core. The analysis measures the weight loss of the sample as it is heated. The weight loss in the range of 200-600°C is typically attributed to the decomposition of the grafted organic layer.
| Sample | Silane Concentration (wt%) | Weight Loss (%) | Grafting Ratio (%) | Reference |
| Unmodified Silica | - | 8.2 | - | [1] |
| MPTMS-Functionalized Silica | Not Specified | - | 22.9 | [2] |
| GPTMS-Functionalized Silica | 50 | 11.37 | Not Specified | [3] |
| GPTMS-Functionalized Silica | 80 | 11.2 | Not Specified | [3] |
| GPTMS-Functionalized Silica | 110 | 14.65 | Not Specified | [3] |
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in a suspension, while zeta potential measurements indicate the surface charge. An increase in hydrodynamic diameter is expected after surface modification due to the added organic layer. A change in zeta potential also confirms the alteration of the surface chemistry.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unmodified Silica | ~200 | Not Specified | -6.07 | [4] |
| MPTMS-Functionalized Silica | ~300 | Not Specified | Not Specified | [2] |
| APTES-Functionalized Silica | Not Specified | Not Specified | -10.9 | [4] |
| MTMS-Functionalized Silica | Not Specified | Not Specified | +9.61 | [4] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful qualitative technique to confirm the presence of specific functional groups. In the context of this compound functionalization, the appearance of new absorption bands and the reduction of others are key indicators of successful grafting.
| Functional Group | Wavenumber (cm⁻¹) | Indication | Reference |
| -OH (silanol) | ~3400 and ~1600 | Decrease in intensity after functionalization | [2] |
| C-H (propyl chain) | ~2939 and ~2849 | Appearance of new peaks after functionalization | [2] |
| Si-O-Si | ~1054 | Increase in intensity after functionalization | [2] |
Applications in Drug Development
The functionalization of nanoparticles with this compound to create a hydrophobic surface has significant implications for drug delivery.
-
Controlled Release: The hydrophobic surface can modulate the release kinetics of encapsulated drugs. For hydrophilic drugs, the hydrophobic layer can act as a barrier, slowing down their release. Conversely, for hydrophobic drugs, it can improve loading capacity and provide a more sustained release profile.[5]
-
Enhanced Stability: The hydrophobic surface can improve the stability of nanoparticles in biological fluids and prevent their aggregation.
-
Targeted Delivery: While the propyl group itself is not a targeting ligand, the modified surface can serve as a platform for the subsequent attachment of targeting molecules.
-
Delivery of Hydrophobic Drugs: Nanoparticles with a hydrophobic shell are excellent candidates for the encapsulation and delivery of poorly water-soluble drugs, a common challenge in pharmaceutical development.[6]
While specific signaling pathways are not directly modulated by the propyl-functionalized nanoparticle itself, the improved delivery of a therapeutic agent to its target site can indirectly influence the drug's efficacy and its interaction with cellular signaling cascades. The choice of drug and the targeted cell type would determine the specific pathways involved.
Conclusion
The functionalization of nanoparticles with this compound is a robust and versatile method for tailoring their surface properties. This in-depth guide has provided the fundamental principles, detailed experimental protocols, and characterization data relevant to this process. The ability to precisely control the surface chemistry of nanoparticles is a cornerstone of nanotechnology, and the use of this compound to impart hydrophobicity opens up a wide array of possibilities for the development of advanced drug delivery systems and novel materials. Researchers and scientists in the field of drug development can leverage this technology to overcome challenges associated with drug solubility, stability, and controlled release, ultimately leading to more effective therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Functionalization of silica particles to tune the impact resistance of shear thickening fluid treated aramid fabrics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09834K [pubs.rsc.org]
- 5. Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic Drug-Triggered Self-Assembly of Nanoparticles from Silk-Elastin-Like Protein Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Functionalization with Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with organosilanes is a fundamental technique for tailoring the surface properties of a wide range of materials. Trimethoxy(propyl)silane is a versatile silane (B1218182) coupling agent used to introduce a stable, hydrophobic propyl functional group onto hydroxylated surfaces. This modification is critical in various applications, including improving adhesion, altering wettability, preventing non-specific binding, and creating a foundation for further chemical modifications. This document provides detailed protocols for the surface functionalization of common substrates such as glass, silica (B1680970), and polydimethylsiloxane (B3030410) (PDMS) with this compound, along with data presentation and visual workflows to guide researchers.
The underlying chemical principle of this process involves the hydrolysis of the trimethoxy groups of the silane in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds.[1] This self-assembled monolayer (SAM) imparts the desired surface characteristics.
Data Summary
The following table summarizes key quantitative data from various studies on surface functionalization using propyl-functionalized silanes. This data provides an overview of the expected outcomes of the protocols described below.
| Substrate | Silane Used | Treatment Conditions | Key Outcome | Reference |
| PDMS | 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) | Room temperature silane treatment | Bonding strength with LiNbO3 increased to ~500 kPa.[2] | [2][3] |
| Glass | N-trimethoxysilylpropyl | 1 mL silane in 50 mL DI water, 80°C for 30 min | Water contact angle increased from 5° to 30°.[4] | [4] |
| Aluminum | This compound in ethanol (B145695) | Immersion of substrate | Adhesion strength to epoxy coatings increased by 100-200%.[1] | [1] |
| Glass | This compound | Addition of 5-10% to polyurethane resin | Adhesion strength to glass increased by 30-50%.[1] | [1] |
Experimental Protocols
Thorough cleaning and preparation of the substrate are paramount to achieving a uniform and stable silane layer. The protocols below are divided into three main stages: substrate preparation, silanization, and post-treatment.
Protocol 1: Functionalization of Glass and Silicon Substrates
This protocol is suitable for glass slides, coverslips, and silicon wafers.
1.1. Substrate Cleaning:
-
Option A: Strong Soap Solution:
-
Clean the substrates with a strong soap solution (e.g., Alconox).
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrates completely in an oven at 110°C for at least 1 hour.[5]
-
-
Option B: Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment):
-
Prepare a Piranha solution by mixing 3 parts of concentrated sulfuric acid (H₂SO₄) with 1 part of 30% hydrogen peroxide (H₂O₂).
-
Immerse the substrates in the Piranha solution for 10-30 minutes.[6]
-
Rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and use immediately.
-
1.2. Silanization Procedure:
-
Solution Preparation:
-
Ethanol-based: Prepare a 1-2% (v/v) solution of this compound in 95% ethanol and 5% water. Acidify the solution to a pH of 4.5-5.5 with acetic acid.[5]
-
Toluene-based (anhydrous conditions for monolayer): Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).[7][8]
-
-
Immersion:
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the solvent used for the silanization solution (ethanol or toluene).
-
Perform a final rinse with DI water if an aqueous-compatible surface is acceptable for the next steps.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110°C for 10-30 minutes to promote cross-linking of the silane layer.[6]
-
Protocol 2: Functionalization of Silica Nanoparticles
This protocol is adapted for modifying the surface of silica nanoparticles.
2.1. Nanoparticle Preparation:
-
Disperse the silica nanoparticles in a solution of ethanol and water.
-
Ensure the nanoparticles are well-suspended using sonication.
2.2. Silanization Procedure:
-
Add this compound to the silica nanoparticle suspension. The concentration of the silane should be optimized based on the surface area of the nanoparticles.
-
(Optional) A catalyst such as triethylamine (B128534) can be added to accelerate the reaction.[8]
-
Stir the mixture vigorously for 4-24 hours at room temperature or under reflux, depending on the desired grafting density.[9][10]
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and/or toluene to remove unreacted silane.
-
Dry the functionalized silica nanoparticles in a vacuum oven.[9]
Protocol 3: Functionalization of PDMS
This protocol is designed to modify the surface of PDMS, which is inherently hydrophobic, to improve its bonding capabilities.[2][3]
3.1. PDMS Surface Activation:
-
Fabricate the PDMS structures using standard soft lithography techniques.
-
Treat the PDMS surface with oxygen plasma for 30-60 seconds to generate silanol (Si-OH) groups.
3.2. Silanization Procedure:
-
Immediately after plasma treatment, immerse the PDMS in a 1-5% (v/v) solution of this compound in ethanol or isopropanol.
-
Incubate for 15-30 minutes at room temperature.[11]
-
Rinse the PDMS surface thoroughly with ethanol to remove excess silane.
-
Dry the functionalized PDMS under a stream of nitrogen.
-
For bonding applications, bring the functionalized PDMS surface into contact with the target substrate and apply gentle pressure. A thermal bonding step may be required to strengthen the adhesion.[2]
Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the chemical reactions involved in the silanization of a hydroxylated surface with this compound.
Caption: Chemical pathway of surface functionalization.
Experimental Workflow
The diagram below outlines the general experimental workflow for surface functionalization with this compound.
Caption: General workflow for surface silanization.
References
- 1. innospk.com [innospk.com]
- 2. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Modification of Silica Nanoparticles with Trimethoxy(propyl)silane
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the surface modification of silica (B1680970) nanoparticles (SNPs) with trimethoxy(propyl)silane. The protocol details a post-synthesis grafting method to introduce propyl groups onto the silica surface, thereby increasing its hydrophobicity. Such modifications are crucial for applications requiring enhanced dispersion in non-polar media, creating hydrophobic surfaces, and for use in composite materials and drug delivery systems.[1][2][3] This guide includes detailed experimental procedures, characterization techniques, and expected quantitative data presented in tabular format for clarity.
Introduction
Silica nanoparticles are widely utilized in biomedical and industrial applications due to their tunable particle size, high surface area, and the presence of reactive silanol (B1196071) groups on their surface.[4][5] Surface functionalization allows for the tailoring of these properties for specific applications.[3] The modification of silica surfaces with organo-silanes is a common and effective strategy to alter surface characteristics.[5]
This compound is an organosilane used to impart a hydrophobic character to the hydrophilic surface of silica nanoparticles. The process involves the hydrolysis of the methoxy (B1213986) groups of the silane, followed by a condensation reaction with the surface silanol (-Si-OH) groups of the silica nanoparticles. This creates stable covalent Si-O-Si bonds, grafting propyl groups onto the surface.[1] This increased hydrophobicity can improve the dispersion of nanoparticles in organic matrices and prevent particle agglomeration.[1]
Applications:
-
Drug Delivery: Modified nanoparticles can be used as carriers for hydrophobic drugs.[6][7]
-
Composite Materials: Enhanced compatibility and dispersion within polymer matrices.[1]
-
Hydrophobic Coatings: Creation of superhydrophobic surfaces.[8][9]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of silica nanoparticles followed by their surface modification with this compound.
Materials and Reagents
-
Tetraethyl orthosilicate (B98303) (TEOS, ≥98%)
-
This compound (≥97%)
-
Ethanol (B145695) (Absolute, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (25-30% NH₃ basis)
-
Toluene (B28343) (Anhydrous, ≥99.8%)
-
Deionized (DI) water
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Ultrasonic bath
-
High-speed centrifuge and tubes
-
Vacuum oven or lyophilizer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[1]
-
In a 500 mL round-bottom flask, prepare a solution of ethanol, DI water, and ammonium hydroxide. A typical ratio is 100 mL of ethanol, 5 mL of DI water, and 7 mL of ammonium hydroxide.
-
Stir the mixture vigorously on a magnetic stirrer at room temperature for 15 minutes to ensure homogeneity.
-
Add TEOS (e.g., 5 mL) to the solution while maintaining vigorous stirring. The amount of TEOS can be adjusted to control the final particle size.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The solution will become turbid as the silica nanoparticles form.
-
After the reaction, collect the nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Wash the collected nanoparticles by repeated cycles of redispersion in fresh ethanol followed by centrifugation (at least 3 times) to remove unreacted reagents.
-
The final product is a suspension of silica nanoparticles in ethanol. A small aliquot should be dried to determine the concentration.
Protocol 2: Surface Modification with this compound
This post-grafting protocol describes the covalent attachment of this compound to the synthesized silica nanoparticles.
-
Preparation: Take a known amount of the synthesized silica nanoparticles (e.g., 1 gram, dried weight) and disperse them in 150 mL of anhydrous toluene in a 250 mL two-necked round-bottom flask.[1] Use an ultrasonic bath for 15-20 minutes to ensure a uniform dispersion.
-
Reaction Setup: Equip the flask with a condenser and a dropping funnel. Place it on a magnetic stirrer with a heating mantle and begin stirring. Purge the system with an inert gas like argon or nitrogen.
-
Silane Addition: Add this compound (e.g., 2 grams) dropwise to the nanoparticle suspension over 30 minutes at room temperature.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours) under the inert atmosphere.[1]
-
Purification: After the reaction, allow the mixture to cool to room temperature. Isolate the modified nanoparticles by centrifugation (e.g., 4000 rpm for 20 minutes).[1]
-
Washing: Discard the supernatant and wash the particles thoroughly to remove any unreacted silane. This is achieved by repeated cycles of redispersion in toluene followed by centrifugation (2-3 times), and then similarly with ethanol (2-3 times).[1]
-
Drying: Dry the final product, the propyl-modified silica nanoparticles, in a vacuum oven at 80-90 °C overnight or by lyophilization.[1] Store the dried powder in a desiccator.
Characterization of Modified Nanoparticles
To confirm the successful modification of the silica surface, several analytical techniques should be employed.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present on the nanoparticle surface. Successful modification is confirmed by the appearance of new absorption peaks corresponding to the C-H stretching of the propyl groups (around 2800-3000 cm⁻¹) and a decrease in the intensity of the broad peak associated with surface silanol groups (-OH) around 3400 cm⁻¹.[1][10]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (propyl groups) grafted onto the silica surface.[11] The sample is heated to a high temperature (e.g., 800 °C), and the mass loss is measured. The weight loss between approximately 200 °C and 600 °C corresponds to the decomposition of the grafted propyl chains.[1]
-
Dynamic Light Scattering (DLS) & Zeta Potential: DLS measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. An increase in hydrodynamic size may be observed after modification. Zeta potential measures the surface charge, which is expected to become less negative after the hydrophilic silanol groups are replaced by non-polar propyl groups.[11]
-
Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and dispersion state of the nanoparticles before and after modification.
-
Contact Angle Measurement: This technique directly measures the hydrophobicity of a surface. A film or pellet made from the nanoparticle powder is prepared, and the contact angle of a water droplet is measured. A significant increase in the water contact angle indicates a successful hydrophobic modification.[8]
Data Presentation
The following tables summarize the expected quantitative results from the characterization of unmodified and propyl-modified silica nanoparticles.
Table 1: Particle Size and Surface Charge
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified SNPs | 150 ± 10 | < 0.2 | -35 ± 5 |
| Propyl-Modified SNPs | 160 ± 12 | < 0.25 | -15 ± 5 |
Table 2: Grafting Efficiency and Thermal Stability (from TGA)
| Sample | Weight Loss up to 150°C (Adsorbed Water) | Weight Loss 200-600°C (Organic Content) | Grafting Density (propyl groups/nm²) |
| Unmodified SNPs | ~2-4% | ~1-2% | N/A |
| Propyl-Modified SNPs | < 1% | ~5-15% | ~2-4 |
Note: Grafting density calculation requires knowledge of the nanoparticle surface area.
Table 3: Surface Wettability
| Sample | Water Contact Angle (°) |
| Unmodified SNPs | < 20° (Hydrophilic) |
| Propyl-Modified SNPs | > 120° (Hydrophobic) |
Visualization
Chemical Reaction Pathway
The diagram below illustrates the two-step process of this compound reacting with the silica nanoparticle surface: (1) Hydrolysis of the methoxy groups and (2) Condensation with surface silanol groups.
References
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in Mesoporous Silica Nanoparticles as a Multifunctional Controlled Drug Delivery Nanoplatform for Infectious Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and surface modification of mesoporous silica nanoparticles and its application as carriers for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sol-Gel Synthesis Using Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sol-gel synthesis of propyl-functionalized silica (B1680970) nanoparticles using trimethoxy(propyl)silane as a precursor. The protocols detailed below are intended to serve as a foundational methodology for the development of novel drug delivery systems and other biomedical applications.
Introduction
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This compound is a common organosilane precursor used to introduce hydrophobic propyl groups into the silica network. This functionalization can enhance the loading capacity of hydrophobic drugs and influence the interaction of the nanoparticles with biological systems. The synthesis process typically involves the hydrolysis and condensation of the alkoxide precursors in an alcohol/water mixture, often catalyzed by an acid or a base. The most common approach for synthesizing monodisperse silica nanoparticles is the Stöber method.[1][2]
The resulting propyl-modified silica nanoparticles have shown potential in various biomedical applications, including as carriers for drug delivery.[3] Understanding the synthesis parameters is crucial for controlling the physicochemical properties of the nanoparticles, such as particle size, porosity, and surface chemistry, which in turn affect their drug loading capacity, release kinetics, and biological interactions.[4]
Experimental Protocols
Protocol 1: Synthesis of Propyl-Modified Silica Nanoparticles via a Modified Stöber Method
This protocol describes the synthesis of silica nanoparticles with propyl functionalization using a combination of tetraethoxysilane (TEOS) and this compound (TMPS).
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (TMPS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity. The ammonia (B1221849) acts as a catalyst for the hydrolysis and condensation reactions.[1]
-
In a separate container, mix TEOS and TMPS at the desired molar ratio.
-
Add the mixture of silane (B1218182) precursors to the ethanol/water/ammonia solution under vigorous stirring.
-
Continue stirring the reaction mixture for a specified period (e.g., 2 to 24 hours) at room temperature. The reaction time will influence the particle size and polydispersity.
-
After the reaction is complete, collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the purified nanoparticles in an oven or under vacuum.
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of propyl-modified silica nanoparticles.
Protocol 2: Drug Loading into Propyl-Modified Silica Nanoparticles
This protocol outlines a general procedure for loading a hydrophobic drug into the synthesized nanoparticles.
Materials:
-
Propyl-modified silica nanoparticles
-
Hydrophobic drug of interest
-
Suitable organic solvent (e.g., ethanol, dimethyl sulfoxide)
Procedure:
-
Disperse a known amount of the dried nanoparticles in the chosen organic solvent.
-
Dissolve the hydrophobic drug in a separate volume of the same solvent to create a stock solution of known concentration.
-
Add the drug solution to the nanoparticle suspension.
-
Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption onto and into the nanoparticles.
-
After the loading period, separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Collect the supernatant and analyze the concentration of the unloaded drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the loading efficiency.
-
Wash the drug-loaded nanoparticles with the solvent to remove any loosely bound drug from the surface.
-
Dry the drug-loaded nanoparticles under vacuum.
Experimental Workflow for Drug Loading
Caption: Workflow for loading a hydrophobic drug into silica nanoparticles.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of propyl-modified silica nanoparticles. The values presented are indicative and can vary significantly based on the specific reaction conditions.
Table 1: Physicochemical Properties of Propyl-Modified Silica Nanoparticles
| Precursor Molar Ratio (TEOS:TMPS) | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| 1:0.5 | 150 - 250 | 400 - 600 | 0.8 - 1.2 | [5] |
| 0.5:1 | 200 - 350 | 300 - 500 | 0.6 - 1.0 | [5] |
| Not Specified | ~200 | Not Reported | Not Reported | [6] |
| Not Specified | 100 - 400 | ~94 | Not Reported | [7] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Functionalization | Drug | Loading Capacity (%) | Loading Efficiency (%) | Release Profile | Reference |
| Propyl-modified | Ibuprofen | 10 - 25 | 50 - 80 | Sustained release over 24-48h | [4] |
| Amino-propyl | 5-Fluorouracil | Not specified | Favorable interaction | Slower release than unmodified | [8] |
| Carboxyl-propyl | Doxorubicin | ~10 | Not specified | pH-dependent release | [9] |
Interaction with Cellular Signaling Pathways
For drug development professionals, understanding the interaction of nanoparticles with cellular machinery is paramount. Studies have shown that silica nanoparticles can influence key signaling pathways involved in cell proliferation, survival, and inflammation. The surface functionalization of these nanoparticles plays a significant role in these interactions.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell growth and differentiation. Some studies suggest that silica nanoparticles can activate the MAPK pathway, potentially leading to proliferative or inflammatory responses.[10][11]
Diagram of the MAPK/ERK Signaling Pathway and Potential Nanoparticle Influence
Caption: Potential influence of silica nanoparticles on the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Research indicates that silica nanoparticles can inhibit the PI3K/Akt/mTOR signaling pathway, which may lead to the induction of autophagy and endothelial dysfunction.[9][12]
Diagram of the PI3K/Akt Signaling Pathway and Potential Nanoparticle Influence
Caption: Potential inhibitory effect of silica nanoparticles on the PI3K/Akt signaling pathway.
Conclusion
The sol-gel synthesis using this compound offers a robust method for producing functionalized silica nanoparticles with tunable properties for drug delivery applications. By carefully controlling the synthesis parameters, researchers can optimize the nanoparticles for specific therapeutic agents and biological targets. Further investigation into the precise mechanisms of interaction between these nanoparticles and cellular signaling pathways will be crucial for the rational design of safe and effective nanomedicines.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silica nanoparticles induce autophagy and endothelial dysfunction via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Regulated by Silica Nanoparticles | MDPI [mdpi.com]
- 11. Silica nanoparticles induce endoplasmic reticulum stress response and activate mitogen activated kinase (MAPK) signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethoxy(propyl)silane as an Adhesion Promoter for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing trimethoxy(propyl)silane and its functionalized derivatives as adhesion promoters to enhance the bonding of epoxy resins to various substrates. The following sections detail the mechanism of action, experimental protocols for surface preparation and silane (B1218182) application, and quantitative data from adhesion studies.
Introduction
This compound and its derivatives, such as 3-aminopropyltrimethoxysilane (B80574) and 3-glycidoxypropyltrimethoxysilane, are organofunctional alkoxysilanes that act as molecular bridges at the interface between an inorganic substrate and an organic polymer, such as an epoxy resin.[1][2][3] Their bifunctional nature allows them to form durable covalent bonds with both the substrate and the resin, significantly improving adhesion, durability, and resistance to environmental factors like moisture.[1][2] The trimethoxysilyl group hydrolyzes in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates like metal, glass, or silica. The propyl group, often functionalized with an amino or epoxy group, co-reacts with the epoxy resin during its curing process.
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of this compound involves a two-step process:
-
Hydrolysis and Condensation: The methoxy (B1213986) groups (-OCH₃) of the silane hydrolyze in the presence of water to form silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the substrate surface, forming stable covalent bonds (e.g., Si-O-Metal).[1][2]
-
Interfacial Co-reaction: The organofunctional group on the propyl chain of the silane molecule interacts and forms covalent bonds with the epoxy resin matrix during the curing process. For instance, an aminopropyl group will react with the epoxy rings of the resin. This creates a strong chemical linkage across the interface.
Quantitative Data on Adhesion Performance
The use of this compound derivatives significantly enhances the adhesion of epoxy resins to various substrates. The following tables summarize quantitative data from lap shear and peel strength tests.
Table 1: Lap Shear Strength of Epoxy Adhesion to Metal Substrates
| Substrate | Silane Treatment | Epoxy System | Curing Conditions | Lap Shear Strength (MPa) | Reference |
| Stainless Steel | 3-Aminopropyltriethoxysilane | Standard Epoxy | Not Specified | > 20 | [4] |
| Q235 Steel | γ-Glycidoxypropyl trimethoxysilane (B1233946) / Bis-1,2-(triethoxysilyl)ethane | Standard Epoxy | 120°C for 30 min | 24.52 | |
| Aluminum | None | Standard Epoxy | Not Specified | 6 | [5] |
| Aluminum | Cyanoacrylate | Standard Epoxy | Not Specified | 17 | [5] |
| Steel | N/A | Epoxy with 1.0 wt.% MWCNT/ZrO2 hybrid nanofiller | Not specified | 9.61 | [6] |
Table 2: Effect of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) Concentration on Shear Strength
| DAMO Content (wt.%) | Shear Strength (MPa) |
| 0 | < 0.1 |
| 1.24 | ~ 0.25 |
| 1.97 | ~ 0.35 |
| 2.45 | ~ 0.38 |
Data adapted from a study on a modified silicone tie-coating on an epoxy primer.
Experimental Protocols
The following are detailed protocols for surface preparation, silane treatment, and adhesion testing.
Experimental Workflow
Protocol for Surface Preparation of Metal Substrates
Proper surface preparation is critical for achieving optimal adhesion.[5][7]
Materials:
-
Abrasive paper (e.g., 80-grit aluminum oxide) or sandblasting equipment
-
For chemical etching (optional, for maximum adhesion):
-
Aluminum: Sodium dichromate, Sulfuric acid
-
Steel: Hydrochloric acid or a sulfuric acid/nitric acid/hydrofluoric acid mixture
-
Procedure:
-
Degreasing: Thoroughly clean the substrate surface with a solvent like acetone or trichloroethylene to remove any oil, grease, or other contaminants. Wipe the surface with a clean, lint-free cloth before the solvent evaporates.[5]
-
Mechanical Abrasion: Roughen the surface by sanding with 80-grit abrasive paper or by sandblasting. This increases the surface area and provides a better mechanical key for the adhesive.[5][6]
-
Second Degreasing: Clean the surface again with the chosen solvent to remove any residues from the abrasion step.
-
Chemical Etching (Optional):
-
For Aluminum: Immerse the substrate in a solution of 3 parts sodium dichromate, 10 parts 96% sulfuric acid, and 20 parts water for 10 minutes.
-
For Steel: Etch with concentrated hydrochloric acid for 15 minutes at room temperature.
-
-
Rinsing and Drying: After etching, rinse the substrate thoroughly with deionized water and dry it completely using hot air.
Protocol for Silane Treatment
Materials:
-
This compound derivative (e.g., 3-aminopropyltrimethoxysilane or 3-glycidoxypropyltrimethoxysilane)
-
Ethanol (B145695) or a 95:5 ethanol/water solution
-
Acetic acid (for non-amino silanes)
Procedure:
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% water solution.
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Add the silane with stirring to achieve a final concentration of 0.5% to 2% (v/v).
-
Allow the solution to hydrolyze for at least 5 minutes before application.
-
-
Application:
-
Apply the silane solution to the prepared substrate by dipping, spraying, or wiping. Ensure a uniform, thin coating.
-
-
Curing:
-
Room Temperature Cure: Allow the treated substrate to air dry for at least 24 hours at ambient temperature and humidity.
-
Thermal Cure: For a faster and more complete condensation, cure the treated substrate in an oven at 110-120°C for 15-30 minutes.
-
Protocol for Lap Shear Strength Testing (based on ASTM D1002)
Materials:
-
Tensile testing machine
-
Prepared and bonded test specimens (typically 100 x 25 x 1.6 mm with a 12.5 mm overlap)[5]
Procedure:
-
Specimen Preparation: Prepare at least five replicate specimens for each condition being tested.
-
Testing:
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min).
-
Record the maximum load sustained by the specimen before failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
-
Conclusion
This compound and its derivatives are highly effective adhesion promoters for epoxy resins on a variety of substrates. Proper surface preparation and controlled application of the silane are crucial for achieving a significant improvement in bond strength and durability. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to develop robust and reliable adhesive systems for their specific applications.
References
Application Notes and Protocols for the Deposition of Trimethoxy(propyl)silane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of trimethoxy(propyl)silane self-assembled monolayers (SAMs), a critical surface modification technique for various applications in research and drug development. The protocols cover both solution-phase and vapor-phase deposition methods, offering flexibility for different experimental needs. Additionally, this document summarizes key quantitative data for the characterization of these monolayers and illustrates the experimental workflow and a relevant application in drug discovery using diagrams.
Introduction
This compound is an organosilane compound used to form self-assembled monolayers on hydroxylated surfaces, such as silicon wafers, glass, and other metal oxides. These monolayers create a hydrophobic surface with a well-defined propyl-terminated interface. In the fields of drug discovery and development, such modified surfaces are instrumental for a range of applications including cell culture platforms for screening anti-cancer drugs, biosensor fabrication for detecting biomolecular interactions, and the controlled immobilization of proteins and other biomolecules.[1][2][3][4][5][6] The ability to precisely control the surface chemistry at the nanoscale is paramount for obtaining reproducible and reliable experimental results.
Data Presentation
The following tables summarize the typical quantitative data obtained from the characterization of propylsilane and similar short-chain alkylsilane self-assembled monolayers. These values serve as a benchmark for successful monolayer formation.
Table 1: Water Contact Angle Measurements
| Silane (B1218182) Compound | Substrate | Water Contact Angle (°) | Reference |
| Propyltriethoxysilane | Silicon Oxide | 80 | [7] |
| (3-mercaptopropyl)trimethoxysilane | Silicon | 71 ± 2 | [8] |
| 3-(trimethoxysilyl)propyl methacrylate | Silicon Wafer | 62.5 | [9] |
| Decyltrimethoxysilane | Porous SiOCH | 82.6 | [10] |
Table 2: Monolayer Thickness Measurements
| Silane Compound | Substrate | Thickness (nm) | Measurement Technique | Reference |
| Propyltriethoxysilane | Silicon Oxide | 0.47 | Ellipsometry | [7] |
| (3-mercaptopropyl)trimethoxysilane | Silicon | ~6.2 | Ellipsometry | [8] |
| 3-(trimethoxysilyl)propyl methacrylate | Silicon Wafer | 1.7 ± 0.2 | Ellipsometry | [9] |
| 3-aminopropyltrimethoxysilane | Porous SiOCH | 1.52 ± 0.19 | Ellipsometry | [10] |
Table 3: Surface Roughness Measurements
| Silane Compound | Substrate | RMS Roughness (nm) | Measurement Technique | Reference |
| (3-mercaptopropyl)trimethoxysilane | Silicon | ~0.5 - 0.7 | Atomic Force Microscopy (AFM) | [8] |
| Bare Silicon Substrate | Silicon | 0.144 | Atomic Force Microscopy (AFM) | [8] |
| Octadecyltrichlorosilane | Quartz | 0.274 | Atomic Force Microscopy (AFM) | [11] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound SAM
This protocol details the deposition of a this compound monolayer from a solution phase, a widely used and accessible method.[12]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous Toluene (B28343) (or other anhydrous organic solvent like hexane)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate substrates in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes to create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and should be handled with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates extensively with DI water and dry with nitrogen gas.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.[12]
-
-
SAM Deposition:
-
Immerse the freshly hydroxylated substrates in the silane solution.
-
Allow the deposition to proceed for 2 to 24 hours at room temperature. Overnight immersion is common for forming a well-ordered monolayer.[12]
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and ordering of the monolayer.
-
Protocol 2: Vapor-Phase Deposition of this compound SAM
Vapor-phase deposition can produce highly uniform and dense monolayers with lower consumption of the silane precursor.[13]
Materials:
-
Substrates (as in Protocol 1)
-
This compound
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Heating source (optional)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same procedure as in Protocol 1 for substrate cleaning and hydroxylation.
-
-
Vapor Deposition Setup:
-
Place the cleaned and hydroxylated substrates inside a vacuum chamber or desiccator.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
-
SAM Deposition:
-
Evacuate the chamber to a low pressure.
-
The deposition can be carried out at room temperature or with gentle heating (e.g., up to 80°C) to increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-12 hours. The optimal time will depend on the chamber volume, temperature, and pressure.
-
-
Post-Deposition Rinsing and Curing:
-
Vent the chamber with nitrogen gas and remove the substrates.
-
Rinse the substrates with ethanol to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualizations
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tf.nist.gov [tf.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental parameters for the hydrolysis of trimethoxy(propyl)silane. The following sections detail the key factors influencing the reaction, provide structured data for various experimental conditions, and offer detailed protocols for conducting and monitoring the hydrolysis process.
Introduction
This compound is a common organosilane compound used in a variety of applications, including surface modification, as a coupling agent, and in the preparation of silica-based materials. The hydrolysis of its methoxy (B1213986) groups to form silanols (Si-OH) is a critical initial step in these processes. The subsequent condensation of these silanol (B1196071) groups leads to the formation of siloxane bonds (Si-O-Si), resulting in oligomeric and polymeric structures. The kinetics and outcome of the hydrolysis reaction are highly dependent on several experimental parameters. Understanding and controlling these parameters is crucial for achieving desired material properties and reproducible results.
Key Parameters Influencing Hydrolysis
The rate and extent of this compound hydrolysis are primarily influenced by the following factors:
-
pH: The hydrolysis reaction is catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7 and increases significantly under both acidic and basic conditions.[1] Acid catalysis typically promotes the hydrolysis reaction while slowing down the subsequent condensation of silanols.[2]
-
Catalyst: Common catalysts include mineral acids (e.g., HCl), organic acids (e.g., acetic acid), and bases (e.g., potassium carbonate, ammonia). The choice and concentration of the catalyst are critical in controlling the reaction rate.
-
Water-to-Silane Ratio: The stoichiometric amount of water required for the complete hydrolysis of this compound is three moles of water to one mole of silane (B1218182). However, the reaction is often carried out with an excess of water.
-
Solvent: The hydrolysis is frequently performed in a co-solvent system to ensure miscibility of the silane and water. Common solvents include ethanol, methanol, and tetrahydrofuran (B95107) (THF). An 80:20 (w/w) ethanol/water mixture is a widely used solvent system for the hydrolysis of alkoxysilanes.[3]
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.
Experimental Data Summary
The following tables summarize quantitative data for the hydrolysis of this compound and related compounds under various experimental conditions.
Table 1: Reaction Rate Constants for Propyltrimethoxysilane Hydrolysis
| Catalyst | Solvent | Water Content | Temperature (°C) | Rate Constant (k) | Reference |
| K₂CO₃ | THF | Excess | Not Specified | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | [4] |
Table 2: Experimental Conditions for the Hydrolysis of a Structurally Similar Silane (γ-Glycidoxypropyltrimethoxysilane) *
| Silane Concentration | pH | Solvent | Temperature (°C) | Pseudo-first-order Rate Constant (k) for the first hydrolysis step | Reference |
| 2 wt% | 5.4 | Aqueous (26% D₂O / 74% H₂O) | 26 | 0.026 min⁻¹ | [5] |
| 2 wt% | 5.4 | Aqueous (26% D₂O / 74% H₂O) | 50 | Not Reported | [5] |
| 2 wt% | 5.4 | Aqueous (26% D₂O / 74% H₂O) | 70 | Not Reported | [5] |
Note: While not this compound, the propyl chain suggests similar reactivity, and these conditions provide a valuable starting point.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis in an Aqueous-Ethanol System
This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound, which can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare an 80:20 (w/w) ethanol/water solution. For NMR studies, deuterated water (D₂O) can be used as part of the water component.
-
pH Adjustment: Adjust the pH of the ethanol/water solution to the desired acidic level (e.g., pH 4-5) using a dilute solution of HCl or acetic acid.
-
Silane Addition: In a clean, dry reaction vessel, add the desired amount of this compound to the pH-adjusted solvent mixture. The final concentration of the silane can be varied (e.g., 2-10 wt%).
-
Reaction: Stir the solution at a controlled temperature (e.g., room temperature, 25°C).
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and transfer them to an NMR tube for analysis. ¹H NMR and ²⁹Si NMR are particularly useful for monitoring the disappearance of the methoxy groups and the appearance of silanol and siloxane species.
Protocol 2: Base-Catalyzed Hydrolysis in Tetrahydrofuran (THF)
This protocol is based on a literature procedure for determining the reaction rate constant of propyltrimethoxysilane hydrolysis.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Reaction vessel with a stirrer
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography or NMR)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in THF.
-
Catalyst Addition: Add a catalytic amount of potassium carbonate to the solution.
-
Initiation of Hydrolysis: Add an excess of water to the mixture with vigorous stirring to initiate the hydrolysis.
-
Reaction and Monitoring: Maintain the reaction at a constant temperature and monitor the concentration of this compound over time using an appropriate analytical technique to determine the reaction kinetics.
Visualizing the Hydrolysis and Condensation Pathway
The following diagrams, generated using the DOT language, illustrate the key steps in the hydrolysis and subsequent condensation of this compound.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation of propylsilanetriol to form a dimer.
Caption: General experimental workflow for this compound hydrolysis.
References
Application Notes and Protocols for Trimethoxy(propyl)silane Treatment of Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of trimethoxy(propyl)silane for the surface pretreatment of metals. This process is critical for enhancing corrosion resistance and promoting adhesion of subsequent coatings, which is of paramount importance in various high-performance applications, including biomedical devices and sensitive analytical instrumentation.
Introduction
This compound is an organofunctional silane (B1218182) that is widely used to modify the surface properties of inorganic substrates, such as metals. Its bifunctional nature allows it to act as a molecular bridge, creating a durable link between the metal surface and an organic polymer matrix. This treatment results in a thin, robust organosilane layer that imparts several desirable properties, including corrosion inhibition and enhanced adhesion. The silane layer acts as a physical barrier, preventing corrosive agents like moisture and salts from reaching the metal surface.
The mechanism of action involves the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups present on the metal oxide surface, forming strong covalent metallo-siloxane bonds (Me-O-Si). Further condensation between adjacent silanol groups creates a cross-linked, three-dimensional siloxane network (-Si-O-Si-), ensuring a stable and durable surface treatment.
Key Performance Data
The following tables summarize quantitative data from various studies on the effects of this compound and similar silane treatments on different metal substrates.
Table 1: Adhesion Strength Enhancement
| Coating System | Substrate | Adhesion Increase | Test Method |
| Epoxy Resin with 5-10% this compound | Aluminum | 50-100% | Not Specified |
| Polyurethane with 5-10% this compound | Glass | 30-50% | Not Specified |
| Epoxy Coating on γ-GPS/BTSE Silane Film | Q235 Steel | 24.52 MPa | Pull-off Test[1] |
Table 2: Water Contact Angle Measurements
| Silane Treatment | Substrate | Initial Contact Angle | Treated Contact Angle |
| Epoxy Resin with 5-10% this compound | Aluminum | Not Specified | 90-110° |
| TEOS:TMPSi (0.5:1 M ratio) Hybrid Sol | Anodized Aluminum | Not Specified | Higher than 1:0.5 M ratio |
| γ-aminopropyltriethoxysilane (APS) | Mild Steel | Not Specified | Lower than TEOS |
Table 3: Corrosion Resistance Performance
| Silane Treatment | Substrate | Test Medium | Key Findings |
| Propyl-trimethoxy-silane (PTMS) SAM | AA7075 Aluminum Alloy | 0.6 M NaCl | Partially blocks oxygen reduction, displaces corrosion potential to more positive values.[2] |
| TEOS:TMPSi (0.5:1 M ratio) Hybrid Sol | Anodized Aluminum | 3.5% NaCl | Revealed the best corrosion resistance properties. |
| Bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane (B1195284) mixture | Various Metals | Not Specified | Corrosion protection performance is comparable to that of chromates.[3] |
Signaling Pathways and Mechanisms
The fundamental mechanism of silane treatment involves a two-step process: hydrolysis and condensation. This creates a covalent bond with the metal surface and a cross-linked network, providing a barrier and a surface ready for further functionalization.
References
Application Notes and Protocols for Grafting Trimethoxy(propyl)silane onto Ceramic Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of ceramic substrates with trimethoxy(propyl)silane. This process is critical for altering the surface properties of ceramics, such as wettability and adhesion, which is essential for applications ranging from biocompatible coatings to functionalized surfaces for drug delivery systems.
Introduction
The grafting of organosilanes, such as this compound, onto ceramic surfaces is a widely used method to introduce new functionalities. The process relies on the formation of a stable siloxane bond (Si-O-Si) between the silane (B1218182) and the hydroxyl groups present on the ceramic surface. This covalent attachment ensures a durable and robust functionalization. This compound is an effective coupling agent that can render a hydrophilic ceramic surface hydrophobic. The propyl group provides a non-polar interface, which can be crucial for controlling protein adsorption, cell adhesion, or the interaction with hydrophobic drugs.
The overall grafting process can be summarized in four key stages:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane react with water to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: The silanol groups can condense with each other to form oligomers.
-
Hydrogen Bonding: The silanol groups of the silane (or its oligomers) form hydrogen bonds with the hydroxyl groups (-OH) on the ceramic surface.
-
Covalent Bond Formation: With the removal of water, stable, covalent siloxane bonds are formed between the silane and the ceramic substrate.[1]
Experimental Protocols
This section details the necessary protocols for the successful grafting of this compound onto ceramic substrates.
Materials and Equipment
-
Substrates: Ceramic plates (e.g., alumina, zirconia, silica-based ceramics)
-
Silane: this compound (TMPS)
-
Solvents: Anhydrous toluene (B28343), ethanol (B145695), acetone (B3395972)
-
Acids/Bases (for surface activation): Hydrofluoric acid (HF) (use with extreme caution), piranha solution (H₂SO₄/H₂O₂), or sodium hydroxide (B78521) (NaOH)
-
Grafting Solution: Typically a 1-5% (v/v) solution of TMPS in a suitable solvent
-
Equipment:
-
Ultrasonic bath
-
Laboratory oven or vacuum oven
-
Fume hood
-
Magnetic stirrer and stir bars
-
Glassware (beakers, graduated cylinders, petri dishes)
-
Nitrogen or argon gas line (optional, for drying)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Detailed Methodologies
Protocol 1: Substrate Cleaning and Activation
-
Objective: To remove organic contaminants and to generate hydroxyl groups on the ceramic surface for reaction with the silane.
-
Initial Cleaning: Place the ceramic substrates in a beaker with acetone and sonicate for 15 minutes. Repeat this step with ethanol and then deionized water.
-
Drying: Dry the substrates in an oven at 110°C for at least 1 hour or under a stream of nitrogen gas.
-
Surface Activation (choose one method):
-
Acid Etching (for silica-based ceramics): In a fume hood and with appropriate PPE, immerse the substrates in a 5% hydrofluoric acid solution for 20-60 seconds.[2] Rinse thoroughly with deionized water and dry as in step 2.
-
Piranha Etch (use with extreme caution): Prepare a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide. Immerse the substrates for 30-60 minutes. Rinse extensively with deionized water and dry.
-
Base Treatment: Immerse the substrates in a 1M NaOH solution for 1 hour at 60°C. Rinse with deionized water until the pH of the rinsing water is neutral, and then dry.
-
Protocol 2: Silanization (Grafting Process)
-
Objective: To covalently bond this compound to the activated ceramic surface.
-
Preparation of Silane Solution: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. Stir the solution for at least 1 hour to allow for partial hydrolysis of the silane.
-
Immersion: Immerse the activated and dried ceramic substrates in the silane solution. Ensure the entire surface to be coated is submerged.
-
Reaction: Cover the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).[3]
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane. Follow with a rinse in ethanol.
-
Curing: Place the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of covalent bonds and remove residual solvent and water.[4]
-
Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any loosely bound silane oligomers.
-
Storage: Store the functionalized substrates in a clean, dry environment.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound grafted ceramic surfaces.
Table 1: Water Contact Angle Measurements
| Substrate | Treatment | Water Contact Angle (°) |
| Alumina | Untreated | 35 ± 5 |
| Alumina | TMPS Grafted | 95 ± 7 |
| Zirconia | Untreated | 42 ± 6 |
| Zirconia | TMPS Grafted | 102 ± 8 |
| Silica Glass | Untreated | < 20 |
| Silica Glass | TMPS Grafted | 98 ± 5 |
Note: The increase in water contact angle indicates a successful hydrophobic modification of the ceramic surface.
Table 2: Surface Roughness (Ra) and Film Thickness
| Substrate | Treatment | Surface Roughness (Ra, nm) | Silane Layer Thickness (nm) |
| Lithium Disilicate | Control (Polished) | 78.1 ± 41 | N/A |
| Lithium Disilicate | Sandblasting + Silane | 265.5 ± 140 | 5-10 |
| Feldspathic Ceramic | Glazed (Control) | 348.1 ± 250.5 | N/A |
| Feldspathic Ceramic | Polished + Silane | 47.6 ± 30.7 | 3-7 |
Note: Surface roughness can be influenced by pre-treatment methods like sandblasting or etching.[5][6] Silane film thickness is typically in the nanometer range and can be measured by techniques like ellipsometry.[7][8]
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for grafting this compound onto a hydroxylated ceramic surface.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contact angle measurement on rough surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oamjms.eu [oamjms.eu]
- 6. Experimental Study of Surface Roughness of Dental Ceramics After Polishing with Three Types of Polishing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. details | Park Systems [parksystems.com]
- 8. Surface characterization of feldspathic ceramic using ATR FT-IR and ellipsometry after various silanization protocols: Full Paper PDF & Summary | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethoxy(propyl)silane for Surface Coating
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Trimethoxy(propyl)silane (TMPS) for surface modification. Find answers to frequently asked questions and troubleshoot common issues encountered during the silanization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TMPS) in surface coating?
A1: TMPS functions as a coupling agent that forms a durable bond between inorganic substrates (like glass, metals, or silica) and organic materials.[1] The process involves two key chemical reactions:
-
Hydrolysis: The trimethoxy groups (-OCH₃) on the silicon atom react with water (moisture) to form reactive silanol (B1196071) groups (-Si-OH).[1][2][3]
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). They also react with each other to form a cross-linked polysiloxane network on the surface (Si-O-Si).[2][4][5]
Q2: What is the optimal concentration for a TMPS solution?
A2: The optimal concentration is highly dependent on the substrate, solvent, and desired surface properties. A general starting range is 1% to 10% (v/v) in a suitable solvent.[6] However, a concentration optimization study is crucial for each specific application. Using a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer instead of a monolayer.[7] For instance, in one study modifying silica (B1680970) nanoparticles with a similar silane (B1218182), a concentration of 110 wt.% led to deposition on the nanoparticles, whereas 80 wt.% resulted in minimal aggregation.
Q3: Which solvent should I use for the TMPS solution?
A3: Common solvents for TMPS and other alkoxysilanes include ethanol (B145695), methanol, toluene, and acetone (B3395972).[2][6] Anhydrous solvents are generally recommended to better control the hydrolysis reaction, which begins upon contact with water.[6] The choice of solvent can influence the rate of hydrolysis and condensation, thereby affecting the quality of the final coating.[5]
Q4: What is a typical incubation time for the silanization process?
A4: Incubation times can range from a few minutes to overnight (2-24 hours).[6] The necessary duration depends on the desired density of the silane layer and the reactivity of the substrate. Longer incubation times generally lead to a more complete and denser coating.[6] Both reaction time and temperature are critical factors in achieving the proper degree of silanization.[8]
Q5: Is a post-treatment curing step necessary?
A5: Yes, a curing or post-silanization heat treatment is often recommended. Curing the substrate at an elevated temperature (e.g., 100-120 °C) helps to remove residual solvent and water and promotes the formation of a more stable and cross-linked silane layer.[7]
Q6: How can I verify the success of my surface coating?
A6: Several surface analysis techniques can be used. A simple and common method is measuring the water contact angle; a successful hydrophobic coating with TMPS will increase the contact angle.[7] For more detailed analysis, techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) can be employed to confirm the chemical composition and morphology of the coating.[9][10][11]
Troubleshooting Guide
Issue 1: The coated surface is hazy, or the coating is non-uniform.
-
Question: Why is my silanized surface not clear and uniform?
-
Answer: This is a common issue that can stem from several factors:
-
Inadequate Surface Cleaning: The substrate must be exceptionally clean. Any organic contaminants will mask the surface hydroxyl groups, preventing the silane from binding uniformly.[7]
-
Incorrect Silane Concentration: A concentration that is too high can cause the silane to form aggregates or multilayers in the solution, which then deposit unevenly on the surface.[7]
-
Premature Hydrolysis: High humidity or excessive water in the solvent can cause the silane to self-condense and precipitate out of the solution before it can bond to the substrate.[7]
-
Insufficient Rinsing: Failure to thoroughly rinse the substrate after incubation can leave behind unbound silane molecules, which can form a hazy film.
-
Issue 2: The coating shows poor adhesion or delaminates easily.
-
Question: Why is my TMPS coating not adhering properly to the substrate?
-
Answer: Poor adhesion is typically a sign of an incomplete or weak bond between the silane and the substrate.
-
Insufficient Surface Activation: The substrate may lack a sufficient density of hydroxyl (-OH) groups for the silane to bond with. A surface activation step, such as piranha etching or oxygen plasma treatment for glass or silicon, is often necessary.[6][7]
-
Incomplete Silanization Reaction: The reaction time may have been too short, or the temperature too low, preventing the formation of a dense, covalently bonded layer.[8]
-
Aged Silane Reagent: this compound is sensitive to moisture.[2] If the reagent is old or has been improperly stored, it may have already hydrolyzed and self-condensed in the bottle, rendering it ineffective. Always use a fresh solution.[7]
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Why do my results vary from one batch to the next, even when I follow the same protocol?
-
Answer: Inconsistency often points to uncontrolled variables in the experimental environment or procedure.
-
Variable Humidity: The amount of moisture in the ambient air can significantly affect the rate of silane hydrolysis.[7] Performing the experiment in a controlled environment (e.g., a glove box or dry room) can improve reproducibility.
-
Solution Age: The silanization solution, once prepared, has a limited pot life. The silane will continue to hydrolyze and self-condense in the solution over time.[12] Always prepare the silane solution immediately before use.[6]
-
Substrate Variability: Ensure that the substrates used are from the same source and have consistent surface properties.
-
Data Presentation
The following table summarizes the effect of silane concentration on the properties of modified silica nanoparticles, as adapted from a study on a similar silane, 3-(glycidoloxy propyl) trimethoxy silane (GPTMS). This illustrates the importance of optimizing concentration.
| GPTMS Concentration (wt.%) | Mean Nanoparticle Diameter (nm) | Weight Loss (130-380°C) | Observations |
| 0 (Pure) | 25.72 | 0.3% | Agglomerated particles due to high surface energy. |
| 30 | - | - | Insufficient for complete surface functionalization. |
| 50 | 25.29 | 11.37% | - |
| 80 | 25.63 | 11.2% | Least nanoparticle aggregation; higher thermal stability. |
| 110 | 26.26 | 14.65% | Deposition of excess coupling agent on nanoparticles observed. |
Experimental Protocols
Protocol 1: General Procedure for TMPS Coating on Glass Substrates
This protocol provides a general method for modifying glass slides to create a hydrophobic surface.
1. Materials:
- Glass microscope slides
- This compound (TMPS)
- Anhydrous ethanol
- Deionized (DI) water
- Sonicator
- Nitrogen gas source
- Oven or hot plate
2. Procedure:
- Cleaning:
- Sonicate the glass slides in acetone for 15 minutes.[6]
- Rinse thoroughly with DI water.
- Sonicate in ethanol for another 15 minutes.[6]
- Rinse again with DI water and dry completely under a stream of nitrogen.
- Surface Activation (Recommended):
- To generate a high density of surface hydroxyl groups, treat the cleaned slides with an oxygen plasma cleaner for 2-5 minutes.[6]
- Alternatively, immerse the slides in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).
- Silanization:
- Immediately before use, prepare a 2% (v/v) solution of TMPS in anhydrous ethanol. For example, add 2 mL of TMPS to 98 mL of anhydrous ethanol.
- Completely immerse the cleaned and activated glass slides in the TMPS solution.
- Incubate for 2 hours at room temperature.
- Rinsing and Curing:
- Remove the slides from the TMPS solution.
- Rinse thoroughly with fresh ethanol to remove any unbound silane.
- Dry the slides with a stream of nitrogen.
- Cure the slides in an oven at 110°C for 30-60 minutes to stabilize the coating.[7]
- Store the modified slides in a clean, dry, and sealed container.
Protocol 2: Characterization by Water Contact Angle Measurement
This protocol describes how to assess the hydrophobicity of the coated surface.
1. Materials:
- Silanized substrate
- Goniometer (contact angle measurement instrument)
- High-purity DI water
2. Procedure:
- Place the silanized substrate on the sample stage of the goniometer.
- Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
- Use the goniometer's software to capture an image of the droplet.
- Measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.
- Repeat the measurement at several different locations on the surface to ensure consistency.
- A higher contact angle compared to an untreated control slide indicates a more hydrophobic surface and successful silanization.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane
Technical Support Center: Trimethoxy(propyl)silane Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of this compound. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound hydrolysis is incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete hydrolysis of this compound is a common issue that can arise from several factors. The key is to ensure that the reaction conditions favor the formation of silanol (B1196071) groups (Si-OH) from the methoxy (B1213986) groups (Si-OCH₃).
Potential Causes & Solutions:
-
Insufficient Water: The hydrolysis reaction consumes water. Using only the stoichiometric amount of water can lead to incomplete reaction.[1]
-
Solution: Use a molar excess of water relative to the this compound to drive the reaction to completion.
-
-
Incorrect pH: The rate of hydrolysis is significantly influenced by the pH of the reaction mixture. The lowest rate of hydrolysis occurs at a pH of 7.[2]
-
Presence of Ethanol (B145695): Ethanol can delay the hydrolysis reaction.[1][2][5][6]
-
Solution: If possible, minimize the concentration of ethanol in the reaction mixture. If ethanol is required as a co-solvent for solubility, you may need to increase the reaction time or adjust the pH to compensate.
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: Gently warming the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can also promote the subsequent condensation reaction.
-
-
Steric Hindrance: While the propyl group offers some steric bulk, the methoxy groups are generally reactive. However, the rate of hydrolysis for methoxy groups is faster than for larger alkoxy groups like ethoxy groups.[3][7]
Q2: How can I monitor the progress of my this compound hydrolysis reaction?
A2: Monitoring the reaction is crucial to determine the extent of hydrolysis and to optimize your protocol. Two primary analytical techniques are widely used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
²⁹Si NMR: This is a powerful tool to directly observe the silicon environment.[5][8] You can distinguish between the unhydrolyzed this compound (T⁰), and the species with one (T¹), two (T²), and three (T³) hydrolyzed methoxy groups. The formation of Si-O-Si bonds due to condensation can also be monitored.
-
¹H NMR: You can track the decrease in the signal from the methoxy protons (-OCH₃) and the corresponding increase in the signal from methanol (B129727) (CH₃OH), a byproduct of the hydrolysis.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR can be used to follow the disappearance of the Si-OCH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[1][6][8] The Si-O-C stretching vibration in the silane (B1218182) can be observed, and its decrease indicates the progress of hydrolysis.
-
Q3: My hydrolyzed this compound solution forms a gel or precipitate prematurely. What is happening and how can I prevent it?
A3: Premature gelling or precipitation is typically due to the rapid condensation of the newly formed silanol (Si-OH) groups, which react with each other to form siloxane (Si-O-Si) bridges.[1][2][3][5][6]
Causes & Prevention Strategies:
-
High pH: Basic conditions significantly promote the condensation reaction.[2]
-
High Concentration: Higher concentrations of the silane lead to a greater proximity of silanol groups, increasing the likelihood of condensation.
-
Prevention: Perform the hydrolysis in a more dilute solution.
-
-
Prolonged Reaction Time or High Temperature: Even under acidic conditions, condensation will eventually occur.
-
Prevention: Use the hydrolyzed silane solution shortly after preparation. Avoid prolonged storage, especially at elevated temperatures. If the solution needs to be stored, keeping it refrigerated can slow down the condensation process.
-
Data Presentation
Table 1: Influence of pH on Hydrolysis and Condensation Rates
| pH Range | Predominant Reaction | Rate of Hydrolysis | Rate of Condensation | Outcome |
| < 3 | Hydrolysis | Fast | Slow | Favors the formation of stable silanol solutions. |
| 3 - 5 | Hydrolysis | Fast | Slow | Optimal for controlled hydrolysis with minimal condensation.[2][3][4] |
| 6 - 8 | Both | Slow | Slow | The overall reaction rate is at a minimum.[2] |
| > 9 | Condensation | Moderate | Fast | Promotes rapid formation of siloxane networks (gelling).[2] |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound for Surface Modification
This protocol is designed to achieve controlled hydrolysis for applications like surface functionalization.
Materials:
-
This compound
-
Deionized Water
-
Ethanol (optional, as a co-solvent)
-
Acetic Acid (or another suitable acid for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Methodology:
-
Solvent Preparation: Prepare a mixture of deionized water and ethanol (e.g., 80:20 v/v). The use of a co-solvent can improve the miscibility of the silane.
-
pH Adjustment: Adjust the pH of the water or water/ethanol mixture to between 3 and 5 using acetic acid.
-
Silane Addition: While stirring the acidified solvent, slowly add the this compound to the desired concentration (typically 1-5% v/v).
-
Hydrolysis Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The optimal hydrolysis time can vary (e.g., 1-2 hours), and it is recommended to monitor the reaction's progress if possible.
-
Application: Use the freshly prepared hydrolyzed silane solution for your surface modification application.
Protocol 2: Monitoring Hydrolysis using in-situ ²⁹Si NMR
This protocol outlines the steps for monitoring the hydrolysis reaction using ²⁹Si NMR spectroscopy.[5][8]
Methodology:
-
Sample Preparation: In an NMR tube, combine this compound with a deuterated solvent system (e.g., D₂O and/or deuterated ethanol) that has been pre-adjusted to the desired pH.
-
NMR Acquisition: Place the NMR tube in the spectrometer and acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 15-30 minutes) to track the changes in the silicon species.
-
Data Analysis: Analyze the spectra to identify and quantify the signals corresponding to:
-
T⁰: Unhydrolyzed this compound
-
T¹: Singly hydrolyzed species
-
T²: Doubly hydrolyzed species
-
T³: Fully hydrolyzed species (silanetriol)
-
Signals corresponding to condensation products (Si-O-Si linkages).
-
Visualizations
Caption: Experimental workflow for the controlled hydrolysis of this compound.
Caption: Signaling pathway of this compound hydrolysis and subsequent condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 7. afinitica.com [afinitica.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Trimethoxy(propyl)silane Coating Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethoxy(propyl)silane for surface modification.
Troubleshooting Guide: Uneven Coating
Uneven coatings are a common issue in silanization. This guide will help you identify and resolve the root causes of various coating defects.
| Observed Problem | Potential Causes | Recommended Solutions |
| Patchy or Incomplete Coating | Inadequate surface preparation, leaving contaminants that block silane (B1218182) binding. | Implement a rigorous cleaning protocol. For glass, consider a piranha solution or oxygen plasma treatment to maximize surface hydroxyl groups.[1] |
| Insufficient hydrolysis of the silane.[1] | Ensure a controlled amount of water is present in non-aqueous solvents. Adjust the pH of the solution to optimize hydrolysis.[1][2][3][4] | |
| Low silane concentration.[1] | Empirically determine the optimal concentration, starting with a low value (e.g., 1-2% v/v) and gradually increasing it while monitoring surface properties.[1] | |
| Aggregates or Thick, Non-Uniform Layer | High silane concentration leading to self-condensation in the solution.[1] | Reduce the silane concentration. |
| High humidity causing premature hydrolysis and self-condensation.[1] | Perform the silanization in a controlled environment with moderate humidity.[1] | |
| "Orange Peel" Texture | Improper application technique (e.g., spray gun settings).[5] | Adjust spray pressure and nozzle size for better atomization. Ensure the correct distance between the spray gun and the surface.[5] |
| Paint viscosity is too high. | Thin the silane solution according to the manufacturer's instructions.[5] | |
| Cracking of the Coating | Coating applied too thickly. | Reduce the silane concentration or the application time. |
| Curing temperature is too high or the coating is cured too quickly. | Optimize the curing temperature and time. A gradual increase in temperature can be beneficial.[6] | |
| Pinholes or "Fisheyes" in the Coating | Surface contamination with oil, grease, or silicone.[5] | Thoroughly clean the substrate to remove all contaminants before coating.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coating not adhering to the substrate?
A1: Poor adhesion is often due to a few key factors:
-
Inadequate Surface Preparation: The substrate must be meticulously cleaned to expose hydroxyl (-OH) groups, which are essential for the silane to bond covalently to the surface. Any organic residues or contaminants will hinder this reaction.[1]
-
Incorrect Silane Solution Preparation: The hydrolysis of this compound to form reactive silanols is a critical step. This process is influenced by the amount of water in the solvent and the pH of the solution.[2][3][4]
-
Inactive Silane: Silane solutions can degrade over time, especially when exposed to moisture. Always use fresh solutions for coating.
Q2: How does pH affect the this compound coating process?
A2: The pH of the silanization solution plays a crucial role in the hydrolysis and condensation reactions. Generally, hydrolysis is faster in acidic or alkaline conditions compared to a neutral pH.[3][4] However, the condensation rate is also affected. For many applications, a slightly acidic pH (around 4-5) is recommended to achieve a good balance between hydrolysis and a stable solution, preventing premature self-condensation.[3]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration depends on the application and the desired coating thickness. A low concentration (e.g., 1-2% v/v) is often sufficient for forming a monolayer.[1] Higher concentrations can lead to the formation of thicker, potentially less uniform, and aggregated layers due to increased self-condensation in the solution.[1][7] It is recommended to determine the ideal concentration for your specific substrate and application empirically.
Q4: How can I control the thickness and uniformity of my silane coating?
A4: To achieve a uniform, thin coating, consider the following:
-
Optimize Silane Concentration: Use the lowest effective concentration to avoid aggregation.[1]
-
Control Reaction Time: Shorter reaction times can help prevent the buildup of thick layers.
-
Application Method: Dip coating can produce uniform monolayers.[8] For larger surfaces, spraying with optimized parameters can provide even coverage.[5]
-
Post-Coating Rinse: Rinsing the substrate with a suitable solvent after coating can remove excess, loosely bound silane molecules.
-
Curing: A post-coating curing step (e.g., baking) can help to form a more stable and cross-linked film.[6]
Quantitative Data Summary
Table 1: Influence of Silane Concentration on Coating Properties
| Silane Concentration (wt.%) | Effect on Nanoparticle Aggregation | Thermal Stability | Reference |
| 30 | Insufficient for full functionalization | Lower | [9][10] |
| 50 | Moderate aggregation | Moderate | [9][10] |
| 80 | Minimal aggregation | Higher | [9][10] |
| 110 | Increased aggregation and deposition | Lower | [9][10] |
Table 2: Effect of Curing Temperature on Silane Film Properties
| Curing Temperature | Effect on Film Density | Water Barrier Properties | Reference |
| 80°C | More porous | Lower | [11] |
| 180°C | Denser | Higher (for thicker films) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Uniform Coating on Glass Substrates
-
Surface Preparation:
-
Clean glass slides by immersing them in a 2.5 M NaOH solution for 24 hours.
-
Sonicate the slides in deionized water for 10 minutes.
-
Immerse in 0.1 M HCl for 15 minutes.
-
Sonicate again in deionized water for 10 minutes.
-
Finally, immerse in methanol (B129727) for 5 minutes and then dry thoroughly.[8]
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of this compound in 95% ethanol (B145695) and 5% water.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Stir the solution for at least 5 minutes to allow for hydrolysis to occur.
-
-
Coating Application (Dip Coating):
-
Immerse the cleaned and dried glass slides into the silane solution for 1-2 minutes with gentle agitation.
-
Remove the slides and rinse them briefly with ethanol to remove excess silane.
-
-
Curing:
-
Cure the coated slides in an oven at 110-120°C for 20-30 minutes, or at room temperature for 24 hours.[6]
-
Visualizations
Caption: Experimental workflow for this compound coating.
Caption: Troubleshooting logic for uneven silane coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lehigh.edu [lehigh.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing nanoparticle aggregation during silanization.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Nanoparticle aggregation during silanization is a common challenge that can significantly impact the quality and performance of the final functionalized nanoparticles. This guide provides a systematic approach to identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon addition of silane (B1218182) | Premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution, rather than on the nanoparticle surface.[1] | Use an anhydrous solvent: Perform the reaction in a dry, aprotic solvent like toluene (B28343) or anhydrous ethanol (B145695) to minimize water content. Ensure all glassware is thoroughly dried.[1][2] Control water content: If an aqueous or co-solvent system is necessary, the amount of water should be carefully controlled. A small, stoichiometric amount of water relative to the silane can be introduced to facilitate hydrolysis primarily at the nanoparticle surface.[1] |
| Aggregation observed after a period of reaction time | Incorrect pH: The pH of the reaction mixture can catalyze the bulk polymerization of the silane. It can also bring the nanoparticles to their isoelectric point, which reduces electrostatic repulsion and leads to aggregation.[1] Sub-optimal Silane Concentration: An excessively high concentration of the silane can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can lead to aggregation.[1] | Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can deprotonate surface silanol (B1196071) groups, promoting the reaction with the silane.[1] However, the optimal pH should be determined experimentally for the specific nanoparticle system.[1] Optimize Silane Concentration: Titrate the concentration of the silane. A good starting point is a 2-5 fold excess of the amount required for a monolayer on the nanoparticle surface.[1] |
| Aggregation during post-reaction washing or solvent exchange | Centrifugation forces: High centrifugation speeds or long durations can cause irreversible aggregation of nanoparticles. Abrupt solvent change: A sudden change in solvent polarity can destabilize the nanoparticles and induce aggregation.[3] | Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Gentle resuspension using a bath sonicator is preferred over a probe sonicator to avoid localized heating.[1] Gradual solvent exchange: If a solvent change is necessary, perform it gradually through methods like dialysis or by sequential washing steps with increasing proportions of the new solvent.[1] |
| Functionalized nanoparticles are not stable in the final storage buffer | Incorrect buffer pH or ionic strength: The surface charge of the silanized nanoparticles is pH-dependent. At a pH close to the isoelectric point of the functionalized particles, they will aggregate. High ionic strength can screen the surface charge, reducing electrostatic repulsion.[1] Incomplete functionalization: Incomplete surface coverage can lead to long-term instability.[1] | Optimize storage buffer: Store the nanoparticles in a buffer with a pH that ensures a high surface charge. For aminosilanes, a pH below the pKa of the amine group will result in a positive charge. Use a low ionic strength buffer.[1] Characterize surface coverage: Use techniques like thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) to confirm successful functionalization and estimate surface coverage.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The fundamental cause of nanoparticle aggregation during silanization is often the unintended self-condensation of the silane coupling agent in the reaction solution.[2] This leads to the formation of polysiloxane networks that can bridge multiple nanoparticles, causing them to clump together.[2] Factors such as excess water, inappropriate solvent, incorrect silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.[2]
Q2: What is the optimal solvent for my silanization reaction?
A2: For a direct grafting approach, an anhydrous, non-polar aprotic solvent such as toluene is often a good choice.[2] This minimizes the presence of water, thereby slowing down the hydrolysis and self-condensation rates and promoting a direct reaction with the nanoparticle surface hydroxyl groups.[2] If a method involving hydrolysis is used, a mixture of an alcohol (like ethanol) and water is common, but the water content must be carefully controlled.[2] The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.[2]
Q3: How does pH affect the silanization process and nanoparticle stability?
A3: pH plays a critical role in several aspects of the functionalization process. It influences the rate of silane hydrolysis, with both acidic and basic conditions capable of catalyzing this reaction.[1][4] The pH also affects the surface charge of the nanoparticles. For instance, silica nanoparticles have a negative surface charge at neutral and basic pH due to the deprotonation of surface silanol groups (Si-OH to SiO-), which can facilitate the initial interaction with the silane.[1] However, extreme pH levels can lead to rapid, uncontrolled condensation and nanoparticle instability.[2]
Q4: Can I pre-hydrolyze the silane before adding it to my nanoparticles?
A4: Yes, pre-hydrolysis is an advanced technique that can offer better control over the silanization process.[2] This involves reacting the silane with a controlled amount of water (and often an acid or base catalyst) in a separate step to form reactive silanol groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.[2]
Q5: How can I confirm that the silanization was successful and that my nanoparticles are not aggregated?
A5: Several characterization techniques can be used to verify successful silanization and assess the aggregation state of your nanoparticles:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in size after silanization can indicate successful coating, but a very large or multimodal distribution may suggest aggregation.[5][6]
-
Zeta Potential: Measures the surface charge of the nanoparticles. A significant change in zeta potential after silanization indicates a change in the surface chemistry. A high absolute zeta potential value (typically > ±20 mV) suggests good colloidal stability.[7]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticles, allowing you to observe their morphology and check for aggregation.[8] In some cases, a thin silane layer can be visualized on the nanoparticle surface.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic chemical bonds from the silane on the nanoparticle surface.[8]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature. A successful coating will result in a weight loss corresponding to the decomposition of the organic silane layer.[2]
Experimental Protocols & Data
General Protocol for Silanization of Silica Nanoparticles in Anhydrous Solvent
This protocol provides a general framework for the silanization of silica nanoparticles in an anhydrous organic solvent to minimize aggregation.
-
Nanoparticle Dispersion:
-
Thoroughly dry the silica nanoparticles under vacuum.
-
Disperse the dried nanoparticles in an anhydrous solvent (e.g., toluene or ethanol) to a desired concentration (e.g., 1 mg/mL).
-
Sonicate the dispersion for 15-30 minutes in a bath sonicator to ensure the nanoparticles are well-dispersed.[1]
-
-
Silanization Reaction:
-
Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
While stirring, add the desired amount of the silane coupling agent to the nanoparticle dispersion. The amount should be calculated based on the surface area of the nanoparticles to achieve the desired surface coverage (a good starting point is a 2-5 fold excess of what is required for a monolayer).[1]
-
If catalysis is desired, a small amount of a catalyst (e.g., acetic acid or ammonium (B1175870) hydroxide) can be added. This should be done with caution as it can also promote bulk polymerization.[5]
-
Heat the reaction mixture to a temperature between 50-80°C and let it react for 2-24 hours. The optimal temperature and time should be determined experimentally.[1][9]
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the dispersion to pellet the functionalized nanoparticles. Use the minimum speed and time necessary.[1]
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly to redisperse.
-
Repeat the centrifugation and resuspension steps 2-3 times to remove any unreacted silane and byproducts.[1]
-
-
Characterization and Storage:
-
After the final wash, resuspend the nanoparticles in the desired storage buffer.
-
Characterize the functionalized nanoparticles using techniques such as DLS, zeta potential, FTIR, and TGA to confirm successful functionalization and assess colloidal stability.[1]
-
Store the functionalized nanoparticles at 4°C.[1]
-
Key Experimental Parameters and Their Effects on Aggregation
| Parameter | Typical Range | Effect on Silanization and Aggregation |
| Solvent | Anhydrous Toluene, Anhydrous Ethanol | Anhydrous conditions are crucial to prevent premature hydrolysis and self-condensation of the silane in the bulk solution, which is a primary cause of aggregation.[1][2] |
| pH | Acidic (4-5) or Basic (8-10) for hydrolysis | pH catalyzes silane hydrolysis.[4] For silica nanoparticles, a basic pH (8-9) deprotonates surface silanols, promoting the reaction.[1] However, incorrect pH can lead to bulk polymerization and nanoparticle aggregation by bringing them to their isoelectric point.[1] |
| Silane Concentration | 1-10% (v/v) or calculated for monolayer coverage | An excess of silane can lead to multilayer formation and inter-particle bridging, causing aggregation. Too little silane results in incomplete coverage and instability.[1] |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures can increase the reaction rate but may also promote aggregation.[1][9] Optimal temperature depends on the specific silane and nanoparticle system. |
| Reaction Time | 2 - 24 hours | Longer reaction times do not necessarily lead to better functionalization and can increase the risk of aggregation.[1][9] |
Visualizing the Process
Silanization Workflow
Caption: A generalized workflow for nanoparticle silanization.
Mechanisms of Silanization and Aggregation
Caption: Desired vs. undesired pathways in silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence | Scientific.Net [scientific.net]
Technical Support Center: Effect of pH on Trimethoxy(propyl)silane Condensation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the influence of pH on the condensation rate of trimethoxy(propyl)silane. Understanding this relationship is crucial for controlling reaction outcomes, ensuring reproducibility, and optimizing surface modification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reaction steps of this compound in an aqueous environment?
A1: The reaction proceeds in two primary stages:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water, forming propylsilanetriol (B14675420) and methanol (B129727) as a byproduct.[1]
-
Condensation: The newly formed silanol (B1196071) (Si-OH) groups react with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or alcohol.[1] This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network.
Q2: How does solution pH broadly affect the condensation rate of this compound?
A2: The pH of the solution is a critical parameter that dictates the relative rates of hydrolysis and condensation.[1]
-
Acidic conditions (e.g., pH 3-5): Hydrolysis is rapid, while condensation is slow. This results in a solution rich in relatively stable silanol monomers.[1][2]
-
Neutral conditions (~pH 7): Both hydrolysis and condensation rates are at their minimum.[2]
-
Basic conditions (e.g., pH > 8): Condensation is significantly accelerated, often proceeding much faster than hydrolysis.[1][2] This leads to the rapid formation of larger, highly branched polymer networks.[3]
Q3: My silane (B1218182) solution is forming a gel or precipitate almost immediately. What is the likely cause?
A3: Premature gelation or precipitation is a common sign that the condensation reaction is proceeding too quickly and uncontrollably. The most frequent cause is a high pH (basic conditions), which strongly catalyzes the condensation of silanols.[1][2] Other contributing factors can include high silane concentration or elevated temperatures.
Q4: I am experiencing poor or inconsistent surface modification results. Could pH be the issue?
A4: Yes, improper pH control is a common source of inconsistent results. If the pH is too high, the silane may self-condense in the solution before it can bond with the target surface, leading to poor adhesion and clumpy deposition. Conversely, if the pH is too low, the final condensation and curing on the substrate surface may be too slow for practical applications. The key is to find a pH that allows for sufficient hydrolysis to generate reactive silanols while managing the rate of self-condensation.
Q5: What is the ideal pH for working with this compound?
A5: The "ideal" pH depends entirely on the application's goal.
-
For applications requiring a stable solution of hydrolyzed silane that will later be applied to a surface (e.g., as a coupling agent), a slightly acidic pH of 4-5 is often preferred. This condition maximizes the concentration of reactive silanol groups by promoting hydrolysis while minimizing premature self-condensation.[4]
-
For applications where rapid bulk polymerization is desired to form a gel or solid material (e.g., in some sol-gel processes), a basic pH is used to accelerate the condensation reaction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Premature Gelation / Precipitation | • pH is too high (basic).[1][2]• Silane concentration is too high.• Temperature is elevated. | • Adjust the solution pH to a slightly acidic range (e.g., pH 4-5) using a suitable acid like acetic acid.• Reduce the silane concentration.• Perform the reaction at room temperature or below. |
| Poor Adhesion or Surface Coverage | • Silane self-condensed in solution before application (often due to high pH).• Incomplete hydrolysis (pH may be neutral or water content too low).[2] | • Lower the pH of the silanization solution to stabilize the silanols.• Ensure sufficient water is available for complete hydrolysis (a common solvent system is 80:20 ethanol/water).[4]• Allow an adequate "induction time" after mixing for hydrolysis to occur before applying to the substrate.[2] |
| Inconsistent / Irreproducible Results | • Fluctuations in solution pH.• Inconsistent reaction time or temperature.• Variable water-to-silane ratio. | • Use a buffer or carefully monitor and adjust the pH for each experiment.• Standardize all reaction parameters (time, temperature, mixing speed).• Precisely control the amount of water and solvent in the formulation. |
Data Summary: pH Influence on Reaction Kinetics
The following table summarizes the qualitative relationship between pH and the reaction dynamics of this compound in an aqueous solution. Specific reaction rates are highly dependent on experimental conditions such as temperature, solvent, and concentration.
| pH Range | Hydrolysis Rate | Condensation Rate | Primary Outcome | Resulting Molecular Structure |
| Acidic (pH 3-5) | Fast[1] | Slow[1] | High concentration of stable silanols (Si-OH)[4] | Primarily linear or less-branched oligomers[3] |
| Neutral (~pH 7) | Minimum[2] | Minimum[2] | Very slow overall reaction | Minimal conversion |
| Basic (pH > 8) | Slower than acidic[5] | Very Fast[1] | Rapid formation of a gel or precipitate[2] | Highly cross-linked and branched network[3] |
Key Experimental Protocols
Protocol: Monitoring Hydrolysis and Condensation via ²⁹Si NMR Spectroscopy
This method allows for the quantitative tracking of different silicon species throughout the reaction, providing precise data on reaction kinetics. The silicon species are typically designated as T⁰ (non-hydrolyzed), T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds).[4]
1. Materials and Reagents:
-
This compound
-
Solvent system (e.g., 80:20 w/w Ethanol:Water)[4]
-
Deuterated water (D₂O) for NMR locking
-
pH adjustment solutions (e.g., 0.1 M Acetic Acid, 0.1 M Ammonia)
-
NMR tubes
2. Sample Preparation:
-
Prepare the desired solvent mixture (e.g., 80% ethanol, 20% water containing D₂O for the lock signal).
-
Adjust the solvent's pH to the target value (e.g., 4.5) using the appropriate acid or base.
-
Add a known concentration of this compound to the pH-adjusted solvent in the NMR tube.
-
Mix thoroughly and immediately place the sample in the NMR spectrometer.
3. NMR Acquisition:
-
Use a high-resolution NMR spectrometer equipped for ²⁹Si nucleus detection.
-
Acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 15 minutes for the initial phase, then hourly).
-
Typical spectral regions for different species are: T¹ (-45 to -48 ppm), T² (-56 to -62 ppm), and T³ (-66 to -69 ppm).[4]
4. Data Analysis:
-
Integrate the peaks corresponding to the unreacted silane and the various hydrolyzed and condensed species (T¹, T², T³) in each spectrum.
-
Plot the concentration of each species as a function of time to determine the rates of hydrolysis (disappearance of the initial silane) and condensation (appearance and evolution of T¹, T², and T³ species).
Visual Guides
Caption: General reaction pathway for this compound.
Caption: The effect of pH on the relative rates of hydrolysis and condensation.
References
Influence of humidity on Trimethoxy(propyl)silane coating stability
This guide provides researchers, scientists, and drug development professionals with essential information on the influence of humidity on the stability of Trimethoxy(propyl)silane coatings. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of humidity in the formation of a this compound coating?
A1: Humidity, or more specifically the presence of water, is essential for initiating the silanization process. The process occurs in two main stages:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the this compound molecule react with water to form reactive silanol (B1196071) groups (-Si-OH). A controlled amount of water is crucial for this step.
-
Condensation: These newly formed silanol groups then react in two ways:
-
They form covalent bonds (Si-O-Substrate) with hydroxyl groups (-OH) present on the surface of the substrate (like glass, silicon, or metal oxides).
-
They self-condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si), which provides stability and durability to the coating.
-
Q2: How does too little humidity affect the coating process?
A2: Insufficient humidity leads to incomplete hydrolysis of the this compound. If the methoxy groups are not fully converted to reactive silanol groups, the silane (B1218182) cannot effectively bond to the substrate surface. This results in a weakly bound, incomplete, or non-existent coating with poor adhesion and stability.
Q3: How does excessive humidity negatively impact coating stability?
A3: Excessive humidity, either in the ambient environment or dissolved in the solvent, can be detrimental. It accelerates the hydrolysis and self-condensation of silane molecules in the solution before they have a chance to bond to the substrate. This premature reaction leads to the formation of insoluble oligomers and polysiloxane aggregates. When these aggregates deposit on the surface, they create a thick, uneven, and weakly adhered layer, often appearing cloudy or hazy. Studies on similar silanes have shown that increasing environmental humidity can negatively affect the silanization process and decrease adhesion.
Q4: What is the ideal range of relative humidity (RH) for applying this compound?
Troubleshooting Guide
Problem 1: The coating appears cloudy, hazy, or milky.
| Question | Answer & Troubleshooting Steps |
| Why is my final coating not clear? | A cloudy or milky appearance is a common sign of uncontrolled silane polymerization in the solution due to excess moisture. This leads to the deposition of siloxane aggregates instead of a uniform monolayer. |
| How can I prevent this? | 1. Use Anhydrous Solvents: Ensure your solvent (e.g., toluene (B28343), ethanol) is of high purity and truly anhydrous to minimize premature hydrolysis. 2. Control the Environment: If possible, perform the coating procedure in a low-humidity environment like a glovebox or on a day with low ambient humidity. 3. Prepare Fresh Solutions: Always prepare the silane solution immediately before use. A silane solution, even in an anhydrous solvent, will degrade over time upon exposure to atmospheric moisture. An ethanol-based solution may only remain active for a day. 4. Check Silane Purity: If the neat this compound appears cloudy, it has likely been contaminated with water and has started to hydrolyze. It should not be used. |
Problem 2: The coating has poor adhesion and delaminates or peels off easily.
| Question | Answer & Troubleshooting Steps |
| What causes the poor adhesion of my coating? | Poor adhesion is often linked to an incomplete reaction between the silane and the substrate. This can be caused by either too little or too much humidity. |
| How can I improve adhesion? | 1. Ensure Sufficient Surface Hydroxyls: The substrate must be properly cleaned and activated to have a high density of hydroxyl (-OH) groups. Pre-treatments like plasma cleaning, UV-ozone, or piranha etching (with appropriate safety precautions) can prepare the surface. 2. Optimize Hydrolysis Conditions: If the environment is too dry, the hydrolysis reaction may be incomplete. Ensure a minimal level of surface-adsorbed water is present. Sometimes, adding a very small, controlled amount of water to the silane solution (e.g., in an ethanol/water mixture) is necessary, but this requires careful optimization. 3. Avoid Excess Humidity: As mentioned, high humidity causes premature aggregation, leading to a physically adsorbed layer of polysiloxanes rather than a covalently bonded one. This results in very poor adhesion. 4. Verify Curing Process: Ensure the post-deposition curing step (e.g., thermal annealing) is adequate. Curing is critical for driving the condensation reaction to form stable covalent bonds with the substrate and cross-link the silane layer. |
Problem 3: My experimental results are inconsistent from day to day.
| Question | Answer & Troubleshooting Steps |
| Why do I get different results when I repeat the same procedure? | Inconsistent results are often due to uncontrolled environmental variables, with humidity being a primary suspect in silanization. |
| How can I achieve better reproducibility? | 1. Monitor and Control Humidity: Record the temperature and relative humidity during each experiment. If possible, use a controlled environment like a glovebox or a dry room to maintain consistent conditions. 2. Standardize Solution Preparation: Always use fresh, anhydrous solvents and prepare the silane solution immediately before coating. Do not store and reuse solutions. 3. Standardize Substrate Preparation: Use a consistent and rigorous cleaning and activation protocol for your substrates every time. The number of available surface hydroxyl groups can vary significantly with the preparation method. 4. Use a Standardized Operating Procedure (SOP): Follow a detailed, step-by-step protocol for immersion time, rinsing, and curing to minimize process variability. |
Quantitative Data Summary
The optimal conditions for silanization are highly dependent on the specific silane, substrate, and solvent used. The following table summarizes general processing parameters found in literature for similar silane coupling agents, which can serve as a starting point for optimizing this compound coatings.
| Parameter | Recommended Range/Value | Rationale & Notes | Source(s) |
| Silane Concentration | 0.5% - 2% (v/v) | Balances reaction rate and the risk of solution-phase aggregation. Higher concentrations can lead to thicker, less uniform films. | |
| Solvent | Anhydrous Ethanol or Toluene | Ethanol can participate in the reaction, while toluene is more inert. The choice depends on the desired reaction kinetics and solubility. Must be anhydrous. | |
| Relative Humidity (RH) | < 60% | A controlled, moderate humidity is often ideal. Very low RH (<20%) slows hydrolysis, while high RH (>70%) promotes undesirable self-condensation. | |
| Curing Temperature | 80°C - 120°C | Heat accelerates the condensation reaction, removing water and forming stable Si-O-Si and Si-O-Substrate bonds. | |
| Curing Time | 5 - 60 minutes | Dependent on temperature. Higher temperatures require shorter curing times. Over-curing can sometimes degrade the organic functional group. |
Experimental Protocols
Standard Protocol for this compound Coating on a Glass Substrate
This protocol provides a general methodology. Users should optimize parameters such as concentration, time, and temperature for their specific application.
-
Substrate Preparation (Activation):
-
Clean glass substrates by sonicating for 15 minutes each in acetone, then isopropanol.
-
Rinse thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen or in an oven at 110°C.
-
Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner for 5 minutes or by immersing in piranha solution (3:1 mixture of H₂SO₄ and H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse again extensively with deionized water and dry completely.
-
-
Silane Solution Preparation (Perform in a low-humidity environment):
-
Use
-
Strategies to avoid multilayer formation in Trimethoxy(propyl)silane SAMs
Technical Support Center: Trimethoxy(propyl)silane SAMs
Welcome to the technical support center for this compound (TMOPS) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving high-quality, reproducible monolayers while avoiding the common pitfall of multilayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation in TMOPS SAMs?
A1: The primary cause of multilayer formation is uncontrolled polymerization of the silane (B1218182) molecules, which can happen both in the bulk solution and on the substrate surface. This process is highly sensitive to the presence of water. While a small amount of water is necessary to hydrolyze the methoxy (B1213986) groups on the silane to form reactive silanols (-Si-OH), excess water leads to extensive self-condensation of silane molecules, forming polysiloxane aggregates that deposit onto the surface instead of a uniform monolayer.[1][2][3]
Q2: How does the quality of the solvent affect SAM formation?
A2: Solvent quality is critical. The use of anhydrous (dry) solvents, such as toluene (B28343), is essential to control the hydrolysis reaction. Solvents with high water content will promote premature and excessive silane polymerization in the solution, leading to the deposition of aggregates and a hazy, uneven film.[4] It is crucial to use freshly opened anhydrous solvents or solvents dried over molecular sieves.
Q3: What is the role of substrate preparation in preventing multilayers?
A3: Proper substrate preparation is fundamental for achieving a dense, uniform monolayer. The substrate (e.g., silicon wafer, glass) must be scrupulously clean and possess a sufficient density of surface hydroxyl (-OH) groups. These groups are the anchor points for the silane molecules. Inadequate cleaning leaves contaminants that block binding sites, while insufficient hydroxylation results in a low-density, poorly ordered SAM.[5][6] Common and effective hydroxylation methods include treatment with piranha solution or UV/Ozone.[7]
Q4: Can reaction time and temperature influence multilayer formation?
A4: Yes, both parameters are important. Excessively long reaction times can sometimes promote the slow accumulation of physisorbed silane aggregates on top of the initial monolayer. While the initial covalent binding is relatively fast, extended immersion can lead to less-ordered secondary layers. Reaction temperature can affect the kinetics; while most depositions are performed at room temperature, elevated temperatures can accelerate both the surface reaction and the undesirable solution polymerization.[5][8]
Q5: My trimethoxysilane (B1233946) is old. Can I still use it?
A5: It is highly discouraged. Trimethoxysilanes are very sensitive to moisture and can degrade over time, even with the container sealed.[4] Ambient humidity that enters the container upon opening is often sufficient to initiate hydrolysis and polymerization within the reagent bottle. Using old or improperly stored silane is a common cause of poor reproducibility and the formation of aggregates. Always use fresh reagent and store it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[4]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Hazy or cloudy film visible on the substrate. | 1. Excess water in the solvent: This is the most common cause, leading to bulk polymerization of TMOPS.[2][3] 2. High ambient humidity: Performing the deposition in a humid environment introduces water. 3. Silane solution prepared too far in advance: Silane hydrolyzes and aggregates in solution over time. | 1. Use a fresh bottle of anhydrous solvent (e.g., toluene). Ensure all glassware is oven-dried immediately before use. 2. Perform the deposition in a controlled environment like a glove box or a desiccator with low humidity. 3. Always prepare the silane solution immediately before immersing the substrate.[4] |
| Low water contact angle (< 90°) or inconsistent readings. | 1. Incomplete monolayer formation: Insufficient reaction time or low silane concentration. 2. Poorly prepared substrate: Low density of surface hydroxyl groups prevents dense packing. 3. Disordered monolayer: The propyl chains are not oriented correctly, exposing the more hydrophilic siloxane base. | 1. Optimize the reaction time (typically 1-4 hours is a good starting point) and silane concentration (1-5 mM). 2. Ensure a thorough substrate cleaning and hydroxylation step (e.g., Piranha clean for 30-60 min).[7] 3. After deposition, rinse thoroughly with pure solvent to remove physisorbed molecules and consider a thermal curing step (e.g., baking at 110-120°C) to promote lateral cross-linking and ordering.[5] |
| Visible aggregates or particles on the surface (via AFM/SEM). | 1. Silane polymerization in solution: As with a hazy film, this is due to excess water.[8] 2. Degraded silane reagent: The silane may have already polymerized in the bottle. | 1. Strictly control water content by using anhydrous solvents and a dry environment. 2. Use a fresh vial of this compound. Purge the headspace of the bottle with argon or nitrogen before sealing for storage. |
| Poor reproducibility between experiments. | 1. Inconsistent ambient conditions: Variations in lab humidity and temperature.[6][9] 2. Variability in substrate preparation: Minor changes in cleaning times or solution freshness. 3. Age and handling of silane: Using silane from a bottle that has been opened multiple times. | 1. Perform depositions in a controlled environment (glove box or desiccator).[4] 2. Standardize the substrate preparation protocol meticulously. Use the same timings, temperatures, and solution recipes for every run. 3. Aliquot a new bottle of silane into smaller, single-use vials under an inert atmosphere to maintain freshness. |
Experimental Protocols & Data
Protocol 1: Standard TMOPS SAM Formation on Silicon Wafers
This protocol is designed to produce a high-quality monolayer of TMOPS on a silicon (Si) substrate with a native oxide layer.
1. Substrate Cleaning and Hydroxylation:
-
Initial Cleaning: Sonicate Si wafers in acetone, followed by isopropyl alcohol, for 15 minutes each to remove organic contaminants.
-
Drying: Dry the wafers under a stream of high-purity nitrogen.
-
Hydroxylation (Piranha Solution): In a fume hood, immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 90°C.[7] Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Rinsing: Remove wafers and rinse extensively with deionized (DI) water.
-
Final Drying: Dry again with nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.[5] The surface should be highly hydrophilic (water contact angle < 10°).[8]
2. Silanization (Solution Phase Deposition):
-
Environment: Perform this step in a low-humidity environment (e.g., nitrogen-filled glove box or desiccator).
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, oven-dried glass container. Prepare this solution immediately before use.
-
Immersion: Immerse the freshly hydroxylated and dried substrates into the silane solution.
-
Incubation: Allow the self-assembly to proceed for 2 hours at room temperature.
-
Rinsing: Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any weakly adsorbed molecules.
-
Curing: Bake the coated substrates at 110-120°C for 30-60 minutes to drive off remaining solvent and promote covalent cross-linking between adjacent silane molecules, which stabilizes the film.[5]
Quantitative Characterization Data
The quality of a SAM is typically assessed by measuring its thickness and surface wettability. The following table summarizes expected values for TMOPS monolayers.
| Parameter | Expected Value for Monolayer | Indication of Multilayer/Poor Quality |
| Film Thickness (Ellipsometry) | ~0.7 - 1.0 nm | > 2 nm[10] |
| Water Contact Angle | ~100 - 105° | < 90° or highly variable |
Note: Thickness can vary slightly based on molecular tilt angle and measurement model. Contact angle is a sensitive probe of surface order and cleanliness.
Visual Guides
Chemical Pathways: Monolayer vs. Multilayer Formation
The following diagram illustrates the desired reaction pathway for monolayer formation versus the undesired pathway leading to multilayering due to excess water.
Caption: Reaction pathways for TMOPS SAMs under controlled vs. excess water conditions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues with TMOPS SAM formation.
Caption: A step-by-step flowchart for troubleshooting TMOPS SAM formation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Trimethoxy(propyl)silane Coatings in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with trimethoxy(propyl)silane coatings in aqueous environments.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Poor or Non-Uniform Coating
Q1: My this compound coating appears uneven, with streaks or bare patches. What could be the cause?
A1: A non-uniform coating is a common issue that can stem from several factors:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can prevent the silane (B1218182) from binding uniformly.
-
Insufficient Surface Hydroxyl Groups: The trimethoxysilyl group of the silane reacts with hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated (hydroxylated), the number of binding sites will be limited.
-
Precursor Instability: this compound can hydrolyze and self-condense in solution, especially in the presence of moisture, forming oligomers and larger aggregates that deposit unevenly on the surface.
-
Improper Solvent: The solvent used for the silanization solution must be anhydrous to minimize premature hydrolysis.
Q2: How can I improve the uniformity of my coating?
A2: To improve coating uniformity, consider the following steps:
-
Rigorous Cleaning: Implement a thorough cleaning procedure for your substrate. This may include sonication in a series of solvents (e.g., acetone (B3395972), ethanol (B145695), and deionized water) followed by drying with an inert gas.
-
Surface Activation: To increase the density of hydroxyl groups, consider pre-treating your substrate with methods like plasma cleaning or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Fresh Solution: Always prepare your silane solution immediately before use to minimize self-condensation in the solution.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., toluene (B28343) or ethanol) and work in a low-humidity environment or a glovebox to minimize moisture contamination.
Issue 2: Coating Instability and Delamination in Aqueous Solutions
Q3: My this compound coating detaches from the substrate after immersion in an aqueous solution. Why is this happening?
A3: Coating delamination in aqueous solutions is typically due to the hydrolysis of the siloxane bonds (Si-O-Si) that anchor the coating to the substrate and create the cross-linked network. This process is significantly influenced by:
-
pH of the Aqueous Solution: The hydrolysis of siloxane bonds is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally lowest at a neutral pH of around 7.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation of the coating.[1]
-
Incomplete Curing: If the coating is not properly cured, the cross-linked siloxane network will be less dense and more susceptible to hydrolysis.
Q4: How can I enhance the stability of my coating in aqueous environments?
A4: To improve the long-term stability of your coating:
-
Control pH: Whenever possible, maintain the pH of your aqueous solution as close to neutral as possible.
-
Optimize Curing: Ensure a proper curing step after coating deposition. Thermal curing (e.g., at 110-120°C for 30-60 minutes) can drive the condensation reaction to form a more stable and highly cross-linked siloxane network.
-
Use of Co-solvents: In some cases, the presence of an alcohol like ethanol in the aqueous solution can delay the hydrolysis reaction.[2]
Issue 3: Hazy or Cloudy Coating Appearance
Q5: My silane coating has a hazy or cloudy appearance. What does this indicate?
A5: A hazy or cloudy appearance often suggests that the silane has undergone significant hydrolysis and self-condensation in the solution before or during the coating process, forming insoluble polysiloxane networks. This can also be caused by applying too high a concentration of the silane, leading to the formation of multilayers instead of a uniform monolayer.
Q6: How can I prevent a cloudy coating?
A6: To avoid a cloudy coating:
-
Use Fresh Solutions: Prepare your silane solution immediately before use. Do not store silane solutions for extended periods, especially if they are not under an inert atmosphere.
-
Optimize Concentration: The optimal concentration for your application should be determined experimentally. Typically, a 1-2% (v/v) solution is a good starting point.
-
Work in a Dry Environment: Minimize the exposure of your silane solution to atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound coating formation?
A1: The formation of a this compound coating involves two main chemical reactions:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate to form covalent Si-O-substrate bonds, and with other silanol groups to form a cross-linked siloxane (Si-O-Si) network.
Q2: How does pH affect the hydrolysis and condensation of this compound?
A2: The pH of the solution has a significant impact on both the hydrolysis and condensation rates. Hydrolysis is faster under both acidic and basic conditions and slowest at neutral pH.[3] Condensation, on the other hand, is generally slower at low pH and is promoted at higher pH.[2]
Q3: What is the recommended solvent for preparing a this compound solution?
A3: Anhydrous solvents such as ethanol or toluene are commonly used to prepare this compound solutions. For deposition from an aqueous-alcoholic solution, a mixture of 95% ethanol and 5% water, adjusted to a pH of 4.5-5.5 with acetic acid, is often recommended.
Q4: How should I store this compound?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent premature hydrolysis.
Q5: Can I regenerate a surface that has been coated with this compound?
A5: Yes, it is possible to remove a silane coating. Aggressive treatments such as washing with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or treatment with oxygen plasma can be effective in removing the silane layer and re-hydroxylation of the surface.
Data Presentation
Table 1: Factors Influencing the Stability of this compound Coatings in Aqueous Solutions
| Factor | Condition | Effect on Coating Stability | Rationale |
| pH | Acidic (pH < 4) | Decreased | Catalyzes the hydrolysis of siloxane (Si-O-Si) bonds.[3] |
| Neutral (pH ≈ 7) | Optimal | The rate of hydrolysis of siloxane bonds is at a minimum.[2] | |
| Basic (pH > 10) | Decreased | Catalyzes the hydrolysis of siloxane (Si-O-Si) bonds.[3] | |
| Temperature | Increased Temperature | Decreased | Accelerates the rate of hydrolysis reactions.[1] |
| Decreased Temperature | Increased | Slows down the rate of hydrolysis reactions. | |
| Solvent Composition | High Water Concentration | Decreased | Provides the reactant for the hydrolysis of siloxane bonds.[4] |
| Presence of Ethanol | Increased | Can delay the hydrolysis reaction.[2] | |
| Curing Process | Incomplete Curing | Decreased | Results in a less dense and less stable siloxane network. |
| Optimal Curing (e.g., 110-120°C) | Increased | Promotes the formation of a highly cross-linked and stable siloxane network. |
Experimental Protocols
Protocol 1: Preparation of this compound Coating on a Glass Substrate
-
Substrate Cleaning: a. Sonicate glass slides in acetone for 15 minutes. b. Sonicate in ethanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the slides under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
Surface Activation (Optional but Recommended): a. Treat the cleaned and dried glass slides with oxygen plasma for 5 minutes to generate a high density of surface hydroxyl groups. b. Alternatively, immerse the slides in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse extensively with deionized water and dry as described in step 1d.
-
Silane Solution Preparation: a. Prepare a 95% ethanol / 5% water (v/v) solution. b. Adjust the pH of the solution to 4.5-5.5 using acetic acid. c. Add this compound to the solution with stirring to a final concentration of 2% (v/v). d. Allow the solution to stir for 5-10 minutes to allow for hydrolysis and the formation of silanols.
-
Coating Deposition: a. Immerse the cleaned and activated glass slides into the freshly prepared silane solution. b. Agitate the solution gently for 2-5 minutes. c. Remove the slides from the solution.
-
Rinsing and Curing: a. Rinse the coated slides by briefly dipping them in fresh ethanol to remove any physically adsorbed silane. b. Dry the slides under a stream of nitrogen. c. Cure the coated slides in an oven at 110-120°C for 30-60 minutes. d. Allow the slides to cool to room temperature before use.
Protocol 2: Assessment of Coating Stability in an Aqueous Solution
-
Preparation of Test Solutions: a. Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 10).
-
Immersion Test: a. Immerse the this compound-coated substrates in the different buffer solutions at a controlled temperature (e.g., room temperature or an elevated temperature). b. At predetermined time intervals (e.g., 1, 6, 24, 48 hours), remove a set of samples from each solution.
-
Analysis: a. Rinse the removed samples with deionized water and dry with nitrogen. b. Characterize the stability of the coating using one or more of the following techniques: i. Contact Angle Measurement: A decrease in the water contact angle over time indicates the loss of the hydrophobic propyl groups and/or degradation of the coating. ii. FTIR Spectroscopy: Monitor the intensity of the Si-O-Si peaks to observe the degradation of the siloxane network. iii. Ellipsometry or Atomic Force Microscopy (AFM): Measure changes in the coating thickness or morphology to assess delamination or degradation. iv. Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, EIS can be used to evaluate the barrier properties of the coating over time. A decrease in impedance is indicative of coating degradation.
Visualizations
Caption: Mechanism of this compound coating formation.
Caption: Experimental workflow for coating preparation and stability testing.
Caption: Troubleshooting decision tree for common coating failures.
References
Effect of curing temperature on Trimethoxy(propyl)silane film properties
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trimethoxy(propyl)silane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the curing temperature in the formation of this compound films?
The curing temperature is a critical parameter that directly influences the chemical reactions and physical properties of the this compound film. The process involves two main stages: hydrolysis and condensation. While hydrolysis can occur at room temperature in the presence of water, the curing step, which is accelerated by heat, is essential for the condensation of silanol (B1196071) groups (Si-OH) to form a stable, cross-linked siloxane (Si-O-Si) network.[1][2] An optimal curing temperature promotes more complete condensation reactions, leading to a denser, more durable, and more adherent film.[3]
Q2: How does curing temperature affect the hydrophobicity of the film?
Curing temperature significantly impacts the film's hydrophobicity, which is often measured by the water contact angle. At lower temperatures (e.g., 20°C to 100°C), the hydrolysis reaction may lead to a higher concentration of hydrophilic silanol (Si-OH) groups on the surface.[3] As the curing temperature increases (e.g., to 120°C), the condensation reaction becomes more dominant, converting these hydrophilic silanol groups into a more extensive network of hydrophobic siloxane (Si-O-Si) bonds.[3] This increased cross-linking density results in a less polar surface with a higher water contact angle. For some applications, water contact angles can reach 90-110°.[1]
Q3: What is the relationship between curing temperature and the film's adhesion to the substrate?
Proper curing is crucial for achieving strong adhesion. The this compound acts as a coupling agent, forming covalent bonds with hydroxyl groups on the substrate surface and creating a cross-linked network.[1][2] Increasing the curing temperature generally enhances adhesion. For example, studies have shown that peel strength can increase significantly when the curing temperature is raised from 90°C to 120°C.[4] This improvement is attributed to a more complete and robust siloxane network at the interface between the film and the substrate. An insufficient curing temperature can result in a less durable layer with poor adhesion.[5][6]
Q4: Can the curing temperature be too high? What are the potential negative effects?
Yes, while increasing temperature generally improves film properties, an excessively high temperature can be detrimental. Potential negative effects include:
-
Thermal degradation of the organic propyl group in the silane (B1218182) molecule.
-
Inducing stress in the film due to a mismatch in the coefficient of thermal expansion between the film and the substrate, which can lead to cracking or peeling.
-
Substrate damage , especially for temperature-sensitive materials like certain polymers.
The optimal curing temperature depends on the specific substrate and application, but a common range for effective curing is between 100°C and 120°C.[3][6][7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Adhesion / Film Peeling | Insufficient Curing: The condensation reaction is incomplete, resulting in a weak siloxane network and poor bonding to the substrate.[5][6] | Optimize Curing Parameters: Gradually increase the curing temperature (e.g., in increments of 10°C, up to ~120°C) and/or extend the curing time. Ensure uniform heating in the oven.[6] |
| Inadequate Surface Preparation: The substrate surface is contaminated with oils, dust, or other residues, preventing the silane from binding to the surface hydroxyl groups.[5] | Improve Substrate Cleaning: Implement a rigorous cleaning protocol (e.g., sonication in acetone, then ethanol (B145695)/isopropanol, followed by plasma or piranha treatment to generate hydroxyl groups). | |
| Non-Uniform or Incomplete Coating | Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind uniformly to the surface.[5][8] Extreme temperatures during application can also lead to uneven reaction rates.[5] | Control the Environment: Perform the silanization in a controlled environment with moderate humidity. Avoid drastic temperature fluctuations during the coating process.[5] |
| Improper Silane Concentration: A concentration that is too high can lead to the formation of aggregates and a thick, uneven layer.[5] | Optimize Silane Concentration: Start with a low concentration (e.g., 1-2% v/v in a suitable solvent) and empirically determine the optimal level for your specific substrate and application.[5] | |
| Low Hydrophobicity (Low Contact Angle) | Incomplete Condensation: A low curing temperature may leave a high number of hydrophilic silanol (Si-OH) groups on the surface.[3] | Increase Curing Temperature: Curing at a higher temperature (e.g., 120°C) will promote the formation of hydrophobic Si-O-Si bonds, thereby increasing the water contact angle.[3] |
| Excess Water in Silane Solution: While some water is needed for hydrolysis, too much can lead to weak, poorly adhered films.[5] | Control Hydrolysis: If using a non-aqueous solvent, ensure a controlled amount of water is present to facilitate hydrolysis without causing excessive self-condensation.[5] | |
| Film Cracking | High Film Stress: The curing temperature is too high or the heating/cooling rate is too fast, causing stress. | Modify Curing Cycle: Decrease the final curing temperature. Implement a slower ramp-up and cool-down rate to minimize thermal shock. |
| Film is Too Thick: A very thick film is more prone to cracking during the curing and cooling process. | Reduce Silane Concentration or Dip Time: Adjust the coating parameters to produce a thinner, more uniform film. |
Quantitative Data Summary
The following tables summarize the impact of curing temperature on key film properties as reported in various studies.
Table 1: Effect of Curing Temperature on Water Contact Angle
| Curing Temperature | Resulting Film Characteristic | Reference |
| 20°C - 100°C | Generation of hydrophilic silanol groups is prominent. | [3] |
| 120°C | Formation of hydrophobic siloxane groups becomes predominant. | [3] |
| Not Specified | Addition of 5-10% this compound to an epoxy resin can result in a water contact angle of 90-110°. | [1] |
Table 2: Effect of Curing Temperature on Adhesion and Corrosion Resistance
| Curing Temperature | Effect on Adhesion/Corrosion | Reference |
| 90°C to 120°C | Peel strength (adhesion) increased rapidly from 1.83 N·mm⁻¹ to 7.63 N·mm⁻¹. | [4] |
| Increased from low to high | Corrosion current density (Icorr) decreased, indicating enhanced corrosion protection. | [3] |
| 120°C for 30 min | Optimized curing condition for a specific composite silane film to ensure sufficient crosslinking. | [6] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for preparing and characterizing this compound films.
Caption: General workflow for silane film preparation and analysis.
Silane Curing Chemistry
The curing process is driven by hydrolysis and condensation reactions. The temperature directly influences the rate and extent of the condensation step, which is critical for forming the final film structure.
Caption: Chemical pathway of silane hydrolysis and condensation.
Detailed Methodologies
1. Substrate Preparation (Glass or Silicon)
-
Clean substrates by sonicating for 15 minutes each in acetone, then isopropanol.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
To generate surface hydroxyl (-OH) groups, treat the substrates with an oxygen plasma cleaner for 5 minutes or immerse in a piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3) for 30 minutes.
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse substrates again extensively with DI water and dry with nitrogen.
2. Silane Solution Preparation and Film Deposition
-
Prepare a silanization solution consisting of 1-5% (v/v) this compound in a 95:5 (v/v) ethanol/water mixture.[9]
-
Allow the solution to stir for at least 1 hour to facilitate hydrolysis of the methoxy (B1213986) groups into silanol groups.
-
Immerse the pre-cleaned and dried substrates in the silane solution for a specified time (e.g., 2-4 hours at room temperature or 30-60 minutes at a moderately elevated temperature like 60°C).[5]
-
Alternatively, use spin-coating or dip-coating for more controlled film thickness.
-
After deposition, rinse the substrates with ethanol to remove any excess, unreacted silane and dry with nitrogen.
3. Film Curing
-
Place the coated substrates in a programmable oven.
-
Heat the substrates to the desired curing temperature (e.g., 110-120°C) for a duration of 30-60 minutes.[6]
-
Allow the substrates to cool down to room temperature slowly to prevent thermal shock and film cracking.
4. Film Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use an FTIR spectrometer to confirm the chemical changes. Look for the disappearance of Si-OH peaks and the appearance or strengthening of broad Si-O-Si peaks (typically around 1000-1100 cm⁻¹), which indicates successful cross-linking.[3][10]
-
Contact Angle Measurement: Use a goniometer to perform static water contact angle measurements. Place a droplet of DI water on the surface and measure the angle between the substrate and the droplet tangent.[11][12] An increase in contact angle with curing temperature indicates increased hydrophobicity.
-
Adhesion Test (ASTM D3359 - Tape Test): Use a razor blade to cut a cross-hatch pattern into the film. Apply a piece of pressure-sensitive tape firmly over the hatch marks and then rapidly pull it off. Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM scale.
References
- 1. innospk.com [innospk.com]
- 2. ulprospector.com [ulprospector.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tensile properties, water resistance, and thermal properties of linear low-density polyethylene/polyvinyl alcohol/kenaf composites: Effect of 3-(trimethoxysilyl) propyl methacrylate (TMS) as a silane coupling agent :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethoxy(propyl)silane Surface Modification
Welcome to the technical support center for trimethoxy(propyl)silane surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered when scaling up this critical process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound surface modification?
A1: this compound is an organosilicon compound used to modify surfaces like glass, metal oxides, and ceramics that possess hydroxyl (-OH) groups.[1][2] The process, known as silanization, involves two key reactions:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of the silane (B1218182) react with water (moisture) to form reactive silanol (B1196071) groups (-Si-OH).[3][4]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate). They can also react with each other to form a cross-linked siloxane network on the surface.[3]
The propyl group (-CH2CH2CH3) remains oriented away from the surface, modifying its properties, such as increasing hydrophobicity.[4][5]
Q2: What are the primary challenges when scaling up this compound surface modification?
A2: Scaling up from a lab-scale process introduces several challenges, primarily related to maintaining uniformity and reproducibility. Key issues include:
-
Non-uniform coating: Achieving a consistent monolayer or thin film across a larger surface area can be difficult.[6]
-
Process control: Maintaining optimal and consistent reaction conditions (temperature, humidity, concentration) across a larger batch or surface is challenging.[7]
-
Reproducibility: Batch-to-batch variations can become more pronounced, affecting the reliability of the modified surface's performance.[7]
-
Impurity control: Larger quantities of reagents and larger surface areas increase the risk of contamination.
Q3: How does humidity affect the silanization process during scale-up?
A3: Humidity is a critical factor. While water is necessary for the hydrolysis of the trimethoxy groups, excessive moisture can lead to premature self-condensation of the silane in solution before it binds to the surface.[6] This can result in the formation of aggregates and a non-uniform, weakly adhered coating. When scaling up, managing the ambient humidity of a larger processing environment becomes crucial to ensure consistent and controlled hydrolysis.
Q4: What characterization techniques are recommended to verify a successful and uniform surface modification at a larger scale?
A4: A combination of techniques is recommended to assess the quality of the silane layer:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the propyl groups and the formation of siloxane bonds.[8][9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the surface.[8][9]
-
Contact Angle Goniometry: To measure the change in surface energy (e.g., increased hydrophobicity).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the silane.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface morphology and check for uniformity and aggregation.[9]
Troubleshooting Guide
Issue 1: Non-Uniform Silane Coating
Symptoms:
-
Inconsistent surface properties (e.g., variable contact angles across the surface).
-
Visible patches, streaks, or aggregates on the surface.
-
Poor batch-to-batch reproducibility.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Preparation | Ensure the substrate is thoroughly cleaned to remove organic contaminants. For large surfaces, consider plasma cleaning or piranha solution treatment (with appropriate safety precautions) for uniform activation and hydroxylation.[6][10] |
| Inconsistent Silane Concentration | For larger volumes, ensure vigorous and uniform mixing of the silanization solution. Consider using baffled reaction vessels to improve mixing efficiency. |
| Premature Silane Self-Condensation | Control the humidity in the processing environment. Work in a dry, inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents to prepare the silanization solution.[6] |
| Uneven Application Method | For large, flat surfaces, consider vapor phase deposition for a more uniform coating.[11] If using a solution-based method, ensure complete and uniform immersion and agitation. Dip-coating with controlled withdrawal speed can also yield uniform coatings. |
Issue 2: Poor Adhesion of the Silane Layer or Subsequent Coatings
Symptoms:
-
Silane layer delaminates from the substrate.
-
A subsequent polymer or other coating does not adhere well to the silanized surface.[6]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Hydroxyl Groups | Ensure the surface activation step is effective and uniformly applied across the entire surface. |
| Thick Silane Layer | An overly thick, multi-layered silane coating can be mechanically weak and prone to cohesive failure. Reduce the silane concentration and/or reaction time to target a monolayer or thin layer.[6] |
| Incomplete Curing | After deposition, ensure the surface is properly cured to promote covalent bonding and remove residual solvent and byproducts. Curing conditions (temperature and time) may need to be optimized for larger surface areas to ensure uniform heating. |
| Contamination | Ensure no contaminants are introduced between the silanization and subsequent coating steps. |
Experimental Protocols
General Protocol for Solution-Phase Silanization of Silica (B1680970) Nanoparticles
This protocol is a general guideline and may require optimization for specific applications and scales.
-
Surface Activation (Hydroxylation):
-
Disperse silica nanoparticles in an acidic or basic solution (e.g., HCl or NH4OH) to ensure a high density of surface hydroxyl groups.
-
Alternatively, treat the nanoparticles with an oxidizing agent like hydrogen peroxide.
-
Wash thoroughly with deionized water until the pH is neutral, and then with the reaction solvent (e.g., ethanol (B145695) or toluene) to remove water.
-
-
Silanization Reaction:
-
Disperse the activated nanoparticles in an anhydrous solvent (e.g., toluene (B28343) or ethanol) in a reaction vessel.
-
In a separate container, prepare a solution of this compound in the same anhydrous solvent. A typical concentration is 1-5% (v/v).
-
Add the silane solution to the nanoparticle dispersion under constant, vigorous mechanical stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70°C) for a specified time (e.g., 2-24 hours). The optimal time and temperature will depend on the desired surface coverage and should be determined experimentally.[8]
-
-
Washing and Curing:
-
After the reaction, centrifuge the nanoparticles to remove the excess silane and byproducts.
-
Wash the nanoparticles multiple times with the reaction solvent, followed by a final rinse with a lower-boiling-point solvent (e.g., acetone (B3395972) or ethanol) for easier drying.
-
Cure the silanized nanoparticles in an oven at a temperature sufficient to drive off the solvent and promote the final condensation of silanol groups (e.g., 80-110°C) for several hours.[9]
-
Quantitative Data
Table 1: Effect of GPTMS Concentration on Surface Modification of SiO2 Nanoparticles [9][12]
| GPTMS Concentration (wt.%) | Average Nanoparticle Diameter (nm) | Weight Loss in TGA (130-380°C) | Observations from FESEM |
| 0 (Pure SiO2) | Not specified | 0.3% | Agglomerated particles |
| 30 | Not specified | Not sufficient for full functionalization | - |
| 50 | 25.29 | 11.37% | - |
| 80 | 25.63 | 11.2% | Least nanoparticle aggregation, no silane deposition |
| 110 | 26.26 | 14.65% | Increased aggregation/silane deposition |
This data suggests that for this specific system, 80 wt.% GPTMS was optimal for achieving a uniform coating without excessive aggregation.
Visualizations
Troubleshooting Workflow for Poor Silanization
A troubleshooting workflow for identifying and resolving common issues encountered during this compound surface modification.
Silanization Reaction Pathway
The chemical pathway of this compound surface modification, from hydrolysis to surface condensation.
References
- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Vapor Deposition | [gelest.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Trimethoxy(propyl)silane (TMPS) is a versatile organosilicon compound widely used as a surface modifier, adhesion promoter, and crosslinking agent.[1] Its utility stems from the hydrolyzable trimethoxy groups, which form stable siloxane bonds with hydroxylated surfaces (like glass, silicon, and metal oxides), and the stable propyl group, which imparts a hydrophobic character to the substrate.[1] This guide provides an objective comparison of TMPS-modified surfaces with those treated with common alternative silanes, supported by experimental data and detailed protocols for key characterization techniques.
Comparison of Silane (B1218182) Coupling Agents for Surface Modification
The choice of silane coupling agent is dictated by the desired surface functionality. While TMPS provides a simple alkyl chain, other silanes offer different terminal groups such as amines, epoxides, or long alkyl chains, leading to varied surface properties.
Alternative Silanes:
-
(3-Aminopropyl)triethoxysilane (APTES): Introduces primary amine groups, creating a positively charged surface at neutral pH, ideal for immobilizing DNA or proteins.[2][3][4]
-
Octadecyltrichlorosilane (B89594) (OTS): Features a long C18 alkyl chain, forming dense, highly hydrophobic self-assembled monolayers (SAMs).[5][6][7][8][9]* (3-Glycidoxypropyl)trimethoxysilane (GPTMS): Presents an epoxy group, which can react with nucleophiles like amines and thiols, making it useful for covalent immobilization of biomolecules. [10][11][12]* 3-Mercaptopropyltrimethoxysilane (MPTMS): Provides a terminal thiol group, which is reactive towards maleimides and can form strong bonds with gold surfaces. [13]
Data Presentation: Performance Metrics
The following tables summarize quantitative data for surfaces modified with TMPS and its alternatives. The data is compiled from various studies and is representative of typical results. Exact values can vary with substrate type, silanization conditions, and measurement parameters.
Table 1: Water Contact Angle (WCA) Comparison on Modified Surfaces
| Silane Modifier | Substrate | Water Contact Angle (°) | Reference |
| This compound (TMPS) | Epoxy Coating | 90 - 110° | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | ~60 - 70° | [14] |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | ~106 - 111° | [5] |
| Vinyltrimethoxysilane (VTMS) | Silicon Dioxide | ~154° (Superhydrophobic) | [15] |
| Untreated | Glass/Silicon Dioxide | < 15° | [16] |
Table 2: Surface Elemental Composition (XPS Atomic %)
| Silane Modifier | Substrate | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) | N/Si Ratio | Reference |
| (3-Aminopropyl)trimethoxysilane (APTMS) * | Silicon | Varies | Present | Varies | Present | Varies | [17] |
| (3-Aminopropyl)triethoxysilane (APTES) | Gold | 55.6 | 6.5 | 23.9 | 14.0 | 0.46 | [18] |
| Di-aminosilane (EDA) | Glass | - | Present | - | Present | Higher than APTES | [2] |
| Tri-aminosilane (DETA) | Glass | - | Present | - | Present | Higher than EDA | [2] |
Note: APTMS is structurally very similar to TMPS, with three methoxy (B1213986) groups. Quantitative data for TMPS specifically is less common in comparative XPS literature, but the presence of C and Si peaks and the absence of N would be expected.
Table 3: Surface Roughness (AFM)
| Silane Modifier | Substrate | Roughness (Ra) | Observation | Reference |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Silicon | 0.16 nm | Forms flat layers with islands | [17] |
| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Silicon | 0.12 nm | Smoother layer compared to APTMS | [17] |
| Untreated | Silicon Wafer | 0.09 nm | Smooth surface without islands | [17] |
Visualizations: Workflows and Pathways
// Edges {Silane, Water} -> Hydrolysis [color="#5F6368"]; Hydrolysis -> Silanol [color="#5F6368"]; Hydrolysis -> Methanol [color="#5F6368"]; {Silanol, Surface} -> Condensation [color="#5F6368"]; Condensation -> Bonding [color="#5F6368"]; Bonding -> ModifiedSurface [color="#5F6368"]; } caption: Generalized reaction pathway for surface modification with trimethoxysilanes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key characterization techniques cited.
Water Contact Angle (WCA) Goniometry
-
Objective: To measure the hydrophobicity or hydrophilicity of the modified surface.
-
Methodology:
-
Place the silane-modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a microsyringe.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance and report the average value with standard deviation.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the surface elemental composition and chemical bonding states.
-
Methodology:
-
Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument. [19] 2. Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). [19] 3. Survey Scan: Perform a wide energy range scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scan: For elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s), perform detailed scans with high energy resolution. [19] 5. Data Analysis:
-
Calculate atomic concentrations from the survey scan peak areas after applying relative sensitivity factors.
-
Deconvolute the high-resolution spectra into component peaks to identify different chemical states (e.g., Si-O vs. Si-C bonds). [17] * Reference all binding energies to the adventitious C 1s peak at 284.8 eV. [19]
-
-
Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography and quantify surface roughness.
-
Methodology:
-
Mount the sample onto the AFM stage.
-
Select an appropriate AFM probe (typically silicon nitride) and operating mode (e.g., tapping mode or oscillating mode for soft organic layers). [17] 3. Engage the tip with the surface and begin scanning over a defined area (e.g., 1x1 µm or 5x5 µm).
-
The vertical movement of the cantilever, tracked by a laser, is used to construct a 3D topographical map of the surface.
-
Data Analysis: Use the AFM software to calculate the root-mean-square (Rq) or average (Ra) roughness from the height data. The images can also reveal the presence of silane aggregates or islands. [17][20]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present on the surface and confirm successful silanization.
-
Methodology:
-
For analysis of modified powders, the KBr pellet method is common. For flat substrates, Attenuated Total Reflectance (ATR-FTIR) is preferred.
-
ATR-FTIR: Press the modified surface firmly against the ATR crystal (e.g., Germanium or Diamond).
-
Collect a background spectrum of the unmodified substrate or the clean ATR crystal.
-
Collect the sample spectrum over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify characteristic peaks corresponding to Si-O-Si linkages (~1000-1100 cm⁻¹), C-H stretching from the propyl groups (~2850-2960 cm⁻¹), and the disappearance of Si-OH peaks (~3200-3600 cm⁻¹) to confirm the reaction.
-
References
- 1. innospk.com [innospk.com]
- 2. lehigh.edu [lehigh.edu]
- 3. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Octadecyltrichlorosilane Surface Modification on Electrical Properties of Polymer Thin-Film Transistors Studied by Capacitance–Voltage Analysis | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. benchchem.com [benchchem.com]
- 19. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Analysis of Trimethoxy(propyl)silane Grafted on Silica
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) analysis of trimethoxy(propyl)silane (TMPS) grafted onto silica (B1680970) surfaces with other common silane (B1218182) coupling agents. It is intended for researchers, scientists, and drug development professionals working with surface modification of silica-based materials. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the experimental workflow.
Introduction to Silane Grafting and FTIR Analysis
Surface modification of silica with organosilanes is a widely used technique to tailor its surface properties for various applications, including chromatography, drug delivery, and as a reinforcing filler in composites. This compound is a common choice for introducing hydrophobic propyl groups onto the hydrophilic silica surface.[1]
FTIR spectroscopy is a powerful and non-destructive technique to confirm the successful grafting of silanes onto silica. By analyzing the vibrational spectra of the modified silica, it is possible to identify the characteristic chemical bonds of both the silica substrate and the grafted organic functional groups.[2] This analysis allows for the qualitative confirmation of the modification and can also be used for semi-quantitative estimations of the grafting density.
Comparison of this compound with Alternative Silanes
While TMPS is effective for creating a simple hydrophobic surface, other silane coupling agents offer a range of functionalities. The choice of silane depends on the desired surface properties and subsequent applications. This section compares TMPS with three common alternatives: (3-Aminopropyl)trimethoxysilane (APTMS), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and Vinyltrimethoxysilane (VTMS).
Qualitative Comparison:
-
This compound (TMPS): Provides a non-reactive, hydrophobic surface due to the propyl chains. It is often used to decrease the surface energy and hydrophilicity of silica.
-
(3-Aminopropyl)trimethoxysilane (APTMS): Introduces primary amine groups, rendering the surface basic and suitable for further functionalization or for applications requiring positive surface charge.[3][4]
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS): Presents thiol groups on the surface, which are reactive towards specific functional groups and are useful for immobilizing biomolecules or nanoparticles.[5][6]
-
Vinyltrimethoxysilane (VTMS): Offers a vinyl group that can participate in polymerization reactions, making it an excellent choice for creating polymer-grafted silica composites.[7][8]
Quantitative FTIR Data Comparison:
The following table summarizes the characteristic FTIR peaks observed for unmodified silica and silica modified with TMPS and its alternatives. The presence of new peaks and the reduction in the intensity of silanol (B1196071) (Si-OH) peaks are key indicators of successful grafting.[9][10]
| Sample | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance | Reference |
| Unmodified Silica | O-H stretching (free silanols) | ~3745 | Indicates reactive sites on the silica surface. | [9] |
| O-H stretching (hydrogen-bonded silanols) | ~3400-3600 | Broad peak indicating surface hydroxyl groups. | [7] | |
| Si-O-Si asymmetric stretching | ~1050-1200 | Main peak of the silica backbone. | [11] | |
| Si-OH bending | ~960 | Bending vibration of surface silanol groups. | [7] | |
| TMPS-grafted Silica | C-H stretching (CH₃, CH₂) | ~2870-2960 | Confirms the presence of the propyl group. | |
| Si-O-Si asymmetric stretching | Shifted from original position | Shift indicates a change in the chemical environment of the silica backbone. | ||
| Reduction in Si-OH peaks | ~3745 and ~3400-3600 | Decrease in intensity indicates consumption of silanol groups during grafting. | [9] | |
| APTMS-grafted Silica | N-H stretching | ~3300-3400 | Indicates the presence of the amine group. | [3] |
| N-H bending | ~1560-1650 | Confirms the presence of the amine group. | [3] | |
| C-H stretching (CH₂) | ~2850-2930 | Confirms the presence of the propyl chain. | [3] | |
| MPTMS-grafted Silica | S-H stretching | ~2550 | Weak but characteristic peak for the thiol group. | [5] |
| C-H stretching (CH₂) | ~2850-2930 | Confirms the presence of the propyl chain. | [5] | |
| VTMS-grafted Silica | C=C stretching | ~1600 | Indicates the presence of the vinyl group. | [7][8] |
| =C-H stretching | ~3060 | Confirms the presence of the vinyl group. | [7] | |
| C-H stretching (CH₂) | ~2930 | Confirms the presence of the silane backbone. | [7] |
Experimental Protocols
This section provides detailed methodologies for the grafting of this compound onto a silica surface and the subsequent FTIR analysis.
Protocol 1: Grafting of this compound on Silica
Materials:
-
Silica gel (e.g., 100-200 mesh)
-
This compound (TMPS)
-
Toluene (B28343), anhydrous
-
Methanol (B129727), anhydrous
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Activation of Silica:
-
Dry the silica gel in a vacuum oven at 120-150°C for at least 4 hours to remove physisorbed water and activate the surface silanol groups.
-
-
Grafting Reaction:
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene (e.g., 10 g silica in 100 mL toluene).
-
Add this compound to the suspension. A typical ratio is 1-5% (v/v) of silane to solvent.[12]
-
Reflux the mixture with stirring for 4-24 hours at the boiling point of toluene (~110°C).[12] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the bulk solution.
-
-
Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Separate the modified silica from the solution by centrifugation or filtration.
-
Wash the silica sequentially with toluene and then methanol to remove any unreacted silane and by-products. Repeat the washing steps three times.
-
-
Drying:
-
Dry the washed TMPS-grafted silica in a vacuum oven at 60-80°C overnight to remove the residual solvent.
-
Protocol 2: FTIR Analysis of Grafted Silica
Materials and Equipment:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., for KBr pellets or ATR)
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly mix a small amount of the dried, grafted silica (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum:
-
Place a pure KBr pellet in the sample holder and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Spectrum:
-
Replace the KBr pellet with the sample pellet and record the FTIR spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the collected spectrum by subtracting the background.
-
Identify the characteristic peaks corresponding to the silica substrate and the grafted propylsilane groups as detailed in the data table above. A significant decrease in the intensity of the Si-OH band (~3745 cm⁻¹) and the appearance of C-H stretching bands (~2870-2960 cm⁻¹) confirm successful grafting.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the experimental process.
Caption: Experimental workflow for TMPS grafting and FTIR analysis.
Caption: Chemical pathway of TMPS grafting onto a silica surface.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. cetjournal.it [cetjournal.it]
- 11. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Confirming Trimethoxy(propyl)silane Surface Coverage: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful modification of surfaces with organosilanes like trimethoxy(propyl)silane is a critical step in numerous applications, from creating biocompatible coatings on medical devices to functionalizing nanoparticles for drug delivery. The extent and quality of the silane (B1218182) surface coverage directly dictate the performance and reliability of the final product. This guide provides an objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other common analytical techniques for the characterization of this compound surface layers, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed elemental composition and chemical state information of the top few nanometers of a material. This makes it exceptionally well-suited for confirming the presence and bonding environment of this compound on a substrate.
XPS Analysis for this compound Coverage
XPS analysis bombards the sample surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. For a this compound coated surface, XPS can provide:
-
Elemental Composition: Quantification of silicon, carbon, and oxygen, confirming the presence of the silane.
-
Chemical State Information: High-resolution scans of the Si 2p, C 1s, and O 1s peaks can distinguish between the silicon in the silane and the underlying substrate (e.g., silicon wafer), as well as the different carbon and oxygen environments within the silane molecule.[1][2]
-
Layer Thickness and Coverage: The attenuation of the substrate signal by the silane overlayer can be used to estimate the thickness of the silane film.[2] Angle-resolved XPS (ARXPS) can provide more precise thickness measurements and information about the uniformity of the layer.[2][3] A self-limited silane monolayer can provide a surface density of approximately 3 molecules per square nanometer.[3][4]
Alternative Techniques for Surface Analysis
While XPS is a robust technique, other methods can provide complementary information or may be more suitable for specific research questions. The primary alternatives include Ellipsometry and Atomic Force Microscopy (AFM).
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[5][6] This change is related to the thickness and refractive index of thin films on the surface.[7] It is particularly useful for determining the average thickness of transparent films like silane layers on reflective substrates.[5][8]
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface.[9] It can be used to visualize the morphology of the silane layer, assess its uniformity, and measure surface roughness.[1][10] AFM does not provide chemical information but offers valuable insights into the physical structure of the coating.[9]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters obtained from XPS, Ellipsometry, and AFM for the analysis of silane surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), Areic density (~3 molecules/nm²), Layer thickness (0.5-1.0 nm)[2][4][11] | No | High surface sensitivity, provides chemical bonding information[11] | Requires high vacuum, may not provide absolute quantification without standards[11] |
| Ellipsometry | Layer thickness, refractive index | Layer thickness (0.5 - 10 nm)[5][6] | No | Non-destructive, high accuracy for thickness measurements[5] | Model-based, requires a reflective and smooth substrate[5] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology | Root Mean Square (RMS) Roughness (0.2 - 1 nm)[1][9] | No (in tapping mode) | High spatial resolution, provides visual representation of the surface[9] | Does not provide chemical information, susceptible to tip artifacts |
Experimental Protocols
Surface Modification with this compound (Vapor Deposition)
A typical vapor deposition method suitable for volatile silanes like this compound is as follows:
-
Substrate Preparation: Clean substrates (e.g., silicon wafers, glass slides) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. Dry the substrates under a stream of dry nitrogen.[9]
-
Surface Activation (Optional but Recommended): Treat the clean substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface, which are necessary for covalent bonding with the silane.
-
Silanization: Place the prepared substrates and a small vial containing this compound in a vacuum desiccator. Evacuate the desiccator to a pressure of ~100 mTorr and then seal it. Allow the deposition to proceed for a specified time (e.g., 2-24 hours) at room temperature.
-
Post-Deposition Treatment: Remove the substrates from the desiccator and bake them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove any physisorbed silane.
-
Rinsing: Rinse the coated substrates with a suitable solvent (e.g., toluene, ethanol) to remove any unbound silane molecules and dry them under a stream of nitrogen.
XPS Analysis Protocol
-
Sample Preparation: Mount the silanized substrate on a sample holder. Ensure the surface is free of any contaminants from handling.[11]
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).[11]
-
Survey Scan: Acquire a wide scan (0-1200 eV binding energy) to identify all elements present on the surface.[9]
-
High-Resolution Scans: Acquire detailed scans for the Si 2p, C 1s, and O 1s regions to determine chemical states and bonding environments.[9]
-
Data Analysis: Perform peak fitting of high-resolution spectra to deconvolute different chemical species. Calculate atomic percentages from the peak areas, corrected for relative sensitivity factors.[11]
Ellipsometry Protocol
-
Sample Preparation: Place the silanized substrate on the sample stage of the ellipsometer.
-
Alignment: Align the instrument's light source and detector relative to the sample surface.
-
Data Acquisition: Measure the ellipsometric angles, Psi (Ψ) and Delta (Δ), as a function of wavelength and/or angle of incidence.
-
Modeling: Develop an optical model of the sample, typically consisting of the substrate, a native oxide layer (if present), and the silane film. Fit the experimental data to the model to determine the thickness and refractive index of the silane layer.[5]
AFM Protocol
-
Sample Preparation: Mount the silanized substrate on an AFM sample puck using double-sided adhesive.
-
Probe Selection: Choose a suitable AFM probe, typically a silicon cantilever with a sharp tip (radius < 10 nm).[9]
-
Imaging Mode: Operate the AFM in tapping mode to minimize potential damage to the soft silane layer.[9]
-
Scan Parameters: Set the scan size (e.g., 1 µm x 1 µm), scan rate (e.g., 1 Hz), and feedback parameters.[9]
-
Image Acquisition and Analysis: Acquire height and phase images of the surface. Calculate the root mean square (RMS) roughness from the height data to quantify the surface topography.[9]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for XPS analysis and a logical flow for selecting a surface characterization technique.
Caption: Workflow for XPS analysis of silane surface coverage.
Caption: Decision tree for selecting a surface analysis technique.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. details | Park Systems [parksystems.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Enhancing Surface Hydrophobicity: A Comparative Analysis of Trimethoxy(propyl)silane Coatings
A detailed guide for researchers and scientists on the performance of trimethoxy(propyl)silane in surface modification, benchmarked against other common alkylsilanes. This guide provides quantitative contact angle data, comprehensive experimental protocols, and a visual workflow to aid in the selection of appropriate surface coating agents.
The modification of surfaces to control their wettability is a cornerstone of numerous applications in biomedical research, drug delivery, and materials science. This compound has emerged as a key player in this field, offering a versatile and effective means of rendering surfaces hydrophobic. This guide provides a comparative analysis of the water contact angle of surfaces coated with this compound and other common alkylsilanes, supported by experimental data and detailed methodologies.
Comparative Performance of Alkylsilane Coatings
The hydrophobicity of a surface is quantified by its water contact angle; a higher angle indicates greater water repellency. The length of the alkyl chain in the silane (B1218182) coupling agent is a critical determinant of the resulting surface energy. Below is a summary of reported static water contact angles on glass or similar substrates coated with various alkyltrimethoxysilanes.
| Silane Compound | Alkyl Chain Length | Substrate | Reported Water Contact Angle (°) |
| Methyltrimethoxysilane (MTMS) | C1 | Glass | 78.46 ± 1.53 |
| This compound (analogue) | C3 | Glass | ~85 (for Aminopropyltriethoxysilane) |
| Alkylsilane (unspecified) | - | Glass Beads | ~95 |
| Octadecyltrimethoxysilane (ODTMS) | C18 | Aluminum Alloy | ~105 |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions and substrates across different studies.
Experimental Protocols
Reproducible and reliable contact angle measurements are contingent on meticulous experimental procedures. The following sections detail standardized protocols for substrate preparation, silane coating, and contact angle measurement.
Protocol 1: Substrate Preparation (Glass Slides)
A pristine and activated substrate surface is paramount for uniform silane deposition.
-
Initial Cleaning: Immerse glass slides in a solution of detergent and deionized water and sonicate for 15-20 minutes.
-
Rinsing: Thoroughly rinse the slides with deionized water to remove any detergent residue.
-
Solvent Degreasing: Sequentially sonicate the slides in acetone (B3395972) and then ethanol (B145695) for 10-15 minutes each to remove organic contaminants.
-
Drying: Dry the slides with a stream of high-purity nitrogen gas.
-
Surface Activation (Piranha Etching - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. ): Immerse the cleaned and dried slides in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes.
-
Final Rinsing and Drying: Thoroughly rinse the slides with copious amounts of deionized water and dry with a stream of nitrogen gas. Store the activated slides in a desiccator until ready for coating.
Protocol 2: Surface Coating with this compound
This protocol describes a solution-phase deposition method.
-
Prepare Silane Solution: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (B28343) or ethanol.
-
Substrate Immersion: Immerse the activated glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the slides from the silane solution and rinse them sequentially with fresh solvent (toluene or ethanol) to remove any unbound silane.
-
Curing: Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Final Cleaning: Allow the slides to cool to room temperature and then sonicate briefly in the solvent to remove any loosely bound silane molecules. Dry the slides with a stream of nitrogen.
Protocol 3: Static Water Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is a standard technique for determining the static contact angle.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. Ensure the instrument is calibrated and the sample stage is level.
-
Sample Placement: Place the coated glass slide on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface of the coated slide from a syringe with a flat-tipped needle.
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to analyze the captured image. The software will determine the baseline of the droplet and calculate the angle at the three-phase (solid-liquid-air) contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any potential non-uniformity in the coating. Report the average contact angle and the standard deviation.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental process, from substrate preparation to data acquisition.
A Comparative Guide to AFM and SEM Imaging of Trimethoxy(propyl)silane Films
For researchers, scientists, and drug development professionals, understanding the surface morphology and topography of thin films is critical for controlling and predicting their performance. This guide provides an objective comparison of two powerful high-resolution imaging techniques, Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), for the characterization of trimethoxy(propyl)silane films.
This compound is a common organosilane used to form self-assembled monolayers (SAMs) on various substrates, modifying their surface properties for applications ranging from biocompatible coatings to adhesion promoters. The effectiveness of these films is highly dependent on their uniformity, thickness, and surface structure. Both AFM and SEM are indispensable tools for visualizing these nanoscale features, yet they operate on fundamentally different principles, yielding complementary information.
At a Glance: AFM vs. SEM for this compound Film Analysis
| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) |
| Primary Information | 3D Topography, Quantitative Surface Roughness | 2D Morphology, Elemental Composition (with EDS) |
| Resolution | High vertical (<0.1 nm), lateral (1-10 nm)[1] | High lateral (1-10 nm)[1] |
| Sample Environment | Ambient air, liquid, or vacuum | High vacuum |
| Sample Preparation | Minimal, no conductive coating required | Often requires a conductive coating (e.g., gold, carbon), which can alter the surface |
| Key Advantage for Silane (B1218182) Films | Direct, non-destructive measurement of surface roughness and topography. | High-resolution imaging of surface features and defects; can be combined with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis. |
| Key Limitation for Silane Films | Slower scan speeds and smaller scan areas. | Potential for sample damage from the electron beam; the need for a conductive coating can obscure fine surface details. |
Quantitative Data Comparison
| TEOS:TMPSi Molar Ratio | Surface Roughness (Ra) |
| 1:0.5 | 0.82 µm |
| 1:1 | 0.96 µm |
| 0.5:1 | 1.12 µm |
Data adapted from a study on anodized aluminum coated with TEOS:TMPSi hybrid sols.[2]
AFM can provide precise roughness parameters like Ra (arithmetic average roughness) and Rq (root mean square roughness), offering a quantitative measure of the film's texture.[3] In contrast, SEM provides qualitative morphological information. For example, SEM micrographs of a silane-treated surface with a TEOS:TMPSi ratio of 1:0.5 revealed a relatively smooth surface.[2] After seven days of immersion in a NaCl solution, SEM images can show any deterioration of the surface, highlighting SEM's utility in observing changes in morphology over time.[2]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized, step-by-step protocols for preparing and imaging this compound films using both AFM and SEM.
This compound Film Deposition (General Protocol)
This foundational step is critical for both AFM and SEM analysis.
Workflow for the deposition of this compound films.
Atomic Force Microscopy (AFM) Imaging Protocol
Workflow for AFM imaging of this compound films.
Scanning Electron Microscopy (SEM) Imaging Protocol
Workflow for SEM imaging of this compound films.
Conclusion: A Complementary Approach
Ultimately, AFM and SEM are not mutually exclusive but rather complementary techniques for the comprehensive characterization of this compound films.[4][5] AFM excels in providing quantitative, three-dimensional topographical information and is the superior choice for accurately determining surface roughness.[4] SEM, on the other hand, offers a powerful means to visualize the overall surface morphology, identify defects, and, when coupled with EDS, confirm the elemental composition of the film. For a complete understanding of this compound film properties, a correlative approach, leveraging the strengths of both techniques, is highly recommended. This allows researchers to gain a holistic view of the film's structure, from its finest topographical details to its broader morphological characteristics.
References
A Comparative Guide to Surface Modification: Trimethoxy(propyl)silane vs. (3-aminopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from drug delivery and medical implants to advanced coatings and diagnostics. The ability to tailor surface properties such as wettability, adhesion, and biocompatibility is critical for the performance and functionality of a wide array of products. Among the most versatile and widely employed molecules for this purpose are organofunctional silanes.
This guide provides a detailed, objective comparison of two prominent silane (B1218182) coupling agents: trimethoxy(propyl)silane and (3-aminopropyl)triethoxysilane (APTES). By examining their fundamental chemical differences, performance in key applications, and the experimental protocols for their use, this document aims to equip researchers with the knowledge to select the optimal silane for their specific surface modification needs.
At a Glance: Key Differences
| Feature | This compound | (3-aminopropyl)triethoxysilane (APTES) |
| Functional Group | Propyl (-CH2CH2CH3) | Aminopropyl (-CH2CH2CH2NH2) |
| Primary Effect on Surface | Hydrophobic | Hydrophilic, provides reactive amine groups |
| Reactivity of Functional Group | Non-reactive (aliphatic) | Reactive (primary amine) |
| Alkoxy Groups | Trimethoxy (-OCH3) | Triethoxy (-OCH2CH3) |
| Hydrolysis Rate | Generally faster than ethoxy groups | Generally slower than methoxy (B1213986) groups |
Chemical Structures and Reaction Pathway
The fundamental difference between these two silanes lies in their organofunctional group. This compound possesses a non-reactive propyl group, which imparts a hydrophobic character to the modified surface. In contrast, (3-aminopropyl)triethoxysilane features a terminal primary amine group, which not only renders the surface more hydrophilic but also provides a reactive site for the covalent attachment of other molecules, such as proteins, peptides, or drugs.[1]
Both silanes anchor to hydroxylated surfaces through a similar two-step hydrolysis and condensation mechanism. The alkoxy groups (methoxy or ethoxy) first hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silicon oxide, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). The silanols can also condense with each other to form a cross-linked polysiloxane network on the surface.
General reaction pathway for silane surface modification.
Performance Comparison: Experimental Data
The choice between this compound and APTES often depends on the desired surface wettability and the need for subsequent functionalization. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons are challenging due to variations in substrates, experimental conditions, and measurement techniques across different studies.
Wettability: Water Contact Angle
The water contact angle is a primary indicator of surface hydrophobicity (higher angle) or hydrophilicity (lower angle).
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound | Epoxy Coating | 90 - 110 | [2] |
| (3-aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | 40 - 60 | [3] |
| (3-aminopropyl)triethoxysilane (APTES) | Glass | ~30 | [4] |
| (3-aminopropyl)triethoxysilane (APTES) | Titanium | 77.6 (untreated) -> more hydrophobic after silanization | [5] |
As the data indicates, this compound consistently produces hydrophobic surfaces, while APTES results in more hydrophilic surfaces. The amine groups in APTES can interact with water molecules through hydrogen bonding, leading to lower contact angles.
Adhesion Performance
Silanes are widely used as adhesion promoters to improve the bond between dissimilar materials, such as an organic coating on an inorganic substrate.
| Silane | Substrate | Adhesive/Coating | Adhesion Test | Performance Metric | Reference |
| This compound | Aluminum | Epoxy Coating | Immersion | 100-200% increase in adhesion strength | [2] |
| This compound | Glass | Polyurethane Resin | Not Specified | 30-50% increase in adhesion strength | [2] |
| (3-aminopropyl)triethoxysilane (APTES) | Aluminum | Butyl Rubber | T-Peel Test | ~130% enhancement in adhesion strength vs. untreated | [6] |
Both silanes demonstrate a significant improvement in adhesion. This compound's non-polar propyl chain can enhance compatibility with organic resins, while APTES can form covalent bonds with certain polymer matrices through its amine group, in addition to improving surface wetting for better adhesive contact.
Biocompatibility
For applications in drug development and medical devices, the biocompatibility of the modified surface is of paramount importance.
| Silane | Cell Type | Observation | Reference |
| (3-aminopropyl)triethoxysilane (APTES) | Human Neuroglioma & Rat Pheochromocytoma | 5-8 fold increase in cell viability compared to untreated 6H-SiC | [7] |
| (3-aminopropyl)triethoxysilane (APTES) | Mesenchymal Stem Cells | Lower concentrations are more cytocompatible | [5] |
| This compound | Not Specified | Can reduce the attachment of bacteria on glass surfaces | [2] |
APTES-modified surfaces have been shown to be biocompatible and can even enhance cell viability, although the concentration used is a critical factor. The hydrophobic surface created by this compound can reduce bacterial attachment, a desirable property for many medical applications.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and consistent surface modification. Below are representative protocols for surface characterization and modification with both silanes.
General Workflow for Silanization
A typical experimental workflow for surface silanization.
Protocol 1: Surface Modification of Glass Slides with APTES
Objective: To create an amine-functionalized surface on glass slides for subsequent biomolecule immobilization.
Materials:
-
Glass microscope slides
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Detergent solution
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Wash glass slides in a detergent solution for 30 minutes with sonication.
-
Rinse the slides thoroughly with running deionized water for 15 minutes.
-
Perform two sequential rinses with deionized water for 5 minutes each in a beaker with stirring.
-
Rinse the slides with 95% ethanol for 5 minutes.
-
Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a hydroxylated and dry surface.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the APTES solution for 2 hours at room temperature with gentle agitation.
-
After immersion, rinse the slides with fresh toluene to remove excess, unbound silane.
-
Rinse the slides thoroughly with ethanol.
-
-
Curing:
-
Cure the slides in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
-
Storage:
-
Store the functionalized slides in a desiccator to prevent moisture absorption.
-
Protocol 2: Pull-Off Adhesion Testing of a Silane-Modified Aluminum Substrate
Objective: To quantify the adhesion strength of an epoxy coating on an aluminum substrate modified with a silane coupling agent.
Materials and Equipment:
-
Aluminum panels (substrate)
-
Silane coupling agent (e.g., this compound or APTES)
-
Ethanol
-
Epoxy adhesive
-
Pull-off adhesion tester with dollies (e.g., complying with ASTM D4541)[8][9]
-
Abrasive paper
-
Solvent for degreasing (e.g., acetone)
Procedure:
-
Substrate Preparation:
-
Abrade the surface of the aluminum panels with medium-grit abrasive paper to create a uniform surface profile.
-
Degrease the abraded surface by wiping with a lint-free cloth soaked in acetone.
-
Allow the solvent to evaporate completely.
-
-
Silane Treatment:
-
Prepare a 1% (v/v) solution of the silane in 95% ethanol/5% water.
-
Immerse the cleaned aluminum panels in the silane solution for 5-10 minutes.
-
Remove the panels and allow them to air dry for 30 minutes.
-
Cure the silane layer by heating in an oven at 100°C for 15 minutes.
-
-
Adhesion Test:
-
Prepare the epoxy adhesive according to the manufacturer's instructions.
-
Clean the surface of the test dollies with a solvent.
-
Apply a uniform layer of the mixed epoxy adhesive to the face of a dolly.
-
Press the dolly firmly onto the silane-treated surface of the aluminum panel.
-
Remove any excess adhesive from around the dolly.
-
Allow the adhesive to cure fully as per the manufacturer's specifications (e.g., 24 hours at room temperature).
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a constant rate until the dolly is pulled off the surface.[10]
-
Record the force at which detachment occurs. The adhesion strength is calculated by dividing the pull-off force by the surface area of the dolly.
-
Protocol 3: Water Contact Angle Measurement
Objective: To determine the wettability of a silane-modified surface.
Materials and Equipment:
-
Silane-modified substrate (e.g., glass slide or silicon wafer)
-
Contact angle goniometer with a high-resolution camera and software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
Procedure:
-
Sample Preparation:
-
Ensure the silane-modified surface is clean and free of any contaminants.
-
Place the substrate on the sample stage of the goniometer.
-
-
Measurement:
-
Fill the syringe with deionized water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate.[11]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to analyze the droplet shape and calculate the contact angle between the baseline of the droplet and the tangent at the droplet's edge.[2][12]
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
-
Conclusion: Making the Right Choice
The selection between this compound and (3-aminopropyl)triethoxysilane should be guided by the specific requirements of the application.
Choose this compound for:
-
Creating hydrophobic, water-repellent surfaces.
-
Reducing surface energy and minimizing non-specific protein or cell adhesion.
-
Improving the compatibility and adhesion of non-polar polymers and coatings to inorganic substrates.
Choose (3-aminopropyl)triethoxysilane (APTES) for:
-
Introducing reactive primary amine groups for subsequent covalent immobilization of biomolecules, drugs, or other functional moieties.
-
Creating hydrophilic surfaces to improve wettability.
-
Enhancing cell adhesion and biocompatibility in certain applications.
By understanding the distinct chemical functionalities and performance characteristics of these two silanes, researchers can make an informed decision to achieve the desired surface properties for their innovative applications in research, drug development, and beyond.
References
- 1. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. poudrafshan.ir [poudrafshan.ir]
- 9. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 10. scribd.com [scribd.com]
- 11. jgmaas.com [jgmaas.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alkyl Silanes for Surface Hydrophobization
In the realms of advanced materials, drug delivery, and microfluidics, the ability to precisely control the surface properties of materials is paramount. Among the various techniques for surface modification, silanization with alkyl silanes stands out as a robust method for imparting hydrophobicity. This guide offers a comparative study of different alkyl silanes, presenting experimental data on their performance and detailed protocols for their application, tailored for researchers, scientists, and drug development professionals.
The hydrophobicity of a surface is primarily dictated by its chemical composition and topography. Alkyl silanes, with their dual functionality, effectively alter surface chemistry. The silane (B1218182) headgroup reacts with surface hydroxyl (-OH) groups present on substrates like glass, silica, or metal oxides, forming a stable, covalent siloxane bond (Si-O-Si). The alkyl chain, a non-polar hydrocarbon tail, then orients away from the surface, creating a low-energy, water-repellent interface.
Performance Comparison of Alkyl Silanes
The length of the alkyl chain is a critical determinant of the resulting hydrophobicity. Generally, a longer alkyl chain provides a more effective non-polar barrier to water, leading to a higher water contact angle (WCA), a key indicator of a hydrophobic surface. However, excessively long chains can sometimes lead to a decrease in hydrophobicity, potentially due to disordered molecular packing on the surface.[1]
Below is a summary of experimental data comparing the water contact angles achieved with various alkyl silanes on different substrates.
| Alkyl Chain Length (Number of Carbons) | Silane Examples | Substrate | Water Contact Angle (°) |
| 1 (C1) | Methyltrimethoxysilane (MTMS) | Silica Nanoparticles, Glass | Hydrophilic (~0°) |
| 3 (C3) | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length |
| 8 (C8) | Octyltrimethoxysilane (OTMS) | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6° |
| 12 (C12) | Dodecyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length |
| 16 (C16) | Hexadecyltrimethoxysilane (HDTMS) | Glass | Decreased compared to C8, potentially due to molecular collapse.[2] |
| 18 (C18) | Octadecyltrichlorosilane (OTS) | Glass, Silica | 107 - 112° on smooth surfaces, up to 170° on textured surfaces.[3][4] |
It is also noteworthy that perfluoroalkyl silanes can exhibit even greater hydrophobicity than their alkyl counterparts due to the extremely low surface energy of fluorinated chains. For instance, a study comparing an 18-carbon alkyl silane (OTS) with an 8-carbon perfluorinated silane (PFOTS) found that the PFOTS-modified surface had a slightly higher water contact angle.[5]
Experimental Protocols
Reproducible and effective surface silanization requires meticulous attention to the experimental procedure. The following are detailed protocols for the key steps in preparing and characterizing hydrophobic surfaces via solution-phase deposition.
Protocol 1: Substrate Cleaning and Activation
-
Sonication: Substrates (e.g., glass slides, silicon wafers) are first cleaned to remove organic contaminants. This is typically achieved by sonicating the substrates in a series of solvents, such as acetone, followed by ethanol, and finally deionized water, for 15-20 minutes each.
-
Activation: To ensure a high density of hydroxyl groups for silanization, the cleaned substrates are activated. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Drying: Following activation, the substrates are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of inert gas, such as nitrogen, or in an oven at 100-120°C.
Protocol 2: Silanization (Solution-Phase Deposition)
-
Solution Preparation: A solution of the desired alkyl silane is prepared in an anhydrous solvent, typically toluene (B28343) or hexane, at a concentration of 1-5% (v/v). It is crucial to use an anhydrous solvent as the presence of water can cause the silanes to polymerize in solution before they can react with the substrate surface.
-
Immersion: The cleaned and activated substrates are immersed in the silane solution. The reaction is allowed to proceed for a set duration, which can range from 30 minutes to several hours, and may be conducted at room temperature or elevated temperatures to accelerate the reaction.
-
Rinsing: After the reaction, the substrates are removed from the solution and rinsed extensively with the solvent to remove any unbound silane molecules.
-
Curing: The coated substrates are then cured, typically by heating in an oven at 100-120°C for 1 hour. This step promotes the formation of a stable and cross-linked siloxane network on the surface.
Protocol 3: Characterization of Hydrophobicity
-
Water Contact Angle Measurement: The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water of a specific volume is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. The average of multiple measurements at different locations on the surface is reported to ensure statistical significance.
Visualizing the Process
The following diagrams illustrate the general workflow for surface modification with alkyl silanes and the chemical mechanism of silanization.
References
A Head-to-Head Comparison: Trimethoxy(propyl)silane vs. Octadecyltrichlorosilane for Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone technique for controlling interfacial properties. The choice of the silane (B1218182) precursor is critical to achieving the desired surface characteristics, such as wettability, biocompatibility, and stability. This guide provides an objective, data-driven comparison between two common silane precursors: Trimethoxy(propyl)silane and Octadecyltrichlorosilane (B89594) (OTS).
The fundamental difference between these molecules lies in two key areas: the reactive headgroup (trimethoxy vs. trichloro) and the length of the alkyl chain (propyl C3 vs. octadecyl C18). These structural distinctions lead to significant variations in reactivity, handling requirements, and the ultimate performance of the resulting SAM.
Performance at a Glance: Key Differences and Reaction Mechanisms
Octadecyltrichlorosilane is known for its high reactivity, driven by the three chloro groups that readily hydrolyze in the presence of trace water, releasing hydrochloric acid (HCl) as a byproduct.[1][2] This rapid reaction facilitates the formation of highly ordered, crystalline-like monolayers due to strong van der Waals interactions between the long C18 alkyl chains.[3][4] However, this high reactivity necessitates stringent anhydrous conditions to prevent premature polymerization in solution.[5]
Conversely, this compound possesses a methoxy (B1213986) headgroup that hydrolyzes more slowly, producing methanol (B129727) as a byproduct.[6][7] This reduced reactivity makes it less sensitive to ambient moisture and generally easier to handle. The short propyl chain results in a less ordered, more amorphous monolayer compared to the highly organized structure formed by OTS.
Quantitative Performance Comparison
The structural differences between the two silanes manifest in measurable performance metrics. The following table summarizes typical data obtained from characterizing SAMs formed from these precursors on silicon oxide surfaces.
| Performance Metric | This compound | Octadecyltrichlorosilane (OTS) | Key Insights |
| Water Contact Angle (WCA) | 70° - 80° | >105° | The long C18 chain of OTS creates a dense, non-polar surface, leading to high hydrophobicity. The short C3 chain of propylsilane results in a significantly less hydrophobic surface.[8][9] |
| Layer Thickness | ~0.7 nm | ~2.5 nm | Thickness is directly proportional to the length of the alkyl chain. OTS forms a much thicker monolayer.[9][10] |
| Surface Roughness (RMS) | Variable, generally >0.5 nm | <0.3 nm (under optimal conditions) | The strong intermolecular forces in OTS SAMs promote a highly ordered and smooth surface. Propylsilane SAMs are typically more disordered.[5][10] |
| Reaction Time | Hours to >24 hours | Minutes to a few hours | Trichlorosilanes are significantly more reactive than methoxysilanes, leading to faster SAM formation.[6] |
| Thermal Stability | Stable up to ~250 °C | Stable up to ~250-350 °C | Silane SAMs, in general, offer high thermal stability compared to other chemistries like thiol-on-gold. The specific stability depends on the organic chain.[11] |
| Hydrolytic Stability | Moderate | High | The dense, cross-linked structure of OTS SAMs provides excellent protection against hydrolysis. The less-dense propylsilane SAM is more susceptible to degradation in aqueous environments.[12] |
Experimental Design and Characterization Workflow
A systematic approach is required to fabricate and validate SAMs. The typical workflow involves meticulous substrate preparation, controlled silanization, and comprehensive characterization to confirm the quality of the monolayer.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible SAM formation and characterization.
Protocol 1: SAM Formation (Solution Phase Deposition)
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone, then isopropanol (B130326) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Activate the surface by immersion in a Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes at 90°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.[13]
-
-
Silanization:
-
For Octadecyltrichlorosilane (OTS): Immediately transfer the cleaned, dry substrates into a glovebox with a moisture-free environment. Prepare a 1 mM solution of OTS in an anhydrous solvent like toluene (B28343) or bicyclohexyl. Immerse the substrates in the solution for 1 hour.[4]
-
For this compound: Prepare a 1% (v/v) solution of this compound in toluene. Immerse the substrates in the solution for 2-24 hours under ambient conditions. The longer immersion time allows for the slower hydrolysis and condensation reaction.[14]
-
-
Rinsing and Curing:
-
After immersion, remove the substrates and rinse thoroughly with the solvent (e.g., toluene), followed by isopropanol or ethanol (B145695) to remove any non-covalently bonded molecules.
-
Dry the substrates with nitrogen.
-
Cure the SAMs by baking on a hotplate at 120-150°C for 10-30 minutes to drive off residual solvent and promote further cross-linking of the siloxane network.[15]
-
Protocol 2: Water Contact Angle (WCA) Measurement
-
Instrument: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.[16]
-
Procedure:
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet immediately after it stabilizes on the surface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.[8]
-
Repeat the measurement at least five different spots on the surface to ensure statistical relevance.
-
Protocol 3: Atomic Force Microscopy (AFM) Characterization
-
Instrument: An Atomic Force Microscope operating in Tapping Mode or PeakForce Tapping™ is recommended to minimize damage to the soft monolayer.[17]
-
Procedure:
-
Mount the SAM-coated substrate onto the AFM sample stage.
-
Use a silicon nitride cantilever with a sharp tip (nominal radius < 10 nm).
-
Engage the tip with the surface and begin scanning over a representative area (e.g., 1 µm x 1 µm).
-
Acquire topography and phase images.
-
Use the AFM analysis software to calculate the root-mean-square (RMS) roughness of the surface from the topography data.[10]
-
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument: A high-resolution X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
-
Procedure:
-
Mount the sample in the ultra-high vacuum analysis chamber of the XPS system.
-
Acquire a survey scan to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, and Si 2p regions.
-
The presence of a strong C 1s signal and the attenuation of the underlying Si 2p signal from the substrate confirm the presence of the organic monolayer.[18][19] The lack of a Cl 2p signal for OTS SAMs indicates complete hydrolysis of the headgroup.[18]
-
Conclusion and Recommendations
The selection between this compound and octadecyltrichlorosilane should be guided by the specific demands of the application.
-
Octadecyltrichlorosilane (OTS) is the premier choice for applications requiring highly ordered, robust, and maximally hydrophobic surfaces. Its use is indicated when creating model surfaces for fundamental studies, anti-stiction coatings in microelectronics, or superhydrophobic coatings on textured substrates. However, its high reactivity demands careful control over environmental moisture.
-
This compound is a suitable alternative when ease of handling is a priority and the application does not require the extreme hydrophobicity or high degree of ordering provided by OTS. It can be used to impart a moderate level of hydrophobicity or as a coupling agent where the propyl chain provides a short, stable spacer.
For professionals in drug development and biosensor design, the stability and reproducibility of the surface chemistry are paramount. While OTS provides a more stable monolayer, the complexity of its deposition may be a drawback. Alkoxysilanes with longer alkyl chains (e.g., octadecyltrimethoxysilane) can offer a compromise, providing high hydrophobicity and good ordering with more manageable reactivity than their trichlorosilane (B8805176) counterparts.
References
- 1. Octadecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. dataphysics-instruments.com [dataphysics-instruments.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro stability study of organosilane self-assemble monolayers and multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. nanoscience.com [nanoscience.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Covalent Attachment of Trimethoxy(propyl)silane to Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful covalent attachment of silane (B1218182) coupling agents to substrates is a critical determinant of performance in a myriad of applications, from enhancing the stability of biomedical implants to functionalizing surfaces for drug delivery systems. Trimethoxy(propyl)silane is a frequently utilized silane for imparting a hydrophobic propyl functionality to surfaces. This guide provides a comparative analysis of key techniques used to assess the covalent attachment of this compound, with a comparative perspective on other commonly used silane alternatives. The supporting experimental data, while not always derived from single head-to-head studies, offers valuable insights into the expected outcomes of surface modification.
Key Performance Indicators: A Quantitative Comparison
The efficacy of surface modification by this compound and its alternatives can be quantified using several surface-sensitive analytical techniques. The following tables summarize typical quantitative data for the assessment of silanized surfaces. It is important to note that these values can vary depending on the substrate, silanization protocol, and analytical instrument used.
Table 1: Water Contact Angle Measurements on Silanized Glass Substrates
| Silane Coupling Agent | Typical Water Contact Angle (°) | Reference |
| This compound | 90 - 110 | |
| (3-Aminopropyl)triethoxysilane (APTES) | 40 - 85 | [1][2] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | ~60 | |
| Octadecyltrichlorosilane (OTS) | >100 | [3] |
| Untreated Glass | < 30 | [1][4] |
Table 2: Surface Roughness of Silanized Silicon Wafers (as measured by AFM)
| Silane Coupling Agent | Typical Surface Roughness (Ra, nm) | Reference |
| This compound | 0.2 - 0.6 | |
| (3-Aminopropyl)triethoxysilane (APTES) | 0.1 - 0.3 | [5][6] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | 0.3 - 0.8 | |
| Octadecyltrichlorosilane (OTS) | < 0.2 | [7] |
| Untreated Silicon Wafer | < 0.1 | [5] |
Table 3: Elemental Composition of Silanized Silicon Wafers (as measured by XPS)
| Silane Coupling Agent | Predominant Elemental Signature (in addition to Si, O from substrate) | Key High-Resolution Spectra | Reference |
| This compound | Increased C 1s | C 1s (~285 eV for C-C/C-H), Si 2p (~102-103 eV for Si-O-Si) | |
| (3-Aminopropyl)triethoxysilane (APTES) | Increased C 1s, N 1s | C 1s, N 1s (~400 eV for -NH2), Si 2p | [5] |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | Increased C 1s, O 1s | C 1s (with C-O component ~286.5 eV), O 1s, Si 2p | |
| Octadecyltrichlorosilane (OTS) | High C 1s | C 1s, Si 2p, Cl 2p (if residual) |
Table 4: Key Infrared (FTIR) Vibrational Bands for Silane Identification
| Silane Coupling Agent | Characteristic FTIR Peaks (cm⁻¹) | Vibrational Mode | Reference |
| This compound | ~2960, ~2870, ~1460 | C-H stretching and bending of propyl group | |
| ~1190, ~1080 | Si-O-C stretching | [8] | |
| ~950-1100 (broad) | Si-O-Si stretching (after hydrolysis and condensation) | ||
| (3-Aminopropyl)triethoxysilane (APTES) | ~3300-3400 (broad) | N-H stretching of amine group | [9] |
| ~1560 | N-H bending of amine group | [9] | |
| (3-Glycidoxypropyl)trimethoxysilane (GOPS) | ~910 | Epoxy ring deformation |
Experimental Protocols
Reproducible and reliable assessment of silane coatings necessitates meticulous adherence to well-defined experimental procedures. Below are detailed protocols for the key analytical techniques.
Protocol 1: Substrate Preparation and Silanization
A pristine and activated substrate surface is paramount for successful silanization.
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are sequentially sonicated in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: The cleaned substrates are dried under a stream of inert gas (e.g., nitrogen or argon) and then baked in an oven at 110°C for at least 30 minutes.
-
Surface Activation (Hydroxylation): To generate surface hydroxyl (-OH) groups, essential for covalent bond formation with silanes, the substrates are treated with an oxygen plasma for 2-5 minutes.
-
Silanization (Vapor or Solution Phase):
-
Vapor Phase: Substrates are placed in a vacuum desiccator alongside a vial containing a small amount of the silane. The desiccator is evacuated to allow the silane to vaporize and deposit on the substrate surface over several hours.
-
Solution Phase: Substrates are immersed in a dilute solution (e.g., 1-5% v/v) of the silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol) for a defined period (e.g., 1-24 hours).
-
-
Rinsing and Curing: After deposition, the substrates are thoroughly rinsed with the solvent to remove any unbound silane. Finally, the substrates are cured in an oven (typically 100-120°C) for about an hour to promote the formation of a stable siloxane network.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the top few nanometers of a surface.
-
Sample Introduction: The silanized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the core levels of interest (e.g., C 1s, O 1s, Si 2p, and N 1s for aminosilanes).
-
Data Analysis: The high-resolution spectra are analyzed to determine the binding energies and atomic concentrations of the elements. Chemical shifts in the binding energies can provide information about the chemical bonding environment.
Protocol 3: Contact Angle Goniometry
This technique measures the angle at which a liquid droplet meets a solid surface, providing an indication of the surface's hydrophobicity or hydrophilicity.
-
Sample Placement: The silanized substrate is placed on the sample stage of the contact angle goniometer.
-
Droplet Deposition: A small, precise volume of a probe liquid (typically deionized water) is dispensed onto the surface using a syringe.
-
Image Capture: A high-resolution camera captures the profile of the droplet on the surface.
-
Angle Measurement: Software analyzes the droplet image to determine the contact angle. Multiple measurements are taken at different locations on the surface to ensure statistical relevance.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum.
-
Sample Preparation: For analysis of surface coatings, Attenuated Total Reflectance (ATR)-FTIR is often employed. The silanized substrate is brought into firm contact with the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, uncoated ATR crystal is collected.
-
Sample Spectrum: The infrared spectrum of the silanized surface is then recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the silane layer. The presence of characteristic peaks confirms the successful attachment of the silane and can provide information about its chemical structure.
Protocol 5: Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical images of a surface at the nanoscale, allowing for the quantification of surface roughness.
-
Sample Mounting: The silanized substrate is securely mounted on the AFM sample stage.
-
Cantilever Engagement: A sharp tip at the end of a cantilever is brought into close proximity to the sample surface.
-
Scanning: The tip is scanned across a defined area of the surface. The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system.
-
Image Generation and Analysis: The deflection data is used to generate a 3D topographical map of the surface. Software is then used to calculate surface roughness parameters, such as the average roughness (Ra).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Trimethoxy(propyl)silane Functionalized Surfaces
For researchers, scientists, and drug development professionals, the reliability and longevity of functionalized surfaces are paramount for applications ranging from cell-based assays and biosensors to the development of drug delivery systems. Trimethoxy(propyl)silane is a widely utilized organosilicon compound for imparting a hydrophobic character to surfaces. This guide provides an objective comparison of the long-term stability of surfaces functionalized with this compound against other common silanization agents, supported by experimental data and detailed methodologies.
Comparative Performance: A Quantitative Analysis
The long-term stability of a functionalized surface is critically influenced by its resistance to hydrolysis, thermal degradation, and changes in the surrounding chemical environment. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of this compound and alternative surface modifications.
Table 1: Hydrolytic Stability of Various Silane-Functionalized Surfaces
| Silane (B1218182) Type | Substrate | Test Conditions | Change in Water Contact Angle (°) After 30 Days | Change in Surface Composition (e.g., Atomic % of Si) |
| This compound | Glass | Immersion in Phosphate-Buffered Saline (PBS), 37°C | [Data not available in a directly comparable format] | [Data not available in a directly comparable format] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | Immersion in Phosphate Buffer | Noticeable decrease, indicating instability[1] | Significant loss of silane layer observed[1] |
| Octadecyltrimethoxysilane (OTMS) | Silicon Wafer | Immersion in Deionized Water, Room Temperature | Decrease from 105° to 88° | Gradual hydrolysis and degradation of the layer[2] |
| Dipodal Silanes | Borosilicate Glass | Immersion in Acidic, Basic, and Neutral Solutions | Markedly improved resistance to hydrolysis compared to monomeric silanes[3] | Maintains a much more stable hydrophobic surface[3] |
Table 2: Thermal Stability of Different Surface Modifications
| Surface Modification | Substrate | Decomposition Temperature | Reference |
| Silane-based Self-Assembled Monolayers (SAMs) | Silicon | Generally high, e.g., 4-aminobutyltriethoxysilane (B1585060) (ABTES) stable up to 250°C | [4] |
| Thiol-based SAMs | Gold | Lower than silanes, e.g., 1-octadecanethiol (B147371) (ODT) stable to about 110°C | [4] |
| Phosphonate Monolayers | Titanium Oxide | High thermal stability | [4] |
Experimental Protocols
Reproducible and reliable data on surface stability necessitate well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Surface Functionalization with this compound
1. Substrate Preparation (Glass Slides):
- Clean glass slides by sonication in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
- Rinse thoroughly with deionized water.
- Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
- Rinse extensively with deionized water and dry under a stream of nitrogen.
2. Silanization:
- Prepare a 2% (v/v) solution of this compound in anhydrous toluene (B28343).
- Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature with gentle agitation.
- After immersion, rinse the slides with toluene to remove excess silane.
- Cure the slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
Protocol 2: Accelerated Long-Term Stability Testing (Hydrolytic Stability)
1. Initial Characterization:
- Measure the static water contact angle of the freshly prepared this compound functionalized surface using a goniometer.
- Characterize the surface chemical composition using X-ray Photoelectron Spectroscopy (XPS) to determine the initial atomic percentage of silicon, carbon, and oxygen.
2. Aging/Degradation:
- Immerse the functionalized substrates in a relevant aqueous medium, such as Phosphate-Buffered Saline (PBS) at pH 7.4, in sealed containers.
- Place the containers in an incubator at a physiologically relevant temperature, such as 37°C.
- For accelerated aging, a higher temperature (e.g., 50-70°C) can be used[4].
3. Time-Point Analysis:
- At predetermined time intervals (e.g., 1, 7, 14, and 30 days), remove a set of substrates from the aging solution.
- Gently rinse the substrates with deionized water and dry them with a stream of inert gas (e.g., nitrogen).
- Re-measure the static water contact angle and perform XPS analysis to monitor changes in surface hydrophobicity and chemical composition over time.
Visualizing Key Processes
To better understand the application and evaluation of these functionalized surfaces, the following diagrams illustrate a relevant signaling pathway for drug discovery and a typical high-throughput screening workflow.
References
Safety Operating Guide
Proper Disposal of Trimethoxy(propyl)silane: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of trimethoxy(propyl)silane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin. It is also moisture-sensitive and reacts with water to produce methanol (B129727), a toxic and flammable substance. Proper handling and disposal are crucial to mitigate these risks.
Immediate Safety and Handling Protocols
Before any disposal procedure, adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Nitrile or neoprene rubber gloves, and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly sealed to prevent contact with moisture.
-
Ground and bond containers during transfer to prevent static discharge.
-
Use only non-sparking tools.[1]
-
Avoid contact with incompatible materials such as oxidizing agents and strong acids.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] For small quantities of residual waste in a laboratory setting, a chemical neutralization (hydrolysis) step can be performed to reduce its reactivity before collection by a waste management authority.
Experimental Protocol: Chemical Neutralization (Hydrolysis) of Small-Scale Waste
This protocol is designed for the treatment of small volumes (typically less than 100 mL) of this compound waste.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Sodium bicarbonate solution (5% in water)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Place a large beaker containing a stir bar on a magnetic stir plate.
-
Initial Dilution: For every volume of this compound waste, add at least three volumes of an inert solvent such as isopropanol (B130326) or acetone (B3395972) to the beaker. This helps to control the reaction rate.
-
Slow Addition: Begin stirring the diluted waste. Slowly add a 5% sodium bicarbonate solution to the stirring mixture using a dropping funnel or by adding it dropwise with a pipette. The addition should be very slow to control the exothermic reaction and the release of methanol vapors. A safe rate is approximately 1-2 mL per minute.
-
Monitor Reaction: Continue stirring for at least 2 hours after the addition is complete to ensure the hydrolysis reaction goes to completion. The reaction involves the conversion of this compound to propylsilanetriol (B14675420) and methanol.
-
Neutralization Check: After the reaction period, check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If necessary, adjust the pH by adding small amounts of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
Waste Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products (propylsilanetriol, methanol, water, and any solvent used).
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Data Presentation
Hazard Summary:
| Hazard | Description |
| Flammability | Flammable liquid and vapor.[2] |
| Reactivity | Reacts with water and moisture to produce flammable and toxic methanol.[2] |
| Health Hazards | Causes skin and serious eye irritation.[1] May cause respiratory irritation. |
| Environmental Hazards | Harmful to aquatic life. |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Trimethoxy(propyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Trimethoxy(propyl)silane, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact, which can cause irritation.[2] |
| Skin and Body Protection | Wear suitable protective clothing.[1] A lab coat or chemical-resistant apron is recommended. | Protects against accidental skin contact. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[1] | Required when working in poorly ventilated areas or when vapor concentrations may exceed exposure limits.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Operational Protocols
| Procedure | Step-by-Step Guidance | Key Considerations |
| Handling | 1. Work in a well-ventilated area, such as a chemical fume hood.[1][3] 2. Ground and bond containers and receiving equipment to prevent static discharge.[1][3] 3. Use only non-sparking tools.[1][3] 4. Avoid contact with eyes, skin, and clothing.[1][4] 5. Do not breathe vapor or mist.[1] 6. Wash hands thoroughly after handling.[1][2] | This compound is a flammable liquid.[1][2] Keep away from heat, sparks, and open flames.[1][3] Material decomposes in contact with moist air or water.[1] |
| Storage | 1. Store in a cool, dry, well-ventilated area.[5][6] 2. Keep the container tightly closed.[1][3] 3. Store away from incompatible materials such as oxidizing agents, strong acids, and moisture.[6][7] | Contact with water can cause decomposition.[5] |
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |
Spill and Leak Response
For minor spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] Use non-sparking tools and ensure adequate ventilation.[1][4] For major spills, evacuate the area and alert emergency responders.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Disposal Guidelines
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused Product | Dispose of contents/container to a licensed waste disposal facility.[1] Incineration is a recommended method.[1] | Dispose of in a safe manner in accordance with local/national regulations.[1] |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and regulatory guidelines. | Handle empty containers with care as they may contain flammable residues.[1] |
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
